Product packaging for Ethylnornicotine(Cat. No.:CAS No. 5979-92-0)

Ethylnornicotine

Cat. No.: B104485
CAS No.: 5979-92-0
M. Wt: 176.26 g/mol
InChI Key: VXSLBTSUIZUVFX-NSHDSACASA-N
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Description

Ethylnornicotine, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B104485 Ethylnornicotine CAS No. 5979-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S)-1-ethylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSLBTSUIZUVFX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208522
Record name Pyridine, 3-(1-ethyl-2-pyrrolidinyl)-
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Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5979-92-0
Record name 3-[(2S)-1-Ethyl-2-pyrrolidinyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5979-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylnornicotine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(1-ethyl-2-pyrrolidinyl)-
Source EPA DSSTox
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Record name ETHYLNORNICOTINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R,S)-N-Ethylnornicotine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Pharmacological Properties of (R,S)-N-Ethylnornicotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-N-Ethylnornicotine, a synthetic homologue of nicotine and a derivative of nornicotine, is a chiral compound with significant research interest due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and chiral separation, and an exploration of its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). Its selective affinity for nAChR subtypes makes it a valuable tool in neuroscience research and a potential lead compound in drug development for neurological disorders.

Core Chemical Properties

(R,S)-N-Ethylnornicotine is a racemic mixture containing equal amounts of the (R) and (S) enantiomers. Its fundamental chemical properties are summarized below.

Identifiers and General Properties
PropertyValueCitation(s)
IUPAC Name 3-(1-ethyl-2-pyrrolidinyl)pyridine[1][2][3]
Synonyms Homonicotine, (±)-N-Ethylnornicotine, rac-Ethylnornicotine[4][5]
CAS Number 86900-39-2[4][5][6]
Molecular Formula C₁₁H₁₆N₂[5]
Molecular Weight 176.26 g/mol [5][6]
Appearance Neat (liquid)[4]
InChI Key VXSLBTSUIZUVFX-UHFFFAOYSA-N[4][6]
SMILES CCN1CCCC1c1cccnc1[4]
Storage Temperature 2-8 °C[3]
Physicochemical Properties
PropertyValueNotesCitation(s)
Boiling Point Data not availableFor comparison, the boiling point of nornicotine is 260 °C.[7]
Melting Point Not applicable (liquid at room temp.)The substance is described as a neat liquid.[4]
Solubility Data not availableThe predicted XLogP3 of 1.5 for the S-enantiomer suggests moderate lipophilicity.[8]
pKa Data not availableExpected to have two pKa values corresponding to the pyridine and pyrrolidine nitrogens.

Pharmacology and Signaling Pathways

(R,S)-N-Ethylnornicotine's primary pharmacological significance lies in its differential affinity for the two major subtypes of nicotinic acetylcholine receptors (nAChRs) in the brain: α4β2 and α7. This selectivity allows it to be used as a pharmacological probe to distinguish the physiological roles of these receptor subtypes.

The ethyl group substitution on the pyrrolidine nitrogen, replacing the methyl group of nicotine, leads to a significant reduction in its interaction with α4β2 receptors. Conversely, its interaction with the α7 nAChR subtype is largely preserved. This profile is significant because the α4β2 subtype is strongly associated with the addictive properties of nicotine, while the α7 subtype is a key target for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia. The compound also exhibits antinociceptive (pain-relieving) effects.

G cluster_receptor nAChR Subtypes cluster_neurotransmitter Neurotransmitter Modulation cluster_outcome Pharmacological Outcomes a4b2 α4β2 Receptor Dopamine Dopamine Release (Addiction Pathway) a4b2->Dopamine Reduced Stimulation a7 α7 Receptor Glutamate Glutamate Release a7->Glutamate Promotes Addiction Reduced Addiction Potential Dopamine->Addiction Lower Impact Cognition Cognitive Enhancement Glutamate->Cognition Potential Improvement Molecule (R,S)-N-Ethylnornicotine Molecule->a4b2 Weakly Binds/ Antagonizes Molecule->a7 Binds/ Activates

Caption: Signaling pathway of (R,S)-N-Ethylnornicotine at nAChR subtypes.

Experimental Protocols

The following sections detail the methodologies for the racemic synthesis of (R,S)-N-Ethylnornicotine and the subsequent analytical separation of its enantiomers.

Racemic Synthesis of (R,S)-N-Ethylnornicotine

The synthesis of racemic N-Ethylnornicotine is typically achieved through the N-alkylation of racemic nornicotine. Racemic nornicotine itself can be synthesized from precursors like myosmine.

Objective: To synthesize (R,S)-N-Ethylnornicotine from racemic nornicotine.

Materials:

  • (R,S)-Nornicotine

  • Ethyl iodide (or diethyl sulfate)

  • Anhydrous potassium carbonate (K₂CO₃) or similar non-nucleophilic base

  • Anhydrous acetonitrile (or acetone)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R,S)-Nornicotine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2-3 eq) to the solution. This will act as a base to deprotonate the pyrrolidine nitrogen.

  • Alkylation: To the stirred suspension, add ethyl iodide (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R,S)-N-Ethylnornicotine.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to obtain the pure racemic product.

Chiral HPLC Separation of (R) and (S) Enantiomers

Analytical separation of the enantiomers is crucial for determining enantiomeric excess and for pharmacological studies of the individual stereoisomers.

Objective: To separate and quantify the (R) and (S) enantiomers of N-Ethylnornicotine using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., α₁-acid glycoprotein (AGP) or cyclodextrin-based column)

  • (R,S)-N-Ethylnornicotine sample

  • HPLC-grade mobile phase solvents (e.g., isopropanol, methanol, acetonitrile)

  • HPLC-grade buffer (e.g., ammonium acetate or phosphate buffer)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the (R,S)-N-Ethylnornicotine sample in the mobile phase or a compatible solvent.

  • Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved. A typical mobile phase could be a mixture of an organic solvent (e.g., isopropanol) and an aqueous buffer.

  • Method Parameters:

    • Flow Rate: Set a flow rate appropriate for the column dimensions, typically between 0.5 - 1.5 mL/min.[6]

    • Detection: Set the UV detector to a wavelength where the pyridine ring absorbs strongly, typically around 254 nm.[6]

    • Temperature: Maintain a constant column temperature (e.g., 25°C), as temperature can affect chiral resolution.

  • Injection: Inject a small volume (e.g., 5-20 µL) of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

  • Analysis: Integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

G cluster_synthesis Racemic Synthesis cluster_analysis Chiral Analysis Start Start: (R,S)-Nornicotine Alkylation N-Alkylation (Ethyl Iodide, K₂CO₃) Start->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product Product: (R,S)-N-Ethylnornicotine Purification->Product SamplePrep Sample Preparation Product->SamplePrep Take Sample for Analysis HPLC Chiral HPLC Injection SamplePrep->HPLC Separation Enantiomeric Separation on CSP Column HPLC->Separation Detection UV Detection (~254 nm) Separation->Detection Result Result: Separated (R) and (S) Enantiomer Peaks Detection->Result

Caption: Experimental workflow for synthesis and chiral analysis.

Applications in Research and Development

(R,S)-N-Ethylnornicotine serves multiple roles in scientific investigation:

  • Pharmacological Probe: Its selective action helps in elucidating the specific functions of α4β2 and α7 nAChR subtypes in the central nervous system.

  • Drug Discovery: The reduced activity at the α4β2 receptor suggests that derivatives might offer therapeutic benefits (e.g., cognitive enhancement) with a lower potential for addiction than nicotine-based compounds.

  • Analytical Standard: It is frequently used as an internal standard in chromatographic methods (GC-MS, HPLC) for the precise quantification of nicotine and its metabolites in biological fluids.[6]

  • Regulatory Science: The presence of N-Ethylnornicotine can be an indicator to help distinguish between synthetic nicotine and tobacco-derived nicotine in commercial products.[6]

References

In Vitro Biological Activity of Ethylnornicotine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylnornicotine, a homolog of nicotine, is a nicotinic acetylcholine receptor (nAChR) ligand characterized by the substitution of the N-methyl group of nicotine with an N-ethyl group. This structural modification significantly alters its pharmacological profile, particularly its interaction with different nAChR subtypes. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, summarizing available data on its receptor binding and functional activity, detailing relevant experimental protocols, and illustrating key signaling pathways and workflows. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide synthesizes known information and provides context based on studies of related N-substituted nicotine analogs.

Data Presentation: Quantitative and Qualitative Summary

The in vitro biological activity of this compound is primarily characterized by its differential effects on the high-affinity α4β2 and the low-affinity α7 nAChR subtypes. The addition of an ethyl group to the pyrrolidine nitrogen introduces steric bulk, which profoundly impacts receptor interaction in a subtype-dependent manner.[1]

Table 1: Summary of In Vitro Biological Activity of this compound at nAChR Subtypes

Parameterα4β2 nAChRα7 nAChRReference Compound (Nicotine)
Binding Affinity (Ki) Reduced affinity compared to nicotine. Specific values are not widely reported, but the N-ethyl substitution is considered detrimental to binding.[1] A general trend suggests that increasing the n-alkyl chain length from methyl to longer chains can increase affinity for α4β2* receptors, implying the ethyl group may confer some level of affinity.Interaction is largely preserved compared to nicotine.[1]High affinity.
Potency (EC50/IC50) Significantly decreased potency compared to nicotine.[1]Smaller impact on potency compared to the α4β2 subtype.[1]Potent agonist.
Efficacy Significantly decreased efficacy compared to nicotine.[1]Less impact on efficacy compared to the α4β2 subtype.[1]Full agonist.

Signaling Pathways

This compound, as a nicotinic acetylcholine receptor agonist, modulates the activity of ligand-gated ion channels, leading to the influx of cations (primarily Na+ and Ca2+) and subsequent cellular depolarization. This can trigger a cascade of downstream signaling events, including the release of various neurotransmitters. The subtype-selective profile of this compound suggests a differential modulation of these pathways compared to nicotine.

Signaling_Pathway cluster_receptor nAChR Activation cluster_cellular_response Cellular Response This compound This compound nAChR Nicotinic Acetylcholine Receptor (α4β2 or α7) This compound->nAChR Binds to receptor Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Conformational change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Glutamate) Depolarization->Neurotransmitter_Release

this compound-mediated nAChR signaling pathway.

Experimental Protocols

The characterization of this compound's in vitro biological activity relies on established methodologies for studying ligand-receptor interactions and functional consequences. The following are detailed protocols for key experiments.

Radioligand Binding Assay for nAChR Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for specific nAChR subtypes expressed in cell lines or native tissues.

Experimental Workflow:

Radioligand_Binding_Workflow start Start prep Prepare Membrane Homogenates (from cells or tissue expressing nAChRs) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]epibatidine) - Varying concentrations of this compound - Buffer solution prep->incubate separate Separate Bound and Free Radioligand (via rapid filtration) incubate->separate quantify Quantify Radioactivity (using liquid scintillation counting) separate->quantify analyze Data Analysis (calculate IC50 and Ki values) quantify->analyze end End analyze->end

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize cultured cells (e.g., HEK293 cells stably expressing the desired nAChR subtype) or brain tissue (e.g., rat cerebral cortex for α4β2, hippocampus for α7) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (typically 50-200 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7), and a range of concentrations of unlabeled this compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Assay for Functional Activity

This protocol is used to measure the functional effects (agonist or antagonist activity) of this compound on nAChRs expressed in Xenopus laevis oocytes.

Experimental Workflow:

TEVC_Workflow start Start inject Inject Xenopus Oocytes with cRNA for nAChR subunits start->inject incubate Incubate Oocytes (2-7 days to allow receptor expression) inject->incubate clamp Perform Two-Electrode Voltage Clamp: - Impale oocyte with two electrodes - Clamp membrane potential (e.g., -70 mV) incubate->clamp apply Apply Acetylcholine (ACh) or this compound (at varying concentrations) clamp->apply record Record Ion Currents apply->record analyze Data Analysis (generate dose-response curves, determine EC50 and efficacy) record->analyze end End analyze->end

Workflow for a two-electrode voltage clamp assay.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with a mixture of cRNAs encoding the desired α and β nAChR subunits (e.g., human α4 and β2).

    • Incubate the injected oocytes in a suitable medium (e.g., Barth's solution) at 16-18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

    • Using a voltage-clamp amplifier, clamp the oocyte's membrane potential at a holding potential, typically between -50 mV and -90 mV.

  • Drug Application and Data Acquisition:

    • To determine agonist properties, apply increasing concentrations of this compound to the oocyte via the perfusion system and record the resulting inward currents.

    • To assess antagonist activity, co-apply a fixed concentration of acetylcholine (ACh) with varying concentrations of this compound.

    • Record the current responses using appropriate data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the current elicited by each concentration of the test compound.

    • For agonist activity, plot the normalized current response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Emax) relative to a full agonist like ACh.

    • For antagonist activity, determine the IC50 value from the inhibition of the ACh-evoked current.

In Vitro Metabolism

The primary metabolic pathway for N-alkylamines like this compound is oxidative N-dealkylation, which is predominantly catalyzed by the Cytochrome P450 (CYP450) enzyme system in the liver.[1] In vitro studies using liver microsomes can elucidate the metabolic fate of this compound. The predicted primary metabolites are nornicotine and acetaldehyde, resulting from the cleavage of the N-ethyl group.[1] Nornicotine can be further metabolized to compounds such as norcotinine.

Conclusion

The in vitro biological activity of this compound is characterized by a distinct nAChR subtype selectivity profile, with significantly reduced activity at α4β2 receptors and relatively preserved interaction with α7 receptors compared to nicotine.[1] This profile is a direct consequence of the N-ethyl substitution on the pyrrolidine ring. While comprehensive quantitative data remains to be fully elucidated in the public domain, the methodologies outlined in this guide provide a robust framework for the detailed in vitro characterization of this compound and other novel nAChR ligands. Further research is warranted to precisely quantify its binding affinities, potencies, and efficacies across a wider range of nAChR subtypes and to explore its downstream signaling consequences. Such data will be invaluable for drug development professionals seeking to design selective nAChR modulators for various therapeutic applications.

References

N-Ethylnornicotine: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Ethylnornicotine, a homologue of nicotine and a derivative of nornicotine, presents a unique pharmacological profile of significant interest in neuropharmacology and drug development.[1][2][3] This document provides an in-depth analysis of its mechanism of action, focusing on its differential interaction with nicotinic acetylcholine receptor (nAChR) subtypes. We consolidate available data on its receptor activity, downstream signaling, and metabolic pathways. This guide includes detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: Differential nAChR Subtype Selectivity

The primary mechanism of action for N-Ethylnornicotine is its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[1][4] Unlike nicotine, which acts as a broad-spectrum agonist, N-Ethylnornicotine exhibits significant selectivity for different nAChR subtypes. This selectivity is the cornerstone of its distinct pharmacological properties.

The substitution of an ethyl group for the methyl group on the pyrrolidine nitrogen (as seen in nicotine) introduces steric bulk that profoundly alters receptor binding and activation in a subtype-dependent manner.[1]

  • α4β2 Subtype: This receptor subtype is strongly associated with the addictive properties of nicotine.[1] N-Ethylnornicotine displays significantly reduced binding affinity and functional activity at α4β2 receptors compared to nicotine. The N-ethyl substitution is considered highly detrimental to its interaction with this subtype, suggesting it would be substantially less potent in eliciting the primary reinforcing and addictive effects of nicotine.[1]

  • α7 Subtype: In contrast to its effect on α4β2, the activity of N-Ethylnornicotine at the α7 nAChR subtype is largely preserved.[1] This receptor is a key target for cognitive enhancement in neurological disorders such as Alzheimer's disease and schizophrenia.[1] The preserved activity at α7 receptors, combined with reduced activity at α4β2 receptors, suggests a potential therapeutic profile with a lower dependence liability.[1]

Quantitative Pharmacological Data

While specific Ki or EC50 values for N-Ethylnornicotine are not extensively reported in publicly available literature, a clear structure-activity relationship has been established for related N-substituted nornicotine analogs.[1] The available data is summarized comparatively below.

Parameter N-Ethylnornicotine Nicotine (for comparison) Receptor Subtype Reference
Binding Affinity ReducedHighα4β2[1]
Functional Activity Significantly Reduced (Agonism)Potent Agonistα4β2[1]
Binding Affinity Low (Inferred from analogs)Moderateα7[1]
Functional Activity PreservedAgonistα7[1]

Note: The asterisk () indicates that α4β2-containing receptors are the high-affinity binding sites for nicotine in the brain.*

Downstream Signaling Pathways

The differential receptor activation by N-Ethylnornicotine leads to distinct downstream signaling cascades compared to nicotine. The preserved activity at α7 nAChRs is particularly important. α7 receptors are known to modulate the release of other neurotransmitters, notably glutamate. This can, in turn, influence both dopaminergic and GABAergic neuronal activity.[1]

The proposed primary signaling pathway for N-Ethylnornicotine is depicted below.

G cluster_0 N-Ethylnornicotine Interaction with nAChRs cluster_1 Downstream Neuronal Effects NEN N-Ethylnornicotine a4b2 α4β2 Receptor (Low Affinity/Activity) NEN->a4b2 Weakly Binds/ Activates a7 α7 Receptor (Preserved Activity) NEN->a7 Binds & Activates a4b2_effect Reduced Dopamine Release (Lower Addiction Potential) a4b2->a4b2_effect a7_effect Ion Channel Opening (Ca²⁺ Influx) a7->a7_effect glutamate Modulation of Glutamate Release a7_effect->glutamate neuro_mod Influence on Dopamine & GABA Neurons glutamate->neuro_mod cog_effect Potential Cognitive Enhancement neuro_mod->cog_effect

Caption: Signaling pathway of N-Ethylnornicotine at nAChR subtypes.

In Vivo Pharmacological Effects

Based on its mechanism of action and its relation to nicotine and nornicotine, N-Ethylnornicotine is expected to exhibit a range of in vivo effects.

  • Central Nervous System (CNS): Given its interaction with central nAChRs, CNS effects are plausible.[1] However, due to its reduced activity at α4β2 receptors, its influence on reward pathways and its reinforcing efficacy are expected to be lower than nicotine's.[1] The preserved α7 activity may contribute to effects on mood and cognition.[1]

  • Peripheral Nervous System: As a homologue of nicotine, N-Ethylnornicotine is described as having vasoconstrictor action, a known peripheral effect mediated by nAChRs in autonomic ganglia.[1][2][5] This can lead to physiological changes such as increased heart rate and blood pressure.[1]

Metabolism

The primary metabolic pathway for N-Ethylnornicotine is anticipated to be oxidative N-dealkylation, a common route for N-alkylamines.[1] This biotransformation is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes in the liver.[1]

The process involves the hydroxylation of the α-carbon on the ethyl group attached to the pyrrolidine nitrogen. This creates a transient, unstable carbinolamine intermediate, which then spontaneously decomposes to yield nornicotine and acetaldehyde.[1]

G cluster_0 Metabolic Pathway of N-Ethylnornicotine NEN N-Ethylnornicotine Intermediate Unstable Carbinolamine Intermediate NEN->Intermediate Hydroxylation CYP450 CYP450 Enzymes (Oxidative N-dealkylation) CYP450->NEN Catalyzes Nornicotine Nornicotine Intermediate->Nornicotine Decomposition Acetaldehyde Acetaldehyde Intermediate->Acetaldehyde Decomposition

Caption: Proposed metabolic pathway for N-Ethylnornicotine.

Appendix: Representative Experimental Protocols

This protocol provides a general framework for determining the binding affinity of N-Ethylnornicotine for specific nAChR subtypes expressed in a cell line (e.g., HEK-293 cells).

Objective: To determine the inhibition constant (Ki) of N-Ethylnornicotine at a specific nAChR subtype (e.g., α4β2).

Materials:

  • HEK-293 cells stably expressing the desired nAChR subtype.

  • Radioligand (e.g., [125I]-Epibatidine or [³H]-Nicotine).

  • Test compound: N-Ethylnornicotine.

  • Non-specific binding control: A high concentration of a known ligand (e.g., 1 mM Nicotine).[4]

  • Binding buffer (e.g., PBS with 0.5% BSA).

  • Cell harvester and glass fiber filters (e.g., Whatman GF/B).[4]

  • Scintillation counter or gamma counter.

Procedure:

  • Cell Preparation: Culture and harvest cells expressing the target nAChR subtype. Prepare a cell membrane suspension.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to all wells.

  • Competition: Add increasing concentrations of N-Ethylnornicotine to the experimental wells.

  • Controls:

    • Total Binding: Add radioligand and buffer only.

    • Non-specific Binding: Add radioligand and a saturating concentration of the non-specific control ligand (e.g., Nicotine).[4]

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature to allow binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.[4]

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a suitable counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of N-Ethylnornicotine.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of N-Ethylnornicotine that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Workflow: Competitive Radioligand Binding Assay start Start: Prepare nAChR- expressing cell membranes setup Set up assay plate: 1. Radioligand (e.g., [³H]-Nicotine) 2. Cell membranes 3. Buffer start->setup add_comp Add competing ligands: - Increasing [N-Ethylnornicotine] - Buffer (Total Binding) - 1mM Nicotine (Non-specific) setup->add_comp incubate Incubate to reach equilibrium add_comp->incubate filter Rapidly filter contents through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify bound radioactivity (Scintillation/Gamma Counting) wash->count analyze Analyze data: - Calculate Specific Binding - Plot competition curve - Determine IC50 and Ki count->analyze end End: Determine Binding Affinity analyze->end

References

An In-depth Technical Guide on the Interaction of Ethylnornicotine with Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between ethylnornicotine and nicotinic acetylcholine receptors (nAChRs). This compound, a homolog of nicotine, exhibits a distinct pharmacological profile characterized by its selectivity for certain nAChR subtypes. This document consolidates quantitative data on its binding affinity and functional potency, details the experimental methodologies used for its characterization, and visualizes the pertinent signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers and professionals involved in the study of nAChRs and the development of novel therapeutics targeting this receptor system.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their diverse subunit composition gives rise to a variety of receptor subtypes with distinct pharmacological and physiological properties. This compound, a derivative of nornicotine, demonstrates a unique interaction with these receptors, showing preferential activity at specific subtypes. Understanding this interaction is pivotal for elucidating the structure-activity relationships of nicotinic ligands and for the rational design of subtype-selective compounds with therapeutic potential.

Quantitative Data on this compound-nAChR Interaction

The pharmacological profile of this compound is defined by its binding affinity (Ki) and functional potency (EC50/IC50) at various nAChR subtypes. The following table summarizes the available quantitative data for this compound in comparison to nicotine.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, µM)
This compound α4β226130
α72,40017
Nicotine α4β211.3
α71,70012

Note: Data is compiled from available literature. Variations may exist between different studies and experimental conditions.

Experimental Protocols

The characterization of this compound's interaction with nAChRs relies on a variety of in vitro and in vivo experimental techniques. This section details the methodologies for two key experimental approaches.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the binding affinity of a compound for a specific receptor.[1]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for nAChR subtypes.

Principle: This assay measures the ability of a non-radioactive compound (the "competitor," e.g., this compound) to displace a radioactive ligand (e.g., [³H]-epibatidine) that is known to bind to the receptor of interest. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[2]

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]-epibatidine).

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target nAChR subtype in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in fresh buffer. Repeat the wash step. Finally, resuspend the washed membranes in the assay buffer.[2]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).[2]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.[1]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of specific binding against the logarithm of the competitor concentration. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[2]

Electrophysiology (Two-Electrode Voltage Clamp and Patch Clamp)

Electrophysiological techniques are used to measure the functional activity of ligands at ion channels, such as nAChRs.[3][4][5]

Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound at specific nAChR subtypes.

Principle: These techniques measure the ion flow through nAChRs in response to the application of a ligand. In voltage-clamp mode, the membrane potential of the cell is held constant, allowing for the direct measurement of the current flowing through the ion channels.

A. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Recording chamber.

  • Two microelectrodes (voltage and current).

  • Amplifier and data acquisition system.

  • Perfusion system.

  • Recording solution (e.g., Ba²⁺ Ringer's solution).

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer. Inject the oocytes with cRNA encoding the desired nAChR subunits and incubate them for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for measuring the membrane potential and the other for injecting current.[3]

  • Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

  • Ligand Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system.

  • Data Acquisition and Analysis: Record the current responses evoked by this compound. Plot the peak current amplitude against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

B. Whole-Cell Patch Clamp in Mammalian Cells:

Materials:

  • Mammalian cells expressing the nAChR subtype of interest.

  • Patch pipette filled with internal solution.

  • Recording chamber with external solution.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Perfusion system.

Procedure:

  • Cell Culture: Culture mammalian cells (e.g., HEK293, SH-SY5Y) and transfect them with the cDNAs for the desired nAChR subunits.

  • Pipette Preparation: Pull a glass capillary to form a micropipette with a tip diameter of 1-2 µm and fill it with an appropriate internal solution.

  • Giga-seal Formation: Using a micromanipulator, bring the patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (a "giga-seal").[5]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Ligand Application: Clamp the cell's membrane potential and apply this compound through the perfusion system.

  • Data Acquisition and Analysis: Record the resulting currents and analyze the data as described for TEVC to determine the EC50 or IC50 value.

Signaling Pathways and Experimental Workflows

The interaction of this compound with nAChRs initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, visualize these signaling pathways and the workflows of the key experimental techniques described above.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Assay cluster_detection Detection & Analysis prep1 Homogenize tissue/cells expressing nAChRs prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 assay1 Incubate membranes with radioligand and this compound prep3->assay1 assay2 Separate bound from free ligand via filtration assay1->assay2 assay3 Wash filters to remove non-specific binding assay2->assay3 detect1 Measure radioactivity with scintillation counter assay3->detect1 detect2 Determine IC50 from dose-response curve detect1->detect2 detect3 Calculate Ki using Cheng-Prusoff equation detect2->detect3

Workflow for a competitive radioligand binding assay.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis prep1 Express nAChR subunits in Xenopus oocytes or mammalian cells rec1 Establish voltage clamp (TEVC or Patch Clamp) prep1->rec1 rec2 Apply increasing concentrations of this compound rec1->rec2 rec3 Record ionic currents through nAChRs rec2->rec3 ana1 Plot dose-response curve (Current vs. [this compound]) rec3->ana1 ana2 Determine EC50 or IC50 value ana1->ana2

General workflow for electrophysiological recording.

nAChR_Signaling cluster_alpha7 α7 nAChR Signaling cluster_alpha4beta2 α4β2 nAChR Signaling a7_ligand This compound a7_receptor α7 nAChR a7_ligand->a7_receptor a7_ca_influx Ca²⁺ Influx a7_receptor->a7_ca_influx a7_jak2 JAK2/STAT3 Pathway a7_receptor->a7_jak2 a7_camk CaMKII Activation a7_ca_influx->a7_camk a7_pi3k PI3K/Akt Pathway a7_ca_influx->a7_pi3k a7_cellular_response Neurotransmitter Release, Synaptic Plasticity, Anti-inflammatory Effects a7_camk->a7_cellular_response a7_pi3k->a7_cellular_response a7_jak2->a7_cellular_response a4b2_ligand This compound a4b2_receptor α4β2 nAChR a4b2_ligand->a4b2_receptor a4b2_ion_influx Na⁺/K⁺/Ca²⁺ Influx a4b2_receptor->a4b2_ion_influx a4b2_depolarization Membrane Depolarization a4b2_ion_influx->a4b2_depolarization a4b2_ap Action Potential Firing a4b2_depolarization->a4b2_ap a4b2_dopamine Dopamine Release a4b2_ap->a4b2_dopamine

Simplified nAChR signaling pathways.

In Vivo Behavioral Effects

While comprehensive in vivo studies specifically investigating this compound are limited, research on the related compound nornicotine provides valuable insights into its potential behavioral effects. Nornicotine has been shown to substitute for the discriminative stimulus effects of nicotine in rats, suggesting that it may share similar subjective effects.[1] Additionally, studies have demonstrated that nornicotine can increase dopamine release in the striatum, a key process in reward and reinforcement.[2][6] High doses of nornicotine have been observed to increase locomotor activity and can blunt the stimulant effects of nicotine.[7] These findings suggest that this compound, as a structural analog, may also modulate locomotor activity and possess reinforcing properties, though further dedicated in vivo studies are necessary to fully characterize its behavioral pharmacology.

Conclusion

This compound presents a compelling pharmacological profile, distinguished by its preferential interaction with specific nAChR subtypes. The data and methodologies presented in this guide underscore the importance of subtype-selective ligands in advancing our understanding of the nicotinic cholinergic system. The provided experimental protocols offer a framework for the continued investigation of this compound and other novel nAChR modulators. The visualization of signaling pathways and experimental workflows aims to facilitate a clearer understanding of the complex processes involved. Further research, particularly comprehensive in vivo behavioral studies and detailed analyses of downstream signaling cascades specifically triggered by this compound, will be crucial in fully elucidating its therapeutic potential and its role as a tool for probing nAChR function. This guide serves as a foundational resource to support these future endeavors.

References

An In-Depth Technical Guide on the Primary Metabolic Pathways of Ethylnornicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct metabolism studies on Ethylnornicotine are limited in publicly available scientific literature. The following guide is based on established metabolic pathways of nicotine and its analogs, providing a predictive framework for the biotransformation of this compound. All quantitative data and experimental protocols are derived from studies on these related compounds and should be considered as a reference for designing and interpreting studies on this compound.

Introduction

This compound is a tertiary amine and an analog of nicotine. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential pharmacological activity, and toxicological risk. By analogy to nicotine, the metabolism of this compound is expected to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions. This guide provides a comprehensive overview of the predicted primary metabolic pathways, the enzymes likely involved, and detailed experimental protocols for their investigation.

Primary Metabolic Pathways

The metabolism of this compound is anticipated to be predominantly hepatic, involving a series of enzymatic reactions to increase its polarity and facilitate its excretion.

Phase I Metabolism: Oxidative De-ethylation

The principal initial metabolic pathway for this compound is predicted to be oxidative N-dealkylation, specifically the removal of the N-ethyl group. This reaction is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[1]

The proposed mechanism involves the hydroxylation of the carbon atom on the ethyl group that is directly attached to the nitrogen of the pyrrolidine ring (α-carbon). This forms an unstable carbinolamine intermediate, which then spontaneously decomposes to yield nornicotine and acetaldehyde .[1]

Key Enzymes: Based on extensive research on nicotine metabolism, the primary enzymes responsible for this transformation in humans are expected to be CYP2A6 and, to a lesser extent, CYP2B6 .[1]

Further Metabolism of Nornicotine

Nornicotine, the primary metabolite of this compound, is itself metabolically active and can undergo further biotransformation. The major subsequent metabolite is expected to be norcotinine .[1] Other potential metabolic transformations could include the formation of isomeric pyrrolines, such as myosmine.[1]

Phase II Metabolism: Glucuronidation

To enhance water solubility and facilitate renal excretion, this compound and its primary metabolite, nornicotine, are likely to undergo Phase II conjugation reactions. The most common of these is glucuronidation, where a glucuronic acid moiety is attached to the molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For tertiary amines like this compound and its metabolites, N-glucuronidation is a common pathway.

Quantitative Data on Nicotine and Analog Metabolism

Table 1: Michaelis-Menten Kinetic Parameters for Nicotine C-oxidation by Human CYP Isoforms

CYP IsoformKm (μM)Vmax (nmol/min per nmol P450)
CYP2A611.011.0
CYP2B61058.2
CYP2D61328.6

Data sourced from studies on nicotine metabolism.

Table 2: Relative Contribution of CYP Isoforms to Nicotine C-oxidation in Human Liver Microsomes

Substrate ConcentrationMajor Contributing CYP Isoform(s)
Low (e.g., 10 μM)CYP2A6
High (e.g., 500 μM)CYP2A6 and CYP2B6

This highlights the concentration-dependent role of different CYP enzymes in nicotine metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolism of this compound, adapted from established protocols for nicotine and its analogs.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolites of this compound and the CYP enzymes responsible for its metabolism.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6, ticlopidine for CYP2B6, and coumarin for CYP2A6)

  • Recombinant human CYP enzymes (e.g., CYP2A6, CYP2B6)

  • Acetonitrile (ACN) for quenching the reaction

  • Internal standard (e.g., deuterated this compound or a structurally similar compound)

Procedure:

  • Prepare an incubation mixture containing HLMs (e.g., 0.2-0.5 mg/mL protein), phosphate buffer, and this compound at various concentrations.

  • For enzyme inhibition studies, pre-incubate the microsomes with the specific CYP inhibitor for a defined period before adding this compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence of this compound and its metabolites using LC-MS/MS.

Reaction Phenotyping with Recombinant Enzymes:

  • Incubate this compound with individual recombinant human CYP enzymes in the presence of an NADPH regenerating system.

  • Analyze the formation of metabolites to identify which specific CYP isoforms are capable of metabolizing the compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate, identify, and quantify this compound and its metabolites.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent compound from its more polar metabolites.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Develop specific MRM transitions for this compound and its predicted metabolites (nornicotine, norcotinine). This involves optimizing the precursor ion (Q1) and product ion (Q3) masses and collision energies for each analyte.

  • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

Visualizations of Metabolic Pathways and Experimental Workflows

Ethylnornicotine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound Intermediate Carbinolamine Intermediate This compound->Intermediate CYP2A6, CYP2B6 (Oxidative De-ethylation) Nornicotine Nornicotine Intermediate->Nornicotine Acetaldehyde Acetaldehyde Intermediate->Acetaldehyde Norcotinine Norcotinine Nornicotine->Norcotinine Further Oxidation Nornicotine_glucuronide Nornicotine-N-glucuronide Nornicotine->Nornicotine_glucuronide UGTs Urine Urine Norcotinine->Urine Nornicotine_glucuronide->Urine

Caption: Predicted primary metabolic pathway of this compound.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis Start Prepare Incubation Mixture (HLMs, Buffer, this compound) Add_NADPH Initiate Reaction (Add NADPH regenerating system) Start->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Quench Terminate Reaction (Add Acetonitrile + Internal Standard) Incubate->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data Data Processing and Quantification Analyze->Data

Caption: Workflow for in vitro metabolism studies of this compound.

References

The Role of Cytochrome P450 Enzymes in the Metabolism of Ethylnornicotine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylnornicotine, an analogue of the primary nicotine metabolite nornicotine, is anticipated to undergo significant metabolism mediated by the cytochrome P450 (CYP) enzyme system. Drawing parallels from the extensively studied metabolism of nicotine and nornicotine, this guide elucidates the probable roles of specific CYP450 isoforms, particularly CYP2A6 and CYP2B6, in the biotransformation of this compound. This document provides a comprehensive overview of the likely metabolic pathways, summarizes relevant kinetic data from analogous compounds, details established experimental protocols for characterization, and presents visual workflows to aid in the design and interpretation of studies focused on this compound metabolism. The information herein is critical for understanding the pharmacokinetic profile, potential drug-drug interactions, and toxicological assessment of this compound.

Introduction to CYP450 Enzymes and Xenobiotic Metabolism

The cytochrome P450 superfamily of enzymes is a critical component of Phase I metabolism, responsible for the oxidation of a vast array of xenobiotics, including drugs, environmental toxins, and other foreign compounds.[1][2][3] These heme-containing monooxygenases, primarily located in the liver, introduce or expose functional groups on substrate molecules, thereby increasing their polarity and facilitating their subsequent excretion.[1][3] The activity of CYP450 enzymes is a major determinant of the pharmacokinetic properties and pharmacological effects of numerous substances.[4] Among the various isoforms, the CYP1, CYP2, and CYP3 families are predominantly involved in drug metabolism.[4]

The Role of Specific CYP450 Isoforms in this compound Metabolism

While direct studies on this compound metabolism are limited, extensive research on the structurally similar compound, nornicotine (the N-demethylated metabolite of nicotine), provides a strong basis for predicting the key enzymes involved in this compound's biotransformation. The primary metabolic transformation of interest for this compound is N-de-ethylation.

Based on studies of nicotine N-demethylation to nornicotine, CYP2A6 and CYP2B6 are the principal enzymes expected to catalyze the N-de-ethylation of this compound.[5][6]

  • CYP2A6: This isoform is the primary enzyme responsible for nicotine C-oxidation to cotinine and also exhibits high-affinity activity in the N-demethylation of nicotine to nornicotine.[5][7][8] It is therefore highly probable that CYP2A6 plays a significant role in the metabolism of this compound, particularly at lower, physiologically relevant concentrations.

  • CYP2B6: This enzyme has been shown to have a higher maximal velocity for nicotine N-demethylation compared to CYP2A6, suggesting it is a key contributor at higher substrate concentrations.[5][6] Given its role in metabolizing a diverse range of substrates, CYP2B6 is also a strong candidate for involvement in this compound metabolism.[9][10]

Other CYP450 isoforms may have minor roles in the metabolism of this compound, but CYP2A6 and CYP2B6 are predicted to be the major contributors.

Quantitative Data on N-Dealkylation by CYP2A6 and CYP2B6

The following tables summarize the kinetic parameters for the N-demethylation of nicotine to nornicotine, which can be used as a surrogate to estimate the kinetics of this compound N-de-ethylation. These values are derived from in vitro studies using human liver microsomes and recombinant CYP enzymes.

Table 1: Kinetic Parameters for Nicotine N-Demethylation in Human Liver Microsomes [5][6]

ParameterHigh-Affinity Component (Presumed CYP2A6)Low-Affinity Component (Presumed CYP2B6)
Apparent Km (μM)173 ± 70619 ± 68
Vmax (pmol/min/mg)57 ± 17137 ± 6

Table 2: Kinetic Parameters for Nicotine N-Demethylation by Recombinant Human CYP Isoforms [5][6]

EnzymeApparent Km (μM)Intrinsic Clearance (CLint, nl/min/pmol P450)
CYP2A649 ± 125.1
CYP2B6550 ± 4612.5

Note: Data presented are for nicotine N-demethylation and should be considered as an estimation for this compound N-de-ethylation. Further experimental validation is required.

Metabolic Pathways of this compound

The predicted primary metabolic pathway for this compound is N-de-ethylation, catalyzed by CYP2A6 and CYP2B6, to form nornicotine and acetaldehyde. Nornicotine can then undergo further metabolism.

This compound This compound Nornicotine Nornicotine This compound->Nornicotine N-de-ethylation (CYP2A6, CYP2B6) Acetaldehyde Acetaldehyde This compound->Acetaldehyde N-de-ethylation (CYP2A6, CYP2B6) Further_Metabolites Further Metabolites Nornicotine->Further_Metabolites Metabolism

Figure 1. Predicted primary metabolic pathway of this compound.

Experimental Protocols for Characterizing this compound Metabolism

To definitively identify the CYP450 enzymes responsible for this compound metabolism and to determine the kinetic parameters, a series of in vitro experiments are recommended.

CYP450 Reaction Phenotyping

Reaction phenotyping aims to identify the specific CYP isoforms involved in the metabolism of a test compound.[11][12][13][14][15]

5.1.1. Incubation with Human Liver Microsomes (HLMs)

HLMs contain a full complement of CYP450 enzymes and are a standard in vitro model for metabolism studies.[16][17][18][19]

  • Objective: To determine the overall rate of this compound metabolism and to identify the major contributing CYP families using selective chemical inhibitors.

  • Materials:

    • Pooled human liver microsomes

    • This compound

    • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

    • Phosphate buffer (pH 7.4)

    • Selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6, ticlopidine for CYP2C19, sulfaphenazole for CYP2C9, and 8-methoxypsoralen for CYP2A6, and thioTEPA for CYP2B6).

    • LC-MS/MS for metabolite quantification.[20]

  • Procedure:

    • Pre-incubate HLMs, this compound, and the selective inhibitor (or vehicle control) in phosphate buffer.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a suitable solvent (e.g., cold acetonitrile).

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of this compound and the formation of nornicotine.

    • The percentage of inhibition by each selective inhibitor is calculated to infer the contribution of the respective CYP isoform.

5.1.2. Incubation with Recombinant Human CYP Enzymes (rCYPs)

rCYPs allow for the direct assessment of the metabolic capability of individual CYP isoforms.[13]

  • Objective: To confirm the involvement of specific CYP isoforms identified in the HLM inhibition assay and to determine their kinetic parameters.

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP2A6, CYP2B6, and a panel of other major isoforms) co-expressed with NADPH-cytochrome P450 reductase.

    • This compound

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • LC-MS/MS

  • Procedure:

    • Incubate each rCYP isoform with a range of this compound concentrations in phosphate buffer.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • Quench the reaction and process the samples as described for the HLM assay.

    • Analyze by LC-MS/MS to measure metabolite formation.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[21][22]

cluster_0 CYP450 Reaction Phenotyping Workflow Start Start HLM_Inhibition Incubation with Human Liver Microsomes + Selective Inhibitors Start->HLM_Inhibition rCYP_Screening Screening with a Panel of Recombinant CYP Isoforms Start->rCYP_Screening Data_Analysis Data Analysis and Fraction Metabolized (fm) Calculation HLM_Inhibition->Data_Analysis Kinetic_Analysis Kinetic Analysis with Active rCYP Isoforms rCYP_Screening->Kinetic_Analysis Kinetic_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for CYP450 reaction phenotyping.

Conclusion

References

Predicted Metabolic Fate of (R,S)-N-Ethylnornicotine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-N-Ethylnornicotine, a homolog of nicotine, is a derivative of nornicotine with vasoconstrictor properties. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a predictive overview of the metabolism of (R,S)-N-Ethylnornicotine, based on established metabolic pathways of structurally similar compounds, particularly nicotine. This document outlines the probable primary and secondary metabolites, the enzymatic systems likely involved, and detailed experimental protocols for their identification and quantification.

Predicted Metabolic Pathways

The metabolism of (R,S)-N-Ethylnornicotine is anticipated to proceed through Phase I and Phase II reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. By analogy to nicotine metabolism, the key transformations are expected to be oxidative N-dealkylation and subsequent oxidation.

Phase I Metabolism

The primary predicted metabolic pathway for (R,S)-N-Ethylnornicotine, an N-alkylamine, is oxidative N-de-ethylation . This reaction is predominantly catalyzed by the Cytochrome P450 superfamily of enzymes.[1] This initial step is expected to yield two primary metabolites:

  • Nornicotine: The direct product resulting from the cleavage of the N-ethyl group.[1]

  • Acetaldehyde: The corresponding aldehyde formed from the detached ethyl group.[1]

Following the formation of nornicotine, further oxidative metabolism is likely to occur, leading to the formation of norcotinine .[1]

The primary CYP enzymes implicated in the metabolism of the structurally related compound, nicotine, are CYP2A6 and CYP2B6. It is highly probable that these same isozymes are involved in the metabolism of (R,S)-N-Ethylnornicotine.

Phase II Metabolism

While not explicitly investigated for (R,S)-N-Ethylnornicotine, Phase II metabolism typically involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For nicotine and its metabolites, glucuronidation is a known pathway. Therefore, it is plausible that nornicotine and norcotinine could undergo N-glucuronidation.

Data Presentation: Predicted Metabolites and Enzymes

The following table summarizes the predicted metabolites of (R,S)-N-Ethylnornicotine and the key enzymes likely responsible for their formation. It is important to note that specific quantitative kinetic data (e.g., K_m, V_max, intrinsic clearance) for (R,S)-N-Ethylnornicotine are not currently available in the public domain. The generation of such data would require dedicated in vitro metabolism studies as outlined in the "Experimental Protocols" section.

Parent Compound Metabolic Reaction Predicted Metabolite Key Enzymes (Predicted) Quantitative Data (Predicted)
(R,S)-N-EthylnornicotineOxidative N-De-ethylationNornicotineCYP2A6, CYP2B6Data not available. Can be determined via in vitro assays.
(R,S)-N-EthylnornicotineOxidative N-De-ethylationAcetaldehydeCYP2A6, CYP2B6, Aldehyde DehydrogenaseData not available.
NornicotineOxidative MetabolismNorcotinineCYP2A6Data not available. Can be determined via in vitro assays.

Experimental Protocols

To empirically determine the metabolic profile and kinetic parameters of (R,S)-N-Ethylnornicotine, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CL_int) of (R,S)-N-Ethylnornicotine in HLM.

Materials:

  • (R,S)-N-Ethylnornicotine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the matrix)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of (R,S)-N-Ethylnornicotine in a suitable solvent (e.g., DMSO, methanol).

  • In a 96-well plate, pre-warm HLM suspended in phosphate buffer to 37°C.

  • Add the (R,S)-N-Ethylnornicotine stock solution to the HLM suspension to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t_½) and intrinsic clearance (CL_int).

Metabolite Identification and Profiling using LC-MS/MS

Objective: To identify and semi-quantitatively profile the metabolites of (R,S)-N-Ethylnornicotine.

Materials:

  • Samples from the in vitro metabolic stability assay.

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

  • Metabolite identification software.

Procedure:

  • Analyze the quenched samples from the metabolic stability assay using a high-resolution LC-MS/MS system.

  • Acquire data in both full scan mode and data-dependent MS/MS mode to obtain accurate mass measurements and fragmentation patterns of potential metabolites.

  • Process the data using metabolite identification software to search for predicted metabolites (e.g., nornicotine, norcotinine) and to identify novel metabolites based on mass shifts from the parent compound.

  • Compare the fragmentation patterns of the suspected metabolites with those of authentic reference standards, if available, to confirm their identity.

Quantitative Analysis of Nornicotine and Norcotinine by LC-MS/MS

Objective: To develop a validated method for the quantification of the predicted primary and secondary metabolites.

Materials:

  • Reference standards for nornicotine and norcotinine.

  • Deuterated internal standards for nornicotine (e.g., nornicotine-d4) and norcotinine (e.g., norcotinine-d4).

  • Biological matrix (e.g., plasma, urine, or microsomal incubation supernatant).

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials.

  • LC-MS/MS system with a triple quadrupole mass spectrometer.

Procedure:

  • Sample Preparation:

    • Spike the biological matrix with known concentrations of nornicotine and norcotinine to prepare calibration standards and quality control (QC) samples.

    • Add the internal standards to all samples, calibrators, and QCs.

    • Perform protein precipitation followed by SPE or LLE to extract the analytes.[2][3]

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.[2]

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., C18 or HILIC) for chromatographic separation.[3]

    • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target analytes and their internal standards.

    • Optimize the MRM transitions and collision energies for each analyte.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Quantify the concentrations of nornicotine and norcotinine in the unknown samples using the calibration curve.

    • Validate the method for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.[2][3]

Mandatory Visualizations

Predicted Metabolic Pathway of (R,S)-N-Ethylnornicotine

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Predicted) Parent (R,S)-N-Ethylnornicotine Metabolite1 Nornicotine Parent->Metabolite1 Oxidative N-De-ethylation (CYP2A6, CYP2B6) Metabolite2 Acetaldehyde Parent->Metabolite2 Oxidative N-De-ethylation (CYP2A6, CYP2B6) Metabolite3 Norcotinine Metabolite1->Metabolite3 Oxidative Metabolism (CYP2A6) Metabolite4 Nornicotine Glucuronide Metabolite1->Metabolite4 Glucuronidation Metabolite5 Norcotinine Glucuronide Metabolite3->Metabolite5 Glucuronidation

Caption: Predicted metabolic pathway of (R,S)-N-Ethylnornicotine.

Experimental Workflow for Metabolite Identification and Quantification

G cluster_workflow Metabolite Analysis Workflow cluster_analysis LC-MS/MS Analysis Start In Vitro Incubation ((R,S)-N-Ethylnornicotine with HLM) Quench Reaction Quenching (Acetonitrile + Internal Standard) Start->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant MetaboliteID Metabolite Identification (High-Resolution MS) Supernatant->MetaboliteID Quantification Metabolite Quantification (Triple Quadrupole MS) Supernatant->Quantification DataAnalysis Data Analysis (Pathway Elucidation, Kinetic Profiling) MetaboliteID->DataAnalysis Quantification->DataAnalysis

Caption: Workflow for metabolite analysis of (R,S)-N-Ethylnornicotine.

References

Ethylnornicotine as a Homologue of Nicotine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylnornicotine, a synthetic homologue of nicotine, presents a unique pharmacological profile with significant implications for neuroscience research and drug development. By virtue of the substitution of the N-methyl group of nicotine with an N-ethyl group, this compound exhibits differential selectivity for nicotinic acetylcholine receptor (nAChR) subtypes. This whitepaper provides a comprehensive technical overview of this compound, covering its chemical synthesis, pharmacological properties, metabolism, and the relevant experimental methodologies. Particular emphasis is placed on its distinct interaction with nAChR subtypes compared to nicotine, highlighting its potential as a valuable tool for dissecting the complex roles of these receptors in the central nervous system.

Introduction

Nicotine, the primary psychoactive alkaloid in tobacco, exerts its effects through its interaction with a diverse family of ligand-gated ion channels known as nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide range of physiological and pathological processes, including cognitive function, reward, and addiction. The study of nicotine homologues, such as this compound, offers a powerful strategy to probe the structure-activity relationships of nAChR ligands and to develop novel therapeutic agents with improved selectivity and safety profiles.

This compound is a derivative of nornicotine where an ethyl group is attached to the pyrrolidine nitrogen.[1] This seemingly minor structural modification leads to significant alterations in its pharmacological properties, particularly its affinity and efficacy at different nAChR subtypes.[1] Understanding these differences is crucial for elucidating the specific roles of various nAChR subtypes in mediating the complex effects of nicotinic compounds. This guide aims to provide a detailed technical resource for researchers and drug development professionals working with or interested in this compound.

Chemical Properties and Synthesis

(R,S)-N-Ethylnornicotine is a homologue of nicotine and a derivative of nornicotine.[2][3] It is also known by other names such as Homonicotine and 3-(1-Ethyl-2-pyrrolidinyl)pyridine.[2]

Table 1: Chemical and Physical Properties of (R,S)-N-Ethylnornicotine

PropertyValueReference
CAS Number 86900-39-2[2]
Molecular Formula C₁₁H₁₆N₂[2]
Molecular Weight 176.26 g/mol [2]
Appearance Neat[2]
SMILES CCN1CCCC1c1cccnc1[2]
InChI InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3[2]
Synthesis of (R,S)-N-Ethylnornicotine

The synthesis of (R,S)-N-Ethylnornicotine can be achieved through the N-alkylation of (R,S)-nornicotine. A general procedure for the enantioselective synthesis of nornicotine and its analogues provides a basis for this synthesis.[4] The following protocol is a representative method for the ethylation of nornicotine.

Experimental Protocol: Synthesis of (R,S)-N-Ethylnornicotine

Materials:

  • (R,S)-Nornicotine

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R,S)-nornicotine (1.0 eq) in dry acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford (R,S)-N-Ethylnornicotine.

Pharmacology at Nicotinic Acetylcholine Receptors

The primary pharmacological distinction between this compound and nicotine lies in their differential affinities and functional activities at various nAChR subtypes. Research indicates that N-Ethylnornicotine displays significantly reduced activity at α4β2 receptors compared to nicotine, while its interaction with the α7 nAChR subtype is largely preserved.[1]

Binding Affinity

Table 2: Binding Affinities (Kᵢ, nM) of Nicotine at Human nAChR Subtypes

nAChR SubtypeRadioligandNicotine Kᵢ (nM)Reference
α4β2 [³H]Epibatidine0.46 ± 0.06[4]
α3β4 [¹²⁵I]Epibatidine1.17 ± 0.14 (IC₅₀)[4]
α7 [¹²⁵I]α-Bungarotoxin~1000[5]
α6β2 [¹²⁵I]α-CtxMIIHigh Affinity[4]
Note: Data for this compound is not available in a comparable format.
Functional Activity

Similar to binding affinity data, a direct comparison of EC₅₀ values for this compound and nicotine is limited. However, studies on nornicotine, the primary metabolite of this compound, provide some insight into the functional consequences of altering the N-substituent of nicotine. Nornicotine is a potent agonist at α6-containing and α7 nAChRs.[6]

Table 3: Functional Activities (EC₅₀, µM) of Nicotine and Nornicotine at Human nAChR Subtypes

nAChR SubtypeNicotine EC₅₀ (µM)Nornicotine EC₅₀ (µM)Reference
α4β2 1.0 ± 0.2>100[7]
α3β4 42.4 ± 2.270.6 ± 8.2[7]
α7 54.5 ± 10.6~17[6][7]
α6/α3β2β3 0.7 ± 0.13.6 ± 0.3[7]
Note: Data for this compound is not available in a comparable format.

Metabolism

The primary metabolic pathway for N-alkylamines like this compound is oxidative N-dealkylation.[1] This process is predominantly catalyzed by the Cytochrome P450 (CYP450) enzyme superfamily in the liver.[1] The metabolism of this compound involves the hydroxylation of the α-carbon of the ethyl group, leading to an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield nornicotine and acetaldehyde.[1]

Experimental Protocol: In Vitro Metabolism of this compound using Liver Microsomes

Materials:

  • (R,S)-N-Ethylnornicotine

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.

  • Pre-incubate the microsomal suspension at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding (R,S)-N-Ethylnornicotine (at a desired concentration, e.g., 1 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of the metabolite (nornicotine) using a validated LC-MS/MS method.

Signaling Pathways

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by an agonist like nicotine or its homologues, undergo a conformational change to open an ion channel permeable to cations, primarily Na⁺ and Ca²⁺.[5] The influx of these ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.

The α7 nAChR, at which this compound retains significant activity, is particularly known for its high calcium permeability.[8] The resulting increase in intracellular calcium can trigger a variety of signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and neuroprotection.

nAChR_Signaling Ligand This compound / Nicotine nAChR nAChR (e.g., α7) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows PI3K PI3K Ca_Influx->PI3K Activates Akt Akt (PKB) PI3K->Akt Phosphorylates & Activates Downstream Downstream Effects (e.g., Neuroprotection, Gene Expression) Akt->Downstream Regulates

Caption: nAChR-mediated signaling pathway.

Experimental Workflows

Radioligand Binding Assay Workflow

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In the context of this compound, this would involve competition binding assays against a radiolabeled ligand known to bind to specific nAChR subtypes.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Membranes (Expressing nAChR subtype) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioligand (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC₅₀ and Kᵢ determination) Quantify->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

Functional Assay Workflow using Xenopus Oocytes

Xenopus oocytes are a widely used system for expressing and functionally characterizing ion channels, including nAChRs. Two-electrode voltage clamp is the standard technique to measure the ion currents evoked by agonist application.

Oocyte_Assay_Workflow Start Start Inject_mRNA Inject nAChR Subunit mRNA into Xenopus Oocytes Start->Inject_mRNA Incubate_Oocytes Incubate Oocytes for Receptor Expression (2-7 days) Inject_mRNA->Incubate_Oocytes Voltage_Clamp Perform Two-Electrode Voltage Clamp Incubate_Oocytes->Voltage_Clamp Apply_Agonist Apply this compound at Varying Concentrations Voltage_Clamp->Apply_Agonist Record_Current Record Ion Currents Apply_Agonist->Record_Current Analyze Data Analysis (EC₅₀ and Emax determination) Record_Current->Analyze End End Analyze->End

Caption: Functional assay workflow in Xenopus oocytes.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the nuanced roles of different nAChR subtypes. Its distinct selectivity profile, characterized by reduced activity at α4β2 receptors and preserved activity at α7 receptors, makes it particularly useful for dissociating the physiological and behavioral effects mediated by these two important nAChR subtypes. While further research is needed to fully characterize its binding and functional properties across a wider range of nAChR subtypes, the available data underscore its potential in advancing our understanding of nicotinic signaling and in the development of novel subtype-selective therapeutic agents. This technical guide provides a foundational resource to facilitate and inspire future research in this promising area.

References

An In-depth Technical Guide on the Vasoconstrictor Action of (R,S)-N-Ethyl Nornicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vasoconstrictor properties of (R,S)-N-Ethyl Nornicotine, a synthetic derivative of the tobacco alkaloid nornicotine. While specific experimental data on this compound is limited in publicly available literature, this document extrapolates from the known pharmacology of related nicotinic acetylcholine receptor (nAChR) agonists to present a putative mechanism of action, detailed experimental protocols for its investigation, and a framework for data presentation.

Pharmacological Profile

(R,S)-N-Ethyl Nornicotine is a homologue of nicotine and a derivative of nornicotine, recognized for its vasoconstrictor action.[1] Like its parent compounds, its pharmacological effects are presumed to be mediated through interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems, including on vascular endothelial and smooth muscle cells.[2]

Activation of nAChRs typically leads to an influx of cations, primarily Na+ and Ca2+, resulting in cellular depolarization and downstream signaling events.[3][4] In the context of the vasculature, this can lead to smooth muscle contraction and a subsequent decrease in the diameter of blood vessels, i.e., vasoconstriction. The specific nAChR subtypes involved in the vasoconstrictor response to (R,S)-N-Ethyl Nornicotine have not been definitively characterized, but various neuronal nAChR subunits are known to be expressed in vascular tissues.[2]

Signaling Pathways for Vasoconstriction

The vasoconstrictor effect of (R,S)-N-Ethyl Nornicotine is likely initiated by its binding to nAChRs on vascular smooth muscle cells (VSMCs) and/or endothelial cells. The following proposed signaling cascade is based on the established mechanisms of nAChR activation.

  • Direct VSMC Activation: Binding of (R,S)-N-Ethyl Nornicotine to nAChRs on VSMCs would open the ion channel, allowing for the influx of Ca2+.

  • Voltage-Gated Calcium Channel (VGCC) Activation: The initial influx of cations would lead to membrane depolarization, which in turn would activate voltage-gated L-type calcium channels, leading to a larger and more sustained increase in intracellular Ca2+.

  • Calcium-Induced Calcium Release (CICR): The rise in intracellular Ca2+ can trigger the release of further Ca2+ from intracellular stores, such as the sarcoplasmic reticulum, via ryanodine receptors.[5][6]

  • Calmodulin Activation and Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain. This phosphorylation enables the interaction between myosin and actin filaments, leading to smooth muscle contraction and vasoconstriction.

Vasoconstriction_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell EthylNornicotine (R,S)-N-Ethyl Nornicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ca_influx Ca2+ Influx nAChR->Ca_influx VGCC Voltage-Gated Ca2+ Channel (VGCC) VGCC->Ca_influx SR Sarcoplasmic Reticulum (SR) Ca_release Ca2+ Release (CICR) SR->Ca_release Depolarization Membrane Depolarization Ca_influx->Depolarization Increased_Ca Increased Intracellular [Ca2+] Ca_influx->Increased_Ca Depolarization->VGCC Activates Ca_release->Increased_Ca Increased_Ca->SR Triggers Calmodulin Calmodulin Activation Increased_Ca->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Contraction Myosin Light Chain Phosphorylation -> Smooth Muscle Contraction MLCK->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Caption: Proposed signaling pathway for (R,S)-N-Ethyl Nornicotine-induced vasoconstriction.

Experimental Protocols

The vasoconstrictor activity of (R,S)-N-Ethyl Nornicotine can be quantified using an in vitro isolated tissue bath assay with arterial rings. This method allows for the direct measurement of vascular smooth muscle contraction in response to the compound.

Isolated Arterial Ring Assay

Objective: To determine the concentration-response relationship of (R,S)-N-Ethyl Nornicotine-induced vasoconstriction in isolated arterial segments.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.7)

  • (R,S)-N-Ethyl Nornicotine stock solution

  • Phenylephrine (positive control)

  • Acetylcholine

  • Isometric force transducer and data acquisition system

  • Tissue bath apparatus with aeration (95% O2, 5% CO2) and temperature control (37°C)

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully dissect the thoracic aorta or mesenteric artery and place it in ice-cold Krebs-Henseleit solution.

    • Clean the artery of adhering connective tissue and cut it into 2-3 mm rings.

    • For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

  • Mounting:

    • Suspend each arterial ring between two stainless steel hooks in a tissue bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5g (for aorta). During this period, replace the buffer every 15-20 minutes.

    • Assess the viability of the smooth muscle by contracting the rings with a high-potassium solution (e.g., 60 mM KCl).

    • To check for endothelial integrity, pre-contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM). A relaxation of >80% indicates an intact endothelium.

  • Concentration-Response Curve:

    • After washing out the viability-testing agents and allowing the tension to return to baseline, begin the cumulative addition of (R,S)-N-Ethyl Nornicotine in increasing concentrations (e.g., 1 nM to 100 µM).

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the tension generated at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum contraction induced by high KCl.

    • Plot the concentration-response curve and determine the EC50 (the concentration that produces 50% of the maximum response) and the Emax (the maximum response).

Experimental_Workflow cluster_workflow Isolated Arterial Ring Assay Workflow start Start: Dissect Artery prep Prepare Arterial Rings (2-3 mm) start->prep mount Mount Rings in Tissue Bath prep->mount equilibrate Equilibrate (60-90 min) mount->equilibrate viability Viability Check: 1. High KCl Contraction 2. Phenylephrine Contraction 3. Acetylcholine Relaxation equilibrate->viability wash Wash and Return to Baseline viability->wash crc Cumulative Addition of (R,S)-N-Ethyl Nornicotine wash->crc record Record Isometric Tension crc->record At each concentration analysis Data Analysis: - Plot Concentration-Response Curve - Calculate EC50 and Emax crc->analysis After final concentration record->crc end End analysis->end

Caption: General experimental workflow for an isolated arterial ring assay.

Data Presentation

Quantitative data from vasoconstriction studies are typically summarized in tables to allow for easy comparison of potency and efficacy. While specific experimental data for (R,S)-N-Ethyl Nornicotine is not available, the following table illustrates how such data would be presented.

CompoundArtery TypeEC50 (µM) [95% CI]Emax (% of Max KCl response)n
(R,S)-N-Ethyl Nornicotine Rat AortaTBDTBDTBD
(R,S)-N-Ethyl Nornicotine Rat MesentericTBDTBDTBD
Phenylephrine (Control) Rat AortaExample: 0.5 [0.4-0.6]Example: 110 ± 5TBD
Nicotine (Reference) Rat AortaTBDTBDTBD
TBD: To Be Determined through experimentation.
EC50: The molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist.
Emax: The maximum response achievable by an agonist.
n: Number of independent experiments.

Conclusion

(R,S)-N-Ethyl Nornicotine exhibits vasoconstrictor properties, likely through the activation of nicotinic acetylcholine receptors on vascular smooth muscle cells, leading to an increase in intracellular calcium and subsequent muscle contraction. The precise pharmacological characteristics, including its potency (EC50), efficacy (Emax), and the specific nAChR subtypes it targets in the vasculature, remain to be elucidated through rigorous experimental investigation. The protocols and frameworks provided in this guide offer a clear path for future research into the vascular effects of this and other novel nicotinic compounds. Such studies are crucial for understanding their potential physiological and toxicological implications, particularly for professionals in the fields of pharmacology and drug development.

References

The Neuropharmacology of Nornicotine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nornicotine, a primary metabolite of nicotine and a minor tobacco alkaloid, presents a complex neuropharmacological profile that has garnered significant interest in the fields of neuroscience and drug development. Its structural similarity to nicotine allows it to interact with nicotinic acetylcholine receptors (nAChRs), but with distinct affinity, efficacy, and downstream effects. This technical guide provides an in-depth overview of the neuropharmacological effects of nornicotine and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of nicotinic systems and the development of novel therapeutics targeting these pathways.

Receptor Binding Affinity and Functional Activity

Nornicotine and its derivatives exhibit a range of binding affinities and functional activities at various nAChR subtypes. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Binding Affinities (Ki) of Nornicotine and its Derivatives at Nicotinic Acetylcholine Receptor Subtypes

CompoundnAChR SubtypePreparationRadioligandKi (nM)Reference
S(-)-Nornicotineα4β2Rat striatal membranes[3H]-Nicotine12,200[1]
S(-)-Nornicotineα7Rat brain membranes[3H]-MLA>100,000[1]
R(+)-Nornicotineα4β2Not SpecifiedNot SpecifiedNot Specified
R(+)-Nornicotineα7Not SpecifiedNot SpecifiedNot Specified
Conformationally Restricted Nicotine Analogue 4α4β2Rat striatal membranes[3H]-NIC12,200[1]
Conformationally Restricted Nicotine Analogue 4α7Rat brain membranes[3H]-MLA>100,000[1]
Conformationally Restricted Nicotine Analogue 9α4β2SH-EP1-α4β2-nAChR cell membranes[3H]-Cytisine21.5[1]
N-n-alkylnicotinium iodides (conformationally restricted)α4β2Rat brain membranes[3H]-NICNo inhibition[2]
N-n-alkylnicotinium iodides (conformationally restricted)α7Rat brain membranes[3H]-MLANo inhibition[2]
2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine analogues (7b-e)α4β2Not Specified[3H]-Epibatidine0.04 - 0.13[3]
2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine analogues (8a-e)α4β2Not Specified[3H]-Epibatidine0.04 - 0.35[3]

Note: Ki values are presented as nM. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activities (EC50/IC50) of Nornicotine and its Derivatives at Nicotinic Acetylcholine Receptor Subtypes

CompoundnAChR SubtypeAssayEffectEC50/IC50 (µM)Reference
S(-)-NornicotineNot Specified[3H]Dopamine Overflow from Nucleus Accumbens SlicesAgonist3.0[4]
R(+)-NornicotineNot Specified[3H]Dopamine Overflow from Nucleus Accumbens SlicesAgonist0.48[4]
S(-)-NicotineNot Specified[3H]Dopamine Overflow from Nucleus Accumbens SlicesAgonist0.07[4]
N-n-alkylnicotinium iodides (conformationally restricted)α3β2*Nicotine-evoked [3H]Dopamine Release from Striatal SlicesAntagonist0.03 - 0.66[2]
Anatabineα4β2Not SpecifiedAgonistNot Specified[5]
CytisineNot SpecifiedGeneralization in Drug DiscriminationAgonistNot Specified[5]

Note: EC50 represents the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides an overview of key experimental protocols used to assess the neuropharmacological effects of nornicotine and its derivatives.

Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to study the rewarding effects of drugs.[6][7][8][9]

  • Subjects: Male Sprague-Dawley or Wistar rats are commonly used.[6][10]

  • Surgery: Animals are anesthetized (e.g., ketamine/xylazine) and stereotaxically implanted with a bipolar stainless steel electrode in the medial forebrain bundle at the level of the lateral hypothalamus.[6][7]

  • Apparatus: Operant conditioning chambers equipped with a lever and a stimulator to deliver electrical brain stimulation.

  • Training: Rats are trained to press a lever to receive a brief electrical stimulation. A discrete-trial current-threshold procedure is often used to determine the minimum current intensity that sustains responding (the ICSS threshold).[6][7]

  • Drug Administration: Nornicotine, its derivatives, or vehicle are administered (e.g., subcutaneously) at various doses before the ICSS session.[6]

  • Data Analysis: Changes in the ICSS threshold are measured. A decrease in the threshold is interpreted as an enhancement of the brain's reward system, while an increase suggests a reduction in reward or aversive effects. Response latencies are also recorded to assess for non-specific motor effects.[6]

Drug Self-Administration

This paradigm assesses the reinforcing properties of a drug, indicated by the animal's willingness to work to receive it.[11][12][13][14][15]

  • Subjects: Rats are typically used.

  • Surgery: Animals are surgically implanted with an intravenous (e.g., jugular vein) catheter for drug infusion.[12]

  • Apparatus: Operant conditioning chambers with two levers (active and inactive) and an infusion pump connected to the catheter.

  • Procedure: Pressing the active lever results in the infusion of a specific dose of the drug (e.g., nornicotine), often paired with a cue light or tone. The inactive lever serves as a control for general activity. Sessions are conducted daily for a set duration.[12][14]

  • Data Analysis: The primary measure is the number of infusions earned, indicating the reinforcing efficacy of the drug. Dose-response curves can be generated by varying the drug dose per infusion.[11]

Drug Discrimination

This procedure is used to evaluate the subjective effects of a drug by training an animal to recognize and respond to its interoceptive cues.[5][16][17][18]

  • Subjects: Rats are commonly used.

  • Apparatus: A two-lever operant conditioning chamber.

  • Training: Animals are trained to press one lever after receiving the drug (e.g., nicotine) and the other lever after receiving a vehicle (e.g., saline) to obtain a food reward. The training dose and the time between injection and the session are critical parameters.[5][17]

  • Testing: Once the discrimination is learned, test sessions are conducted where different doses of the training drug, or novel compounds like nornicotine derivatives, are administered.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full generalization indicates that the test compound produces subjective effects similar to the training drug.

In Vitro Dopamine Release Assay

This assay measures the ability of a compound to evoke the release of dopamine from specific brain regions, providing insight into its mechanism of action on the mesolimbic dopamine system.[4][19][20][21][22][23]

  • Tissue Preparation: Brain slices (e.g., from the nucleus accumbens or striatum) are prepared from rats.[4][19]

  • Procedure: The slices are preloaded with radiolabeled dopamine ([3H]DA) and then superfused with artificial cerebrospinal fluid. After a baseline period, the slices are exposed to various concentrations of the test compound (e.g., nornicotine). Superfusate samples are collected at regular intervals.[4][19]

  • Detection: The amount of [3H]DA in the superfusate samples is quantified using liquid scintillation counting.[4]

  • Data Analysis: The evoked [3H]DA overflow is calculated as a percentage of the total tissue radioactivity. This allows for the determination of the potency (EC50) and efficacy of the compound in inducing dopamine release. The involvement of nAChRs can be confirmed by using specific antagonists.[4]

Signaling Pathways and Experimental Workflows

The neuropharmacological effects of nornicotine and its derivatives are mediated through their interaction with nAChRs, which triggers a cascade of intracellular signaling events.

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs by agonists like nornicotine leads to the opening of the ion channel, allowing the influx of cations such as Na+ and Ca2+. This initial event can trigger several downstream signaling pathways.[24][25][26][27]

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx activates Nornicotine Nornicotine Nornicotine->nAChR binds PI3K PI3K Ca_influx->PI3K activates Dopamine_Release Dopamine Release Ca_influx->Dopamine_Release triggers Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection/ Neuronal Survival Akt->Neuroprotection

Caption: Simplified nAChR signaling cascade initiated by nornicotine.

Experimental Workflow for In Vivo Neuropharmacological Assessment

The following diagram illustrates a typical workflow for assessing the in vivo effects of a novel nornicotine derivative.

Experimental_Workflow Start Synthesis of Nornicotine Derivative InVitro In Vitro Characterization (Binding & Functional Assays) Start->InVitro InVivo_Behavior In Vivo Behavioral Testing (ICSS, Self-Admin, Discrimination) InVitro->InVivo_Behavior Neurochemical In Vivo Neurochemical Analysis (e.g., Microdialysis for Dopamine) InVivo_Behavior->Neurochemical Data_Analysis Data Analysis and Interpretation Neurochemical->Data_Analysis Conclusion Conclusion on Neuropharmacological Profile Data_Analysis->Conclusion

Caption: General workflow for the neuropharmacological evaluation of nornicotine derivatives.

Synthesis of Nornicotine Derivatives

The chemical synthesis of nornicotine and its derivatives is a critical aspect of research in this area, enabling the exploration of structure-activity relationships. Various synthetic routes have been developed to create novel analogs with modified pharmacological properties.[1][2][28][29][30][31][32][33] One common approach involves the modification of the pyridine or pyrrolidine rings of the nornicotine scaffold. For example, conformationally restricted analogs have been synthesized to probe the bioactive conformation of nicotinic ligands.[1][2][28] These synthetic efforts are crucial for developing compounds with improved selectivity for specific nAChR subtypes, which may offer therapeutic advantages with fewer side effects.

Conclusion

Nornicotine and its derivatives represent a promising class of compounds for understanding the complexities of the nicotinic cholinergic system and for the development of novel therapeutics. Their diverse interactions with nAChR subtypes lead to a wide range of neuropharmacological effects, from modulating reward pathways to influencing cognitive processes. The data and methodologies presented in this guide provide a foundation for further research into these fascinating molecules. A thorough understanding of their structure-activity relationships, informed by detailed in vitro and in vivo characterization, will be essential for unlocking their full therapeutic potential.

References

A Technical Guide to the Historical Context of Nicotinic Alkaloid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of research into nicotinic alkaloids, from early observations of their physiological effects to the modern understanding of their interactions with specific receptor subtypes. This document provides a detailed account of key experiments, quantitative data on receptor binding and activation, and the intricate signaling pathways involved, serving as a comprehensive resource for professionals in neuroscience and drug development.

Early Investigations: From Tobacco Plant to "Receptive Substance"

The story of nicotinic alkaloid research begins long before the identification of its molecular targets. The tobacco plant, Nicotiana tabacum, has been used for centuries for its psychoactive properties. It was Jean Nicot, the French ambassador to Portugal, who introduced tobacco to the French court in the 16th century, lending his name to the plant's most famous alkaloid, nicotine.[1]

The initial scientific inquiries into the effects of nicotinic alkaloids were characterized by careful observation of their physiological effects. A pivotal figure in this era was Claude Bernard , a French physiologist who, in the mid-19th century, conducted seminal experiments with curare, a plant-derived poison used by indigenous South Americans on their arrows. Bernard's work laid the groundwork for understanding neuromuscular transmission.

A significant leap in understanding came with the work of the British physiologist John Newport Langley at the turn of the 20th century. Through a series of elegant experiments on the effects of nicotine and curare on muscle contraction, Langley proposed the revolutionary concept of a "receptive substance" on the surface of cells that mediates the action of these compounds.[2][3] This was the first articulation of the receptor theory of drug action, a cornerstone of modern pharmacology.

Key Historical Experiments

The foundational experiments of Bernard and Langley are not merely historical footnotes; they represent the genesis of modern neuropharmacology. Understanding their methodologies provides insight into the logical progression of scientific discovery in this field.

Bernard's experiments aimed to pinpoint the site of action of curare. He observed that curare-poisoned animals lost the ability to move but retained consciousness and sensation. His key experiments on frogs demonstrated that direct electrical stimulation of a muscle caused it to contract, while stimulation of the motor nerve leading to that muscle did not. This led him to conclude that curare did not affect the muscle itself or the nerve fiber, but rather the junction between them – what we now call the neuromuscular junction.[4][5][6]

Experimental Protocol: Claude Bernard's Frog Nerve-Muscle Preparation

  • Animal Model: Frog (Rana species).

  • Procedure:

    • A frog was pithed to destroy the brain and spinal cord, eliminating voluntary movement and sensation.

    • The sciatic nerve and the attached gastrocnemius muscle of one leg were dissected and isolated.

    • In some experiments, a ligature was tied around the upper part of one leg, excluding the sciatic nerve, to prevent the circulation of curare to that limb while allowing the nerve to remain connected to the spinal cord.

    • A solution of curare was injected into the dorsal lymph sac of the frog.

    • Electrical stimuli were applied to both the sciatic nerve and directly to the gastrocnemius muscle in both the curarized and non-curarized limbs.

  • Observation: In the curarized limb, electrical stimulation of the sciatic nerve failed to elicit muscle contraction, whereas direct stimulation of the muscle still produced a contraction. In the ligature-protected limb, nerve stimulation resulted in normal muscle contraction.

Langley's work with nicotine and curare on various muscle preparations, notably the frog rectus abdominis and fowl skeletal muscle, led him to refine Bernard's findings. He observed that even after denervation, when the motor nerve had degenerated, nicotine could still induce muscle contraction, and this effect could be blocked by curare. This crucial finding indicated that the site of action was not on the nerve ending itself, but on the muscle cell.

Experimental Protocol: Langley's Frog Rectus Abdominis Muscle Experiment

  • Preparation: The rectus abdominis muscle of a frog was dissected and mounted in a bath containing a physiological saline solution (e.g., Ringer's solution). One end of the muscle was fixed, and the other was attached to a lever system to record contractions on a kymograph (a rotating drum with smoked paper).

  • Procedure:

    • A baseline of muscle tone was established and recorded.

    • A solution of nicotine of a known concentration was added to the bath.

    • The resulting muscle contraction (a slow, sustained "tonic" contraction) was recorded.

    • The muscle was washed with fresh saline solution to allow it to relax back to the baseline.

    • A solution of curare was then added to the bath.

    • After a period of incubation with curare, the same concentration of nicotine was added again.

  • Observation: Curare by itself did not cause a contraction. However, after treatment with curare, the subsequent application of nicotine failed to produce the characteristic tonic contraction.

The Molecular Era: Identification and Characterization of Nicotinic Acetylcholine Receptors (nAChRs)

The theoretical "receptive substance" of Langley was given a physical identity in the latter half of the 20th century with the isolation and characterization of the nicotinic acetylcholine receptor (nAChR) . These receptors are ligand-gated ion channels that, upon binding to acetylcholine or other agonists like nicotine, undergo a conformational change that opens a central pore, allowing the influx of cations and leading to depolarization of the cell membrane.[7]

The development of techniques such as affinity chromatography, radioligand binding assays, and electrophysiology were instrumental in this process. The electric organs of the electric eel (Electrophorus electricus) and the electric ray (Torpedo marmorata), which are extremely rich in nAChRs, provided the ideal biological source for their initial purification and study.

Quantitative Analysis of Nicotinic Alkaloid Interactions with nAChRs

The diverse family of nAChR subtypes, which arise from different combinations of protein subunits, exhibit distinct pharmacological properties. Quantitative analysis of the binding affinity and functional potency of various nicotinic alkaloids for these subtypes is crucial for understanding their physiological roles and for the development of subtype-selective drugs.

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays typically involve incubating a tissue preparation or cell line expressing the receptor of interest with a radiolabeled ligand (e.g., [³H]nicotine, [³H]epibatidine) and measuring the amount of radioactivity bound to the receptor. Competition binding assays, where a non-labeled compound (the "competitor," e.g., nicotine) is used to displace the binding of the radioligand, allow for the determination of the competitor's inhibitory constant (Ki), a measure of its binding affinity.

Experimental Protocol: Radioligand Competition Binding Assay for nAChRs

  • Materials:

    • Tissue homogenate (e.g., rat brain cortex) or cell membranes from a cell line expressing a specific nAChR subtype.

    • Radioligand (e.g., [³H]epibatidine).

    • Unlabeled competitor ligand (e.g., nicotine).

    • Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • A series of tubes are prepared, each containing the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand.

    • A set of tubes is also prepared with a high concentration of an unlabeled ligand to determine non-specific binding.

    • The tubes are incubated at a specific temperature for a set period to allow binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data, and the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp recordings from cultured cells, provide a direct measure of the functional consequences of ligand binding to nAChRs. These methods allow for the determination of a ligand's efficacy (its ability to activate the receptor) and potency (the concentration required to produce a given level of activation).

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Preparation:

    • Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular cell layer.

    • The oocytes are injected with cRNA encoding the desired nAChR subunits and incubated for 2-7 days to allow for receptor expression on the cell surface.

  • Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a physiological saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • Different concentrations of the agonist (e.g., nicotine) are applied to the oocyte via the perfusion system.

    • The resulting inward current, carried by cations flowing through the opened nAChR channels, is recorded.

  • Data Analysis: The peak current response at each agonist concentration is measured. The data are then plotted as the normalized current response versus the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax).

Quantitative Data Summary

The following tables summarize key quantitative data on the binding affinities and functional potencies of nicotine and other important nicotinic alkaloids at various nAChR subtypes.

Table 1: Binding Affinities (Ki) of Nicotinic Alkaloids for Human nAChR Subtypes

Compoundα4β2 (Ki, nM)α3β4 (Ki, nM)α7 (Ki, nM)
Nicotine11,0004,000
Acetylcholine501,00010,000
Epibatidine0.020.110
Varenicline0.1100200
Cytisine0.5101,000

Data compiled from various sources. Values are approximate and can vary depending on the experimental conditions.

Table 2: Functional Potencies (EC50) of Nicotinic Alkaloids for Human nAChR Subtypes

Compoundα4β2 (EC50, µM)α3β4 (EC50, µM)α7 (EC50, µM)
Nicotine1.042.454.5
Acetylcholine1.5100200
Epibatidine0.0050.050.5
Varenicline0.01 (partial agonist)5 (partial agonist)10 (partial agonist)
Cytisine0.1 (partial agonist)1 (partial agonist)50 (partial agonist)

Data compiled from various sources.[8] Values are approximate and can vary depending on the experimental conditions.

Nicotinic Acetylcholine Receptor Signaling Pathways

The activation of nAChRs initiates a cascade of intracellular events that go beyond simple membrane depolarization. The influx of cations, particularly Ca²⁺ through certain nAChR subtypes (like α7), acts as a second messenger, triggering various downstream signaling pathways. These pathways are involved in a wide range of cellular processes, including neurotransmitter release, gene expression, cell survival, and synaptic plasticity.

Key Signaling Cascades

Several key signaling pathways are activated downstream of nAChRs:

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. nAChR activation can lead to the phosphorylation and activation of ERK, which in turn can regulate the activity of various transcription factors.

  • PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route that promotes cell survival and growth. Activation of this pathway by nAChRs can lead to the inhibition of pro-apoptotic proteins and the activation of pro-survival transcription factors.

  • JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cytokine signaling and immune responses. Nicotine has been shown to modulate this pathway through nAChRs, which may contribute to its immunomodulatory effects.

Visualization of nAChR Signaling

The following diagram, generated using the DOT language for Graphviz, illustrates the major signaling pathways activated by nAChR stimulation.

nAChR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway cluster_JAK_STAT JAK/STAT Pathway nAChR nAChR Depolarization Depolarization nAChR->Depolarization Ca_influx Ca_influx nAChR->Ca_influx Nicotine Nicotine/ Acetylcholine Nicotine->nAChR Binds Ca_ Ca_ influx Ca²⁺ Influx PI3K PI3K Ca_influx->PI3K Ras Ras Ca_influx->Ras JAK2 JAK2 Ca_influx->JAK2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (e.g., c-fos) ERK->Gene_Expression STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory

nAChR downstream signaling pathways.

Experimental Workflow Visualization

To provide a clearer understanding of the methodologies employed in nicotinic alkaloid research, the following diagram illustrates the workflow of a typical radioligand binding assay.

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor Source (e.g., Brain Homogenate) start->prepare_membranes prepare_radioligand Prepare Radioligand (e.g., [³H]Epibatidine) start->prepare_radioligand prepare_competitor Prepare Unlabeled Competitor (e.g., Nicotine) start->prepare_competitor incubation Incubate Receptor, Radioligand, and Competitor prepare_membranes->incubation prepare_radioligand->incubation prepare_competitor->incubation filtration Rapid Filtration to Separate Bound from Free incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing scintillation_counting Scintillation Counting to Measure Radioactivity washing->scintillation_counting data_analysis Data Analysis: Plot Competition Curve, Calculate IC50 and Ki scintillation_counting->data_analysis end End: Determine Binding Affinity data_analysis->end

Workflow for a radioligand binding assay.

Conclusion

The journey of nicotinic alkaloid research, from the early observations of tobacco's effects to the detailed molecular understanding of nAChR function, is a testament to the power of the scientific method. The foundational work of pioneers like Claude Bernard and John Newport Langley established the very principles of receptor pharmacology. Today, armed with sophisticated techniques for quantitative analysis and a deep understanding of the intricate signaling networks, researchers continue to unravel the complex roles of nicotinic alkaloids in health and disease. This historical perspective provides an invaluable context for contemporary research and the ongoing development of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

Presence of Ethylnornicotine in Synthetic Nicotine Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of synthetic nicotine as an alternative to tobacco-derived nicotine in various products, including electronic cigarette liquids, has prompted scrutiny of its purity and impurity profiles. While often marketed as a purer alternative, synthetic nicotine is not devoid of manufacturing-related impurities. This technical guide focuses on the presence of a specific impurity, N-ethylnornicotine, which has been identified in some commercial synthetic nicotine samples. The presence of such impurities is critical for researchers, scientists, and drug development professionals to consider, as they may have toxicological implications and can serve as markers to differentiate between synthetic and tobacco-derived nicotine. This document provides a comprehensive overview of the current knowledge on ethylnornicotine in synthetic nicotine, including its potential formation, analytical detection methods, and the need for further quantitative analysis.

Introduction

Nicotine, the primary psychoactive component in tobacco, is now increasingly synthesized in laboratories for use in a variety of products. The synthesis of nicotine is a multi-step chemical process that can lead to the formation of various side products and the presence of unreacted starting materials or intermediates in the final product. One such impurity that has been identified is N-ethylnornicotine.[1] Nornicotine is a known precursor in some nicotine synthesis pathways, and the presence of ethylating agents can lead to the formation of N-ethylnornicotine. Understanding the impurity profile of synthetic nicotine is crucial for regulatory purposes, product safety assessment, and quality control.

Data Presentation: Quantitative Analysis of this compound

A thorough review of publicly available scientific literature reveals a significant gap in the quantitative data for N-ethylnornicotine in synthetic nicotine samples. While its presence has been qualitatively confirmed in at least one commercial sample, specific concentration levels are not well-documented.[1] The following table summarizes the qualitative findings.

Table 1: Qualitative Data on the Presence of N-Ethylnornicotine in Synthetic Nicotine Samples

Source/StudySample OriginAnalytical MethodFinding
Reynolds ScienceNext Generation Labs (NGL) SynNicGas Chromatography/Mass Spectrometry (GC/MS)N-ethylnornicotine identified as a synthetic impurity.

Due to the lack of published quantitative data, the following table is presented as an illustrative example of how such data could be structured. Further research is critically needed to populate this table with empirical values.

Table 2: Illustrative Quantitative Data for N-Ethylnornicotine in Synthetic Nicotine Samples (Hypothetical)

Sample IDSynthetic Nicotine BatchN-Ethylnornicotine Concentration (µg/g)Limit of Quantification (LOQ) (µg/g)
SN-001Batch A< LOQ0.1
SN-002Batch B1.50.1
SN-003Batch C0.80.1

Experimental Protocols

The detection and quantification of N-ethylnornicotine in synthetic nicotine samples typically involve chromatographic techniques coupled with mass spectrometry. The following is a generalized experimental protocol based on methods used for the analysis of nicotine and related alkaloids.

Sample Preparation
  • Dilution: Accurately weigh approximately 100 mg of the synthetic nicotine sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated nicotine or a structurally similar compound not expected to be in the sample) at a known concentration.

  • Volume Adjustment: Bring the solution to volume with the solvent and mix thoroughly.

  • Further Dilution (if necessary): Depending on the expected concentration of this compound, a further dilution may be necessary to bring the analyte concentration within the calibration range of the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like N-ethylnornicotine.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of N-ethylnornicotine and the internal standard. A full scan mode can be used for initial identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is an alternative powerful technique, particularly for less volatile or thermally labile compounds.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate N-ethylnornicotine from nicotine and other impurities. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for N-ethylnornicotine and the internal standard.

Mandatory Visualizations

The following diagrams were generated using the DOT language to illustrate key concepts related to the presence of this compound in synthetic nicotine.

cluster_nicotine Nicotine cluster_nornicotine Nornicotine cluster_this compound N-Ethylnornicotine nicotine nornicotine This compound start Synthetic Nicotine Sample dilution Dilution with Solvent and Addition of Internal Standard start->dilution analysis Chromatographic Separation (GC or LC) dilution->analysis detection Mass Spectrometric Detection (MS or MS/MS) analysis->detection quantification Data Analysis and Quantification detection->quantification nornicotine Nornicotine (Precursor/Intermediate) This compound N-Ethylnornicotine (Impurity) nornicotine->this compound Ethylation ethylating_agent Ethylating Agent (e.g., from synthesis reagents or solvents) ethylating_agent->this compound

References

Methodological & Application

Structural Characterization of Ethylnornicotine: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylnornicotine, a homolog of nicotine, is a compound of interest in the fields of pharmacology and toxicology. As a potential impurity in synthetic nicotine products and a metabolite of interest, its accurate structural characterization is crucial for regulatory purposes, drug development, and metabolic studies. This application note provides a detailed protocol for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure and Properties

  • Molecular Formula: C₁₁H₁₆N₂[1][2]

  • Molecular Weight: 176.26 g/mol [1][2]

  • Exact Mass: 176.1313 g/mol [2]

  • Structure: 3-(1-ethylpyrrolidin-2-yl)pyridine

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5d1HH-2' (Pyridine)
~8.4d1HH-6' (Pyridine)
~7.7dt1HH-4' (Pyridine)
~7.3dd1HH-5' (Pyridine)
~3.2q2H-N-CH₂ -CH₃
~3.0t1HH-2 (Pyrrolidine)
~2.3m1HH-5a (Pyrrolidine)
~2.1m1HH-5b (Pyrrolidine)
~1.9m1HH-3a (Pyrrolidine)
~1.7m2HH-4 (Pyrrolidine)
~1.5m1HH-3b (Pyrrolidine)
~1.1t3H-N-CH₂-CH₃

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~149C-2' (Pyridine)
~148C-6' (Pyridine)
~140C-4' (Pyridine)
~134C-3' (Pyridine)
~123C-5' (Pyridine)
~68C-2 (Pyrrolidine)
~57C-5 (Pyrrolidine)
~48-N-CH₂ -CH₃
~36C-3 (Pyrrolidine)
~23C-4 (Pyrrolidine)
~14-N-CH₂-CH₃
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

Mass Spectral Data

m/zRelative IntensityProposed Fragment Ion
176High[M]⁺ (Molecular Ion)
147Moderate[M - C₂H₅]⁺ (Loss of ethyl group)
119Moderate[M - C₄H₉]⁺ (Fission of the pyrrolidine ring)
92HighPyridine ring fragment
84HighPyrrolidine ring fragment with ethyl group

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or Water-d₂). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the reference standard.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for the analysis of this volatile compound.[3]

  • GC-MS Parameters:

    • Gas Chromatograph:

      • Injector Temperature: 250 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 40-400.

      • Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library spectra if available.

Workflow and Data Interpretation

The following diagram illustrates the workflow for the structural characterization of this compound.

workflow Experimental Workflow for this compound Characterization cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_analysis Structural Elucidation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR Dilute Dilute in Volatile Solvent Sample->Dilute For MS NMR_Acq 1H and 13C NMR Data Acquisition Dissolve->NMR_Acq MS_Acq GC-MS Data Acquisition Dilute->MS_Acq NMR_Proc NMR Data Processing NMR_Acq->NMR_Proc NMR_Data NMR Spectral Data (Chemical Shifts, Couplings) NMR_Proc->NMR_Data Structure_Confirm Structure Confirmation NMR_Data->Structure_Confirm MS_Proc MS Data Processing MS_Acq->MS_Proc MS_Data Mass Spectral Data (m/z, Fragmentation) MS_Proc->MS_Data MS_Data->Structure_Confirm signaling_pathway Simplified nAChR Signaling Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Neurotransmitter Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter Downstream Downstream Cellular Effects Neurotransmitter->Downstream

References

Determining the Molecular Weight of Ethylnornicotine Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Ethylnornicotine, a homologue of nicotine, is a compound of interest in toxicological and pharmacological research due to its structural similarity to nicotine and its presence as a minor alkaloid in tobacco products. Accurate mass determination is a critical first step in the analytical characterization of this compound. High-resolution mass spectrometry (HRMS) offers the precision required to confirm the elemental composition and elucidate the molecular formula of small molecules like this compound. This application note details a protocol for the determination of the molecular weight of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Molecular Information

This compound has the chemical formula C₁₁H₁₆N₂. Its theoretical monoisotopic mass is 176.1313 g/mol , and its average molecular weight is 176.26 g/mol .[1][2][3][4] The high resolution and accuracy of modern mass spectrometers allow for the experimental determination of the monoisotopic mass with a high degree of confidence, enabling unambiguous molecular formula confirmation.

Experimental Protocol

This protocol is adapted from established methods for the analysis of nicotine and its analogs.[5][6]

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. From this stock, create a series of dilutions ranging from 1 ng/mL to 1000 ng/mL in a 50:50 mixture of methanol and water.

  • Matrix Samples (Optional): For analysis in biological matrices (e.g., urine, plasma), a sample clean-up procedure is necessary. A recommended method is solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7][8]

2. Liquid Chromatography (LC) Parameters

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is suitable for the separation of this compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% and a 3-minute re-equilibration at 5%.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry (HRMS) Parameters

  • Instrument: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300 °C.

  • Sheath Gas Flow: 35 arbitrary units.

  • Auxiliary Gas Flow: 10 arbitrary units.

  • Mass Range: m/z 50-500.

  • Resolution: > 60,000 (FWHM).

  • Data Acquisition: Full scan mode.

Data Presentation

The following tables summarize key quantitative data for the analysis of this compound and related tobacco alkaloids.

Table 1: Molecular Weight and Formula of this compound

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
This compoundC₁₁H₁₆N₂176.26[1][2][4]176.131348519[3]

Table 2: Typical HRMS Method Performance for Related Tobacco Alkaloids

AnalyteLimit of Quantitation (LOQ)Recovery (%)MatrixReference
Nornicotine0.6 ng/mLNot ReportedUrine[5]
Anatabine0.15 ng/mLNot ReportedUrine[5]
Anabasine0.2 ng/mLNot ReportedUrine[5]
Nicotine5 ng/gNot ReportedMeconium[9]

Table 3: High-Resolution Mass Spectrometry Parameters

ParameterSetting
Ionization ModeESI Positive
Scan ModeFull Scan
Mass Resolution> 60,000 FWHM
Mass Accuracy< 5 ppm
Scan Rangem/z 50-500
Collision Energy (for fragmentation)10-40 eV (parameter to be optimized)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilution Standard->Dilution LC Liquid Chromatography (C18 Column) Dilution->LC Injection HRMS High-Resolution Mass Spectrometry (Positive ESI) LC->HRMS Acquisition Data Acquisition (Full Scan) HRMS->Acquisition Ion Detection Processing Data Processing & Analysis Acquisition->Processing Result Accurate Mass of This compound Processing->Result Molecular Weight Determination

Caption: Experimental workflow for this compound molecular weight determination.

logical_relationship Analyte This compound Method High-Resolution Mass Spectrometry Analyte->Method is analyzed by Data Accurate Mass Measurement (e.g., 176.1313 Da) Method->Data provides Confirmation Molecular Formula Confirmation (C₁₁H₁₆N₂) Data->Confirmation leads to

Caption: Logical relationship for molecular formula confirmation.

References

Application Note: Chiral HPLC for Enantiomeric Separation of N-Ethylnornicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of N-Ethylnornicotine. N-Ethylnornicotine, a derivative of nornicotine, possesses a chiral center at the 2' position of the pyrrolidine ring, resulting in the existence of (R)- and (S)-enantiomers. The successful separation and quantification of these enantiomers are crucial for pharmacological and toxicological studies, as stereoisomers of a compound can exhibit different biological activities. This document provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP) and outlines the expected results based on the analysis of structurally similar nicotine analogs.

Introduction

N-Ethylnornicotine is a nicotine analog that is of increasing interest in tobacco and nicotine-related research. Similar to nicotine, it exists as a pair of enantiomers. The differential physiological effects of these enantiomers necessitate a reliable analytical method for their separation and quantification. Chiral HPLC is a powerful technique for resolving enantiomers, and the selection of an appropriate chiral stationary phase and mobile phase is critical for achieving baseline separation.[1][2] This application note proposes a method utilizing a cellulose-based CSP, which has demonstrated broad applicability for the separation of nicotine and its derivatives.

Experimental Protocol

This protocol provides a starting point for the chiral separation of N-Ethylnornicotine enantiomers. Optimization of the mobile phase composition and flow rate may be required to achieve optimal resolution.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: Lux® Cellulose-2, 5 µm, 250 x 4.6 mm (or equivalent cellulose-based chiral column).

  • Chemicals:

    • Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (EtOH) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • (±)-N-Ethylnornicotine reference standard

2.2. Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis.

ParameterValue
Column Lux® Cellulose-2, 5 µm, 250 x 4.6 mm
Mobile Phase Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

2.3. Standard and Sample Preparation

  • Standard Preparation: Accurately weigh and dissolve the (±)-N-Ethylnornicotine reference standard in the mobile phase to achieve a final concentration of 1.0 mg/mL.

  • Sample Preparation: For unknown samples, dissolve them in the mobile phase to an estimated concentration of 1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Expected Results and Data Presentation

Under the proposed conditions, baseline separation of the (R)- and (S)-N-Ethylnornicotine enantiomers is anticipated. The elution order of the enantiomers should be determined by injecting individual enantiomeric standards if available. The following table presents hypothetical, yet representative, quantitative data for the separation.

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
(R)-N-Ethylnornicotine 8.51.1\multirow{2}{*}{> 1.5}
(S)-N-Ethylnornicotine 10.21.2

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chiral HPLC separation of N-Ethylnornicotine.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Prepare Mobile Phase (Hexane:IPA:DEA) D Equilibrate Lux Cellulose-2 Column A->D B Prepare (±)-N-Ethylnornicotine Standard (1 mg/mL) E Inject Standard/Sample B->E C Prepare and Filter Unknown Sample C->E D->E F Isocratic Elution (1.0 mL/min) E->F G UV Detection at 260 nm F->G H Record Chromatogram G->H I Integrate Peaks H->I J Calculate Resolution (Rs) and Tailing Factor I->J K Quantify Enantiomeric Ratio J->K

References

Application Notes and Protocols for the Use of Ethylnornicotine as an Internal Standard in HPLC Analysis of Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of nicotine in various matrices, including pharmaceutical formulations, biological samples, and e-liquids, is crucial for research, quality control, and regulatory purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. The use of an internal standard (IS) is a critical component of a robust HPLC method, as it corrects for variations in sample preparation, injection volume, and instrument response. Ethylnornicotine, a structural analog of nicotine, is a suitable internal standard for nicotine analysis due to its similar chemical properties and chromatographic behavior. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the HPLC analysis of nicotine.

Principle of Internal Standard Method

The internal standard method involves adding a known amount of a reference compound (the internal standard) to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte (nicotine) to the peak area of the internal standard (this compound) is then plotted against the concentration of the analyte to create a calibration curve. This ratiometric measurement compensates for potential errors that can occur during sample processing and analysis, leading to improved accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Nicotine standard (≥99% purity)

  • This compound hydrochloride (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphate-citrate buffer components

  • Triethylamine

  • Heptanesulfonate

  • Hydrochloric acid

  • Sodium hydroxide

  • Sample matrix (e.g., blank urine, placebo e-liquid)

Instrumentation
  • HPLC system with a UV detector

  • C8 or C18 reversed-phase HPLC column (e.g., "DB" C8, 5 µm, 250 x 4.6 mm)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

Preparation of Solutions

1. Stock Solutions (1 mg/mL)

  • Nicotine Stock Solution: Accurately weigh approximately 10 mg of nicotine standard and dissolve it in a 10 mL volumetric flask with the mobile phase diluent.

  • This compound (IS) Stock Solution: Accurately weigh approximately 10 mg of this compound hydrochloride and dissolve it in a 10 mL volumetric flask with the mobile phase diluent.

2. Working Standard Solutions

  • Prepare a series of calibration standards by diluting the nicotine stock solution with the mobile phase diluent to achieve the desired concentration range (e.g., 0.5 - 50 µg/mL).

  • Spike each calibration standard with a fixed concentration of the this compound internal standard from the IS stock solution (e.g., 10 µg/mL).

3. Quality Control (QC) Samples

  • Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking the sample matrix with known amounts of nicotine and the fixed concentration of the internal standard.

Sample Preparation (Example for Urine Samples)[1]
  • To 1 mL of urine, add the internal standard (this compound).

  • Perform a liquid-liquid extraction.

  • Follow with a solid-phase extraction (SPE) using a C2 column for further purification.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Chromatographic Conditions

Based on a validated method for the analysis of nicotine and cotinine in urine using N-ethylnornicotine as an internal standard, the following conditions can be adapted[1]:

ParameterCondition
Column "DB" C8, 5 µm particle size, 25 cm x 0.46 cm
Mobile Phase Phosphate-citrate buffer and acetonitrile (91:9 by volume) containing 5 mL of triethylamine and 600 mg of heptanesulfonate per liter, adjusted to pH 4.4
Flow Rate 1.0 mL/min (Typical, may require optimization)
Injection Volume 20 µL (Typical, may require optimization)
Detection UV at 256 nm
Column Temperature Ambient or controlled at 25°C

Data Presentation

The following tables summarize typical quantitative data obtained from a validated HPLC method using this compound as an internal standard. Please note that specific values will vary depending on the exact experimental conditions and instrumentation.

Table 1: Linearity
AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Nicotine0 - 60[1]≥ 0.99
Table 2: Precision
AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)
NicotineLow QC< 15%< 15%
Medium QC< 15%< 15%
High QC< 15%< 15%
Published Data0-60 µg/L7.6% (Interassay CV)[1]
Table 3: Accuracy
AnalyteConcentration LevelMean Recovery (%)
NicotineLow QC85 - 115%
Medium QC85 - 115%
High QC85 - 115%
Published DataNot Specified102% (Analytical Recovery)[1]
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)
Nicotine< 1 µg/L[1]To be determined

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Nicotine & this compound) Calibration_Standards Prepare Calibration Standards (Nicotine + IS) Stock_Solutions->Calibration_Standards QC_Samples Prepare QC Samples (Matrix + Nicotine + IS) Stock_Solutions->QC_Samples HPLC_Injection Inject into HPLC Calibration_Standards->HPLC_Injection QC_Samples->HPLC_Injection Sample_Collection Collect Sample (e.g., Urine, E-liquid) Add_IS Add Internal Standard (this compound) Sample_Collection->Add_IS Extraction Perform Extraction (LLE, SPE) Add_IS->Extraction Extraction->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C8/C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (256 nm) Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Areas (Nicotine & IS) UV_Detection->Peak_Integration Calculate_Ratio Calculate Area Ratio (Nicotine/IS) Peak_Integration->Calculate_Ratio Calibration_Curve Construct Calibration Curve Calculate_Ratio->Calibration_Curve Quantification Quantify Nicotine in Samples Calculate_Ratio->Quantification Calibration_Curve->Quantification

Caption: Workflow for Nicotine Quantification using this compound as an Internal Standard in HPLC.

Logical Relationship of Internal Standard Method

internal_standard_logic cluster_ratio Ratio Calculation Nicotine_Concentration Concentration (Variable) Nicotine_Peak_Area Peak Area (Variable) Nicotine_Concentration->Nicotine_Peak_Area Proportional to Concentration_Ratio Concentration Ratio (Nicotine / IS) Nicotine_Concentration->Concentration_Ratio Area_Ratio Peak Area Ratio (Nicotine / IS) Nicotine_Peak_Area->Area_Ratio IS_Concentration Concentration (Constant) IS_Peak_Area Peak Area (Variable) IS_Concentration->IS_Peak_Area Proportional to IS_Concentration->Concentration_Ratio IS_Peak_Area->Area_Ratio Area_Ratio->Concentration_Ratio Determined from Calibration Curve

Caption: Logic of the Internal Standard Method for HPLC Quantification.

References

Application Note: Quantification of Nicotine and Cotinine in Biological Matrices using Ethylnornicotine as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine is the primary psychoactive component in tobacco products, and its metabolism is a critical area of study in toxicology, pharmacology, and clinical research.[1][2] The major metabolite of nicotine is cotinine, which has a longer half-life and is often used as a biomarker for tobacco exposure.[1][3][4][5] Accurate and robust quantification of both nicotine and cotinine in biological matrices is essential for pharmacokinetic studies, monitoring smoking cessation programs, and assessing exposure to tobacco smoke.

This application note provides a detailed protocol for the simultaneous quantification of nicotine and cotinine in biological samples (e.g., plasma, urine, saliva) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs N-ethylnornicotine as an internal standard (IS) to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. While deuterated internal standards like nicotine-d4 and cotinine-d3 are commonly used, non-deuterated analogs such as N-ethylnorcotinine offer a cost-effective alternative.[1][2]

Metabolic Pathway of Nicotine

Nicotine is primarily metabolized in the liver to cotinine. This biotransformation is a key process in the detoxification of nicotine. The longer half-life of cotinine makes it a reliable indicator of tobacco exposure.[1][3][4][5]

Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine Metabolism (CYP2A6)

Caption: Metabolic conversion of nicotine to cotinine.

Experimental Protocols

This section details the materials and methods for the quantification of nicotine and cotinine.

Materials and Reagents
  • Nicotine, Cotinine, and N-Ethylnornicotine standards

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid

  • Ammonium Acetate

  • Ammonium Formate

  • Deionized Water

  • Biological matrix (e.g., human plasma, urine)

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for preparing biological samples for LC-MS/MS analysis.[1][6]

  • Aliquoting: Aliquot 100 µL of the biological sample (plasma, serum, or urine) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (Ethylnornicotine in methanol) to each sample, except for the blank matrix samples.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Preparation of Calibration Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of nicotine, cotinine, and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water.

  • Calibration Curve: Prepare calibration standards by spiking the appropriate amount of the working standard solutions into a blank biological matrix. A typical calibration curve might range from 1 to 500 ng/mL for both nicotine and cotinine.[6]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC Column C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm)[1][2][3]
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Acetate/Formate in water[2][3]
Mobile Phase B 0.1% Formic acid in acetonitrile or Methanol[2]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive Mode[7]
MRM Transitions Nicotine: 163.2 -> 130.1; Cotinine: 177.1 -> 98.0; this compound (IS): 177.2 -> 132.1 (Example transitions)
Collision Energy Optimized for each analyte and the specific instrument
Dwell Time 100-200 ms

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Nicotine & Cotinine Calibration->Quantification

Caption: Experimental workflow for nicotine and cotinine quantification.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of nicotine and cotinine using LC-MS/MS. The values are representative of what can be expected from a validated method.

Table 2: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Nicotine0.26 - 52.5 to 1 - 500[6]0.26 - 3.3[7]> 0.99
Cotinine7.0 - 1500 to 1 - 500[6]0.3 - 7.0[7][8]> 0.99[9]

Table 3: Accuracy and Precision

AnalyteQC LevelAccuracy (% Bias)Precision (% RSD)
NicotineLow± 15%< 15%
Mid± 15%< 15%
High± 15%< 15%
CotinineLow± 15%< 15%
Mid± 15%< 15%
High± 15%< 15%

Note: Accuracy for the LLOQ should be within ± 20%, and precision should be ≤ 20% RSD.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and robust approach for the simultaneous quantification of nicotine and cotinine in various biological matrices. The simple protein precipitation sample preparation method allows for high-throughput analysis, which is crucial in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical method in their laboratories.

References

Application Notes and Protocols for the Analysis of Minor Tobacco Alkaloids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of minor tobacco alkaloids, including nornicotine, anatabine, and anabasine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for tobacco research, clinical studies, and monitoring nicotine replacement therapy.

Introduction

Nicotine is the primary alkaloid in tobacco, but several minor alkaloids, such as nornicotine, anatabine, and anabasine, are also present. These minor alkaloids serve as valuable biomarkers for distinguishing between sources of nicotine exposure, such as tobacco use versus nicotine replacement therapy (NRT).[1][2][3] Accurate and sensitive analytical methods are essential for their quantification in various biological matrices. LC-MS/MS has emerged as the preferred technique due to its high selectivity, sensitivity, and throughput.

This application note details two validated LC-MS/MS methods for the analysis of minor tobacco alkaloids in urine: a direct injection method and a method involving sample preparation with enzymatic hydrolysis and protein precipitation.

Experimental Protocols

Method 1: High-Throughput Analysis of Nornicotine, Anatabine, and Anabasine in Urine

This protocol is adapted from a high-throughput method for the analysis of minor tobacco alkaloids in urine, suitable for large-scale studies.[2][4]

1. Sample Preparation

  • Objective: To prepare urine samples for LC-MS/MS analysis by diluting and adding an internal standard.

  • Materials:

    • Urine samples

    • Internal Standard (ISTD) solution containing deuterated analogs (e.g., nornicotine-d4, anatabine-d4, anabasine-d4) in 25 mM ammonium bicarbonate.

    • 96-well plates

  • Procedure:

    • Thaw urine samples and internal standard solution at room temperature.

    • Vortex samples and ISTD solution to ensure homogeneity.

    • In a 96-well plate, combine 50 µL of urine with 50 µL of the ISTD solution.

    • Seal the plate, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.

    • Place the plate in the autosampler for injection.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A capillary column suitable for the separation of polar compounds. A previously used column was a HILIC column, though optimization may be needed to resolve nicotine and anabasine effectively.[2]

    • Mobile Phase A: 25 mM Ammonium Bicarbonate in water.[2]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution program should be optimized to achieve separation of the target analytes.

    • Flow Rate: Dependent on the column dimensions (e.g., capillary columns will have lower flow rates).

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Key Parameters: Optimize declustering potential (DP), entrance potential (EP), collision energy (CE), and collision cell exit potential (CXP) for each analyte and internal standard using flow infusion.[1]

Method 2: Analysis of Total (Free and Glucuronidated) Minor Tobacco Alkaloids in Urine

This protocol is based on a method that includes an enzymatic hydrolysis step to measure both the free and glucuronide-conjugated forms of the alkaloids.[1][5][6][7]

1. Sample Preparation

  • Objective: To hydrolyze glucuronide conjugates and precipitate proteins before LC-MS/MS analysis.

  • Materials:

    • Urine samples

    • Internal Standard (ISTD) spiking solution containing deuterated analogs.[1]

    • β-glucuronidase solution.

    • HPLC-grade water.

    • Acetone.

  • Procedure:

    • To determine "total" concentrations, mix 100 µL of urine, 50 µL of ISTD solution, 100 µL of HPLC water, and 160 µL of β-glucuronidase solution.[1]

    • Incubate the mixture at 37°C overnight (approximately 21 hours).[1]

    • For "free" concentrations, omit the enzyme and the incubation step, replacing the enzyme solution with water.[1]

    • After incubation (for "total" analysis), add acetone to precipitate proteins and the enzyme.[1]

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new tube and evaporate the acetone under a gentle stream of nitrogen. This step is crucial to enhance the recovery of volatile analytes like nicotine and nornicotine.[1][7]

    • The remaining aqueous solution is then ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: HPLC or UHPLC system.

    • Column: A reverse-phase C18 column (e.g., 2.5 µm particle size, 3 mm × 150 mm).[8]

    • Mobile Phase A: 20 mM ammonium formate in 10% methanol with pH 9.[8]

    • Mobile Phase B: Methanol.[8]

    • Gradient: A suitable gradient to separate the analytes within a reasonable run time (e.g., a total cycle time of 13.5 minutes has been reported).[1][6][7]

    • Flow Rate: 0.6 mL/min.[8]

    • Column Temperature: 50°C.[8]

    • Injection Volume: 20 µL.[8]

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive ESI.[8]

    • Acquisition Mode: MRM.

    • Key Parameters:

      • Spray Voltage: 3500 V.[8]

      • Vaporizer Temperature: 440°C.[8]

      • Capillary Temperature: 395°C.[8]

      • Sheath Gas Pressure: 45 psi.[8]

      • Auxiliary Gas Pressure: 5 psi.[8]

Quantitative Data

The following tables summarize typical quantitative data for the analysis of minor tobacco alkaloids.

Table 1: LC-MS/MS MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Nornicotine14913010.85[2]
Anatabine1611449.32[2]
Anabasine163.2118.211.28[2]
Anabasine163.2144.211.28[2]

Note: Retention times are column and method-dependent and should be determined experimentally.

Table 2: Method Validation Parameters

AnalyteLimit of Quantitation (LOQ) (ng/mL)Linearity (r²)
Nornicotine0.6[2][4]0.9996[2]
Anatabine0.15[2][4]0.9997[2]
Anabasine0.2[2][4]0.9995[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of minor tobacco alkaloids in urine samples.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Urine Sample istd Add Internal Standard sample->istd hydrolysis Enzymatic Hydrolysis (Optional for Total Alkaloids) istd->hydrolysis precipitation Protein Precipitation (e.g., Acetone) hydrolysis->precipitation evaporation Evaporation of Organic Solvent precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: General workflow for LC-MS/MS analysis of minor tobacco alkaloids.

Logical Relationship of Analytes

The following diagram illustrates the relationship between the primary tobacco alkaloid, nicotine, and the minor alkaloids discussed.

alkaloids cluster_alkaloids Tobacco Alkaloids tobacco Tobacco Plant nicotine Nicotine (Major Alkaloid) tobacco->nicotine nornicotine Nornicotine tobacco->nornicotine anatabine Anatabine tobacco->anatabine anabasine Anabasine tobacco->anabasine nicotine->nornicotine Metabolite

Caption: Relationship between major and minor tobacco alkaloids.

References

Application Notes: In Vivo Stable Isotope Labeling for Metabolic Profiling

References

Application Notes and Protocols for the In Vitro Micronucleus Assay with Nicotine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The in vitro micronucleus (MNvit) assay is a critical tool in genetic toxicology for assessing the potential of substances to induce chromosomal damage. This document provides a detailed protocol for conducting the MNvit assay, specifically tailored for the evaluation of nicotine and its primary metabolites. The protocol is based on the OECD Guideline for the Testing of Chemicals, No. 487.[1][2][3][4] Nicotine's genotoxic potential has been a subject of extensive research, with in vitro studies suggesting a potential for chromosomal damage, particularly at higher concentrations.[5][6] Understanding the genotoxicity of nicotine and its metabolites is crucial for the safety assessment of tobacco and nicotine-containing products.[7][8]

Data Presentation

The following tables summarize quantitative data from a key study on the genotoxicity of nicotine and its major metabolites in the in vitro micronucleus assay using Chinese Hamster Ovary (CHO-WBL) cells.[5]

Table 1: Micronucleus Induction by Nicotine in CHO-WBL Cells (24-hour exposure)

Nicotine Concentration (mM)% Micronucleated Cells (Mean ± SD)Fold Increase over Control
0 (Vehicle Control)0.5 ± 0.11.0
1.970.6 ± 0.21.2
3.950.7 ± 0.11.4
4.931.8 ± 0.33.6
5.922.5 ± 0.45.0
6.903.2 ± 0.56.4
7.893.8 ± 0.67.6
9.864.5 ± 0.79.0

Data adapted from Wojtala et al., 2019.[5]

Table 2: Genotoxicity of Major Nicotine Metabolites in CHO-WBL Cells (24-hour exposure)

CompoundConcentration (mM)% Micronucleated Cells (Mean ± SD)Result
Cotinine 100.6 ± 0.2Non-genotoxic
Nicotine N'-oxide 50.5 ± 0.1Non-genotoxic
3'-Hydroxycotinine 100.7 ± 0.2Non-genotoxic
Nornicotine 52.1 ± 0.4Genotoxic

Data adapted from Wojtala et al., 2019.[5][9]

Experimental Protocols

This section outlines the detailed methodology for performing the in vitro micronucleus assay with nicotine and its metabolites, adhering to the OECD 487 guideline.

Principle of the Assay

The in vitro micronucleus assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. They can originate from chromosome fragments (clastogenicity) or whole chromosomes that lag behind during anaphase (aneugenicity).[1][10] This assay provides a comprehensive assessment of a substance's potential to cause chromosomal damage.

Materials and Reagents
  • Cell Lines:

    • Chinese Hamster Ovary (CHO) cells (e.g., CHO-WBL, CHO-K1)[5][11]

    • Human peripheral blood lymphocytes (HPBLs)[2]

    • TK6 human lymphoblastoid cells[10]

    • Other suitable mammalian cell lines.[12][13]

  • Test Substances:

    • Nicotine (CAS No. 54-11-5)

    • Cotinine (CAS No. 486-56-6)

    • Nicotine N'-oxide (CAS No. 2820-55-5)

    • 3'-Hydroxycotinine (CAS No. 36305-01-2)

    • Nornicotine (CAS No. 494-97-3)

  • Culture Medium and Reagents:

    • Appropriate cell culture medium (e.g., Ham's F-12, RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics.

    • Trypsin-EDTA for cell detachment (for adherent cells).

    • Phosphate-buffered saline (PBS).

    • Cytochalasin B (Cyt-B) solution (for cytokinesis-block method).[3]

    • Hypotonic solution (e.g., 0.075 M KCl).

    • Fixative (e.g., methanol:acetic acid, 3:1 v/v).

    • Staining solution (e.g., Giemsa, Acridine Orange, or a DNA-specific fluorescent dye like DAPI).

  • Metabolic Activation System (S9 Mix):

    • Post-mitochondrial fraction (S9) from the liver of Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rats.[11][14][15]

    • Cofactor solution (e.g., NADP, isocitrate).[16]

  • Controls:

    • Negative Control: Vehicle (e.g., culture medium, DMSO).

    • Positive Control (without S9): Mitomycin C (a clastogen).

    • Positive Control (with S9): Cyclophosphamide (requires metabolic activation).[11]

Experimental Procedure

3.1. Cell Culture and Seeding

  • Maintain the selected cell line in exponential growth phase under standard culture conditions (37°C, 5% CO2, humidified atmosphere).

  • For adherent cells, seed them in culture vessels (e.g., 6-well plates, T-25 flasks) at a density that will allow for approximately 1.5-2 cell divisions before harvesting. For suspension cells, adjust the cell density accordingly.

  • Allow the cells to attach and enter the exponential growth phase (typically 24 hours).

3.2. Preparation of Test and Control Substances

  • Prepare stock solutions of nicotine, its metabolites, and the positive controls in a suitable solvent (e.g., culture medium, DMSO).

  • Prepare a series of dilutions of the test substances in the culture medium. The final concentration of the solvent should not exceed 1% (v/v) and should be non-toxic to the cells.

3.3. Treatment of Cells The assay is performed with and without an exogenous metabolic activation system (S9 mix).

  • Short Treatment (3-6 hours) with and without S9:

    • Replace the culture medium with the prepared test substance dilutions, negative control, and positive control.

    • For experiments with metabolic activation, add the S9 mix to the treatment medium.[17]

    • Incubate the cells for 3-6 hours.

    • After the treatment period, wash the cells with PBS and replace the medium with fresh culture medium.

  • Continuous Treatment (1.5-2 normal cell cycle lengths) without S9:

    • Expose the cells to the test substances for a period equivalent to 1.5-2 normal cell cycles.

3.4. Cytokinesis Block (Optional but Recommended)

  • To ensure that only cells that have undergone mitosis are scored, Cytochalasin B can be added to the culture medium after the treatment period.[3] The concentration of Cyt-B should be optimized for the cell line used.

3.5. Cell Harvesting

  • Harvest the cells at a time point that allows for the completion of approximately 1.5-2 cell cycles after the beginning of treatment.

  • For adherent cells, detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.

  • Wash the cells with PBS.

3.6. Slide Preparation

  • Treat the cell suspension with a hypotonic solution to swell the cells.

  • Fix the cells with a freshly prepared fixative.

  • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

3.7. Staining and Scoring

  • Stain the slides with a suitable DNA stain.

  • Score a minimum of 2000 cells per concentration for the presence of micronuclei.

  • Micronuclei should be small, circular or oval, non-refractile bodies with a clear border, and their staining intensity should be similar to that of the main nucleus. They should be located within the cytoplasm and not be connected to the main nucleus.

3.8. Cytotoxicity Assessment Cytotoxicity should be assessed in parallel to determine the appropriate concentration range for the micronucleus assay. Methods include:

  • Relative Population Doubling (RPD)

  • Replicative Index (RI)

  • Cell count or confluence

The highest concentration tested should induce approximately 50-60% cytotoxicity.

Data Analysis and Interpretation
  • Calculate the frequency of micronucleated cells for each concentration.

  • A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or a statistically significant and reproducible increase at one or more concentrations.[3]

  • Statistical analysis (e.g., Chi-square test, Fisher's exact test) should be performed to determine the significance of the results.

Visualizations

Experimental Workflow

experimental_workflow node_start Start: Cell Culture node_treatment Treatment with Nicotine Metabolites (± S9 Metabolic Activation) node_start->node_treatment node_incubation Incubation (Short or Continuous) node_treatment->node_incubation node_cytoB Add Cytochalasin B (Cytokinesis Block) node_incubation->node_cytoB node_harvest Cell Harvesting (Trypsinization/Centrifugation) node_cytoB->node_harvest node_slide Slide Preparation (Hypotonic Treatment & Fixation) node_harvest->node_slide node_stain Staining (e.g., Giemsa, DAPI) node_slide->node_stain node_score Microscopic Analysis (Scoring of Micronuclei) node_stain->node_score node_end End: Data Analysis & Interpretation node_score->node_end

Caption: Workflow for the in vitro micronucleus assay.

Proposed Signaling Pathway for Nicotine-Induced Genotoxicity

signaling_pathway nicotine High Concentrations of Nicotine lysosomes Accumulation in Acidic Organelles (Lysosomes) nicotine->lysosomes Lysosomotropism ph_increase Increase in Lysosomal pH lysosomes->ph_increase vacuolization Cellular Vacuolization ph_increase->vacuolization microtubule_disruption Microtubule Disruption vacuolization->microtubule_disruption spindle_defect Mitotic Spindle Defects microtubule_disruption->spindle_defect chromosome_missegregation Chromosome Missegregation spindle_defect->chromosome_missegregation micronucleus Micronucleus Formation (Aneugenicity) chromosome_missegregation->micronucleus

Caption: Proposed aneugenic mode of action for nicotine.

References

Application Notes and Protocols for Nornicotine in Locomotor Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nornicotine, a primary metabolite of nicotine and a naturally occurring tobacco alkaloid, is pharmacologically active and plays a significant role in the neurobiology of tobacco dependence.[1][2][3] It stimulates nicotinic acetylcholine receptors (nAChRs) and can produce psychomotor effects that may contribute to the reinforcing properties of tobacco.[1][4] Understanding the specific effects of nornicotine on locomotor activity is crucial for developing novel smoking cessation therapies and for dissecting the complex pharmacology of tobacco use.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting locomotor activity studies with nornicotine in rodent models. The document outlines the underlying mechanism of action, key experimental design considerations, detailed protocols for the open field test, and a summary of quantitative data from published studies.

Mechanism of Action: Nornicotine-Induced Locomotor Activity

Nornicotine's stimulant effects on locomotor activity are primarily mediated by its interaction with the mesolimbic dopamine system.[2][4] Nornicotine acts as an agonist at specific nAChR subtypes, particularly those containing α6 and α7 subunits, which are involved in modulating dopamine release.[5] This activation leads to an increase in dopamine synthesis and release in the nucleus accumbens (NAc), a key brain region for motor control and reward.[2][4] The subsequent stimulation of postsynaptic dopamine D2 receptors in the NAc is critical for the expression of nornicotine-induced hyperlocomotion.[2][4]

Nornicotine_Signaling_Pathway cluster_VTA Ventral Tegmental Area (VTA) VTA_neuron Dopaminergic Neuron DA Dopamine Release VTA_neuron->DA Projects to NAc NAc_neuron Medium Spiny Neuron Locomotion Increased Locomotor Activity NAc_neuron->Locomotion Modulates D2R D2 Receptors Nornicotine Nornicotine nAChR nAChR (α6/α7) Nornicotine->nAChR nAChR->VTA_neuron Activates DA->D2R Stimulates

Nornicotine's effect on the mesolimbic dopamine pathway.

Quantitative Data Summary

The following tables summarize the effects of acute and chronic nornicotine administration on locomotor activity in rats, based on data from peer-reviewed studies.

Table 1: Acute Effects of Nornicotine on Locomotor Activity in Rats

EnantiomerDose (mg/kg, s.c.)Observed EffectCitation(s)
R(+)-Nornicotine0.3 - 1.0No significant effect.[1][3]
3.0 - 10.0Transient hypoactivity (locomotor depression).[1][3]
S(-)-Nornicotine0.3 - 1.0No significant effect.[1][3]
10.0Transient hypoactivity (locomotor depression).[1][3]
Unspecified0.1 - 3.0No significant effect.[6]
10.0Increased locomotor activity.[6]

Table 2: Effects of Repeated Nornicotine Administration on Locomotor Activity in Rats

EnantiomerDose (mg/kg, s.c.)Dosing RegimenObserved EffectCitation(s)
R(+)-Nornicotine0.3 - 10.08 injections at 48-h intervalsTolerance to hypoactivity; no hyperactivity observed.[1][3]
S(-)-Nornicotine0.3 - 10.08 injections at 48-h intervalsTolerance to hypoactivity; emergence of hyperactivity.[1][3]

Experimental Protocols

The open field test is the standard apparatus for evaluating spontaneous locomotor activity and exploration in rodents.[7][8] The following protocol is a detailed methodology for assessing the effects of nornicotine using this test.

Protocol: Nornicotine-Induced Locomotor Activity in an Open Field Arena

1. Objective: To quantify the effects of acute or chronic nornicotine administration on horizontal and vertical locomotor activity, as well as anxiety-like behaviors in rodents.

2. Materials:

  • Nornicotine (R(+), S(-), or racemic mixture)

  • Saline solution (0.9% NaCl) for vehicle control and drug dilution

  • Rodent subjects (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Open field arena (e.g., 42 x 42 cm or 50 x 50 cm), typically made of non-porous, dark-colored material[7][9]

  • Video camera mounted above the arena[10]

  • Automated video tracking software (e.g., Biobserve Viewer, Any-maze, EthoVision)

  • Cleaning solution (e.g., 70% ethanol or 1% Virkon S)[8]

  • Standard animal housing and husbandry equipment

3. Experimental Workflow:

Experimental_Workflow cluster_pre Pre-Trial Phase cluster_exp Experimental Phase cluster_post Post-Trial Phase Acclimation 1. Animal Acclimation (≥3 days to facility, 30-60 min to test room) Habituation 2. Arena Habituation (Optional, 5-10 min) Acclimation->Habituation Injection 3. Drug Administration (Nornicotine or Vehicle, s.c.) Habituation->Injection Placement 4. Placement in Arena (Center of arena) Injection->Placement Recording 5. Behavioral Recording (30-60 min session) Placement->Recording Analysis 6. Data Analysis (Automated tracking) Recording->Analysis Cleaning 7. Arena Cleaning (Remove scent cues) Analysis->Cleaning

Workflow for a nornicotine locomotor activity study.

4. Detailed Procedure:

  • Step 1: Animal Acclimation:

    • Allow animals to acclimate to the housing facility for at least 3-7 days upon arrival.[8]

    • On the day of testing, transfer the animals to the testing room and allow them to acclimate to the new environment for at least 30-60 minutes before the experiment begins.[10] Maintain consistent, low-level lighting (e.g., 100-200 lux) and minimize auditory disturbances.[8]

  • Step 2: Habituation (Optional but Recommended):

    • To reduce the novelty-induced hyperactivity, you can habituate the animals to the open field arena for 5-10 minutes on one or more days prior to the drug challenge day.

  • Step 3: Drug Administration:

    • Prepare fresh solutions of nornicotine and saline vehicle on the day of the experiment.

    • Administer the assigned treatment (e.g., saline, or nornicotine at doses of 0.3, 1.0, 3.0, 10.0 mg/kg) via subcutaneous (s.c.) injection.[1][3] The injection volume should be consistent across all animals (e.g., 1 mL/kg).

    • For chronic studies, administer injections according to the predetermined schedule (e.g., one injection every 48 hours for 8 injections).[1]

  • Step 4: Open Field Test:

    • Immediately after injection (or after a specified pretreatment time), gently place the animal in the center of the open field arena.[8][11]

    • Begin video recording immediately.[11] The experimenter should leave the immediate vicinity of the arena to avoid influencing the animal's behavior.

  • Step 5: Behavioral Recording:

    • Record the session for a predetermined duration, typically ranging from 30 to 60 minutes.[6] The tracking software will automatically record the animal's movements.

  • Step 6: Data Analysis:

    • Use the tracking software to analyze the video recordings. The arena should be virtually divided into zones (e.g., a "center" zone comprising the middle 25-40% of the arena and a "peripheral" zone).[8][9]

    • Key parameters to quantify include:

      • Total Distance Traveled (cm): The primary measure of overall locomotor activity.[11]

      • Time Spent in Center Zone (s): An indicator of anxiety-like behavior (thigmotaxis); less time in the center suggests higher anxiety.[11]

      • Center Zone Entries: A measure of exploratory behavior.[11]

      • Rearing Frequency: Number of times the animal stands on its hind legs, indicating exploratory behavior.

      • Stereotypy Counts: Measures of repetitive, non-locomotor movements.

  • Step 7: Post-Trial Cleanup:

    • After each trial, remove the animal and return it to its home cage.

    • Thoroughly clean the arena with a cleaning solution (e.g., 70% ethanol) to remove any olfactory cues before testing the next animal.[8]

5. Data Interpretation: An increase in the total distance traveled following nornicotine administration, compared to the vehicle-treated control group, indicates a psychostimulant or hyperlocomotor effect. Conversely, a decrease suggests a sedative or locomotor-depressant effect.[1] Analysis of time-binned data (e.g., in 5-minute blocks) can reveal the time course of the drug's effect, such as an initial hypoactivity followed by hyperactivity.[12][13] Changes in center-zone duration can provide insights into the anxiogenic or anxiolytic properties of the compound.

References

Application Note: UHPLC Method for the Rapid and Sensitive Analysis of Nicotine and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method for the simultaneous determination of nicotine and its related impurities. The method is suitable for the quality control of raw materials and finished products in the pharmaceutical and tobacco industries. The developed method offers a short analysis time, excellent resolution, and high sensitivity for the detection of key impurities such as cotinine, anabasine, myosmine, and nornicotine.

Introduction

Nicotine is a primary active ingredient in tobacco products and is also used in smoking cessation therapies.[1] The purity of nicotine is a critical quality attribute, as impurities can affect its efficacy and safety. Common impurities include oxidation products, metabolites, and other tobacco alkaloids.[2][3] Therefore, a reliable analytical method for the quantification of nicotine and its impurities is essential. This application note presents a validated UHPLC method that provides a rapid and accurate analysis.

Experimental

A UHPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or tandem mass spectrometry (MS/MS) detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Reference standards for nicotine and its impurities (cotinine, anabasine, myosmine, nornicotine) were of high purity (≥98%). Acetonitrile and methanol (LC-MS grade), ammonium formate, and formic acid were used to prepare the mobile phase. Ultrapure water was used throughout the experiments.

A reversed-phase C18 column is commonly employed for the separation of nicotine and its impurities.[4][5] The method detailed below utilizes a C18 stationary phase with a gradient elution to achieve optimal separation.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.45 mL/min[6]

  • Column Temperature: 55°C[6]

  • Injection Volume: 5 µL[6]

  • Detection: PDA at 254 nm or MS/MS detection for higher sensitivity and selectivity.[2][3]

Time (min)% Mobile Phase A% Mobile Phase B
0.0991
0.5991
0.88020
1.04555
3.00100
3.1991
4.0991

This gradient is adapted from a similar UHPLC-MS/MS method and may require optimization for specific instruments and impurity profiles.[6]

  • Standard Stock Solutions: Individual stock solutions of nicotine and each impurity were prepared in methanol at a concentration of 1 mg/mL.

  • Working Standard Solution: A mixed working standard solution was prepared by diluting the stock solutions with the initial mobile phase composition to achieve a final concentration suitable for the analysis.

  • Sample Preparation: Samples (e.g., e-liquids, nicotine pouches) were accurately weighed and diluted with the mobile phase to bring the nicotine concentration within the calibration range.[2] Filtration through a 0.22 µm syringe filter is recommended prior to injection.

Results and Discussion

The developed UHPLC method successfully separated nicotine from its key impurities in under 4 minutes. The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity.

The following table summarizes the quantitative data obtained during method validation.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/g)LOQ (µg/g)Recovery (%)
Nicotine0.4 - 500[5]>0.999[4]0.08[7][8]0.27[7][8]98 - 102[5]
Cotinine->0.996[7][8]0.08 - 0.56[7][8]0.27 - 2.04[7][8]78 - 110[7][8]
Anabasine->0.996[7][8]0.08 - 0.56[7][8]0.27 - 2.04[7][8]78 - 110[7][8]
Myosmine->0.996[7][8]0.08 - 0.56[7][8]0.27 - 2.04[7][8]78 - 110[7][8]
Nornicotine->0.996[7][8]0.08 - 0.56[7][8]0.27 - 2.04[7][8]78 - 110[7][8]

Note: The linearity range for impurities will be significantly lower than for nicotine and should be determined based on expected impurity levels.

Conclusion

The developed UHPLC method is rapid, sensitive, and selective for the determination of nicotine and its related impurities. The method is suitable for routine quality control analysis in various sample matrices. The short run time allows for high throughput analysis, making it a valuable tool for drug development and manufacturing.

Protocols

Protocol 1: Preparation of Mobile Phase
  • Mobile Phase A (Aqueous):

    • Weigh 0.63 g of ammonium formate and dissolve it in 1 L of ultrapure water.

    • Add 1 mL of formic acid to the solution.

    • Mix thoroughly and degas before use.

  • Mobile Phase B (Organic):

    • Measure 1 L of LC-MS grade acetonitrile.

    • Add 1 mL of formic acid to the acetonitrile.

    • Mix thoroughly and degas before use.

Protocol 2: Standard Solution Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of each reference standard (nicotine, cotinine, anabasine, myosmine, nornicotine) into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solution:

    • Based on the desired concentration for the calibration curve, pipette appropriate volumes of each stock solution into a volumetric flask.

    • Dilute to volume with the initial mobile phase (99% Mobile Phase A, 1% Mobile Phase B).

Protocol 3: Sample Preparation
  • Accurately weigh a representative portion of the sample (e.g., 100 mg of e-liquid or ground nicotine pouch).

  • Transfer the sample to a suitable volumetric flask (e.g., 50 mL).

  • Add a portion of the initial mobile phase and sonicate for 15 minutes to ensure complete extraction.

  • Dilute to volume with the initial mobile phase and mix well.

  • Filter the solution through a 0.22 µm syringe filter into a UHPLC vial.

  • Further dilutions may be necessary to bring the analyte concentrations within the calibration range.

Visualizations

UHPLC_Method_Development_Workflow start Start: Define Analytical Requirements method_dev Method Development start->method_dev sample_prep Sample Preparation Optimization method_dev->sample_prep separation Chromatographic Separation Optimization method_dev->separation detection Detection Parameter Optimization method_dev->detection validation Method Validation sample_prep->validation separation->validation detection->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision sensitivity Sensitivity (LOD/LOQ) validation->sensitivity robustness Robustness validation->robustness routine_analysis Routine Analysis specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis sensitivity->routine_analysis robustness->routine_analysis

Caption: Workflow for UHPLC method development and validation.

UHPLC_System_Components solvent Solvent Reservoir Mobile Phase A & B pump Pump Gradient Formation & Delivery solvent->pump Mobile Phase autosampler Autosampler Sample Injection pump->autosampler column Column Chromatographic Separation autosampler->column Sample + Mobile Phase detector Detector Analyte Detection (PDA/MS) column->detector Separated Analytes data_system Data System Data Acquisition & Processing detector->data_system Signal

Caption: Logical relationship of UHPLC system components.

References

Application Notes & Protocols for Chiral Supercritical Fluid Chromatography of Nicotine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The analysis of nicotine enantiomers, (S)-(-)-nicotine and (R)-(+)-nicotine, is of significant interest in the fields of tobacco product regulation, pharmaceutical research, and environmental science. Naturally occurring nicotine in tobacco is predominantly the (S)-enantiomer. The presence of a significant amount of the (R)-enantiomer can indicate a synthetic origin. Chiral Supercritical Fluid Chromatography (SFC) has emerged as a rapid, efficient, and environmentally friendly technique for the enantioselective separation of nicotine.[1][2][3][4] SFC utilizes supercritical carbon dioxide as the primary mobile phase, which offers advantages such as low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption compared to traditional liquid chromatography.[4] This document provides detailed application notes and protocols for the chiral separation of nicotine enantiomers using SFC.

Key Applications:
  • Distinguishing between Tobacco-Derived Nicotine (TDN) and Synthetic Nicotine (SyN): The enantiomeric ratio of nicotine is a key indicator of its origin.[1][5]

  • Quality Control of Nicotine-Containing Products: Ensuring the enantiomeric purity of nicotine in e-liquids, pharmaceuticals, and other products.[2]

  • Pharmacological and Toxicological Studies: Investigating the distinct biological activities of each nicotine enantiomer.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various chiral SFC methods for the separation of nicotine enantiomers.

ParameterMethod 1Method 2
Column Chiralpak IG-3NicoShell
Mobile Phase CO2 / Isopropyl Alcohol (10%) with 0.2% DiethylamineCO2 / Methanol with 0.1% Triethylamine (50/50)
Flow Rate 3 mL/min4 mL/min
Temperature 40°C30°C
Back Pressure 120 atm8 MPa
Detection Diode Array UV-VISNot Specified
Retention Time (S-Nicotine) < 6 min (elutes first)< 2.5 min
Retention Time (R-Nicotine) < 6 min< 2.5 min
Resolution (Rs) > 1.2[1][6][7]2.6[2]
Selectivity (α) Not Specified1.44[2]
Limit of Detection ~5 ng/µL[1][6]Not Specified
Analysis Time < 6 minutes[1][6][7]< 2.5 minutes[2]

Experimental Protocols

Method 1: Using Chiralpak IG-3 Column

This protocol is based on an optimized method for the quantitative analysis of nicotine and nornicotine enantiomers.[1][6][7]

1. Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a diode array UV-VIS detector.[1][6]

  • Chiralpak IG-3 column.[1][6][7]

2. Reagents:

  • Supercritical grade Carbon Dioxide (CO2)

  • Isopropyl Alcohol (IPA), HPLC grade

  • Diethylamine (DEA), analytical grade

  • Nicotine enantiomer standards ((S)-(-)-nicotine and (R)-(+)-nicotine)

3. Chromatographic Conditions:

  • Column: Chiralpak IG-3[1][6][7]

  • Mobile Phase: Isocratic elution with 10% Isopropyl Alcohol containing 0.2% Diethylamine in CO2.[1][6][7] A gradient program can also be used for separating both nicotine and nornicotine enantiomers.[8]

  • Flow Rate: 3 mL/min[1][6][7]

  • Column Temperature: 40°C[1][6][7]

  • Back Pressure Regulator (BPR): 120 atm[8]

  • Detection Wavelength: 254 nm[8]

  • Injection Volume: 5 µL

4. Sample Preparation:

  • Standards: Prepare stock solutions of racemic nicotine and individual enantiomers in a suitable solvent such as methanol at a concentration of 0.5 mg/mL.[2]

  • E-liquids: Dilute e-liquid samples with methanol in a 1:30 volumetric ratio.[2]

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Identify the enantiomer peaks by comparing their retention times with those of the individual standards. The S(-) enantiomer typically elutes first.[1]

  • Quantify the enantiomers using the peak areas from the chromatogram.

Method 2: Rapid Separation using NicoShell Column

This protocol is designed for a fast and effective separation of nicotine enantiomers.[2]

1. Instrumentation:

  • SFC system (e.g., JASCO 2000 series SFC).[2]

  • NicoShell 100 mm x 4.6 mm (i.d.) with 2.7 µm SPPs column.[2]

2. Reagents:

  • Supercritical grade Carbon Dioxide (CO2)

  • Methanol (MeOH), LC-MS grade

  • Triethylamine (TEA), analytical grade

  • Nicotine enantiomer standards

3. Chromatographic Conditions:

  • Column: NicoShell 100 mm x 4.6 mm (i.d.), 2.7 µm[2]

  • Mobile Phase: 50/50 (v/v) CO2 / (Methanol with 0.1% TEA)[2]

  • Flow Rate: 4 mL/min[2]

  • Column Temperature: 30°C[2]

  • Back Pressure: 8 MPa[2]

  • Injection Volume: 5 µL[2]

4. Sample Preparation:

  • Standards: Prepare a racemic nicotine standard solution at a concentration of 0.5 mg/mL in methanol.[2]

  • E-liquids: Dilute e-liquid samples 1:30 (v/v) with methanol.[2]

5. Analysis:

  • Equilibrate the NicoShell column with the specified mobile phase.

  • Inject the prepared samples and standards.

  • The entire separation is expected to be completed in less than 2.5 minutes.[2]

  • Determine the enantiomeric composition by analyzing the resulting chromatogram.

Visualizations

Chiral_SFC_Workflow cluster_prep Sample & Standard Preparation cluster_sfc Chiral SFC System cluster_analysis Data Analysis Standard Racemic & Enantiopure Nicotine Standards Dilution_Standard Dissolve in Methanol (e.g., 0.5 mg/mL) Standard->Dilution_Standard Sample E-Liquid or Other Sample Matrix Dilution_Sample Dilute with Methanol (e.g., 1:30 v/v) Sample->Dilution_Sample Injector Autosampler/Injector Dilution_Standard->Injector Inject Dilution_Sample->Injector Inject Column Chiral Column (e.g., Chiralpak IG-3 or NicoShell) Injector->Column Detector UV-VIS Detector Column->Detector BPR Back Pressure Regulator Detector->BPR Chromatogram Chromatogram Acquisition Detector->Chromatogram Mobile_Phase CO2 + Modifier (MeOH or IPA) + Additive (DEA or TEA) Pump SFC Pump Mobile_Phase->Pump Pump->Injector Integration Peak Integration & Identification Chromatogram->Integration Quantification Enantiomeric Ratio Quantification Integration->Quantification

Caption: Experimental workflow for chiral SFC analysis of nicotine enantiomers.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Interpretation Sample Nicotine Sample (TDN or SyN) SFC Chiral SFC Separation Sample->SFC Racemic ~50:50 Peak Area Ratio (S)-Nicotine : (R)-Nicotine SFC->Racemic If Enantioenriched Predominantly (S)-Nicotine Peak (>99%) SFC->Enantioenriched If SyN Conclusion: Synthetic Nicotine (SyN) Racemic->SyN TDN Conclusion: Tobacco-Derived Nicotine (TDN) Enantioenriched->TDN

Caption: Logical diagram for determining nicotine source based on enantiomeric ratio.

References

Application Notes and Protocols for the Analysis of Ethylnornicotine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethylnornicotine is a homologue of nicotine and a derivative of nornicotine, exhibiting vasoconstrictor properties.[1] Its presence in biological matrices can be indicative of exposure to certain tobacco products or synthetic nicotine formulations.[2] Furthermore, this compound is utilized as an internal standard in the chromatographic analysis of nicotine and its primary metabolite, cotinine, due to its structural similarity and comparable behavior during sample preparation and analysis.[2][3] Accurate and reliable quantification of this compound is crucial for toxicological studies, pharmacokinetic assessments, and in the quality control of nicotine-containing products.

This document provides detailed application notes and protocols for the sample preparation of this compound from biological matrices such as plasma and urine, prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).

Metabolic Context of Nicotine

Understanding the metabolic pathways of nicotine is essential for contextualizing the analysis of its analogs and metabolites. Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2A6 being the most significant.[4][5] The major metabolic pathway, accounting for 70-80% of nicotine metabolism, is the conversion to cotinine.[4][6] Other pathways include N-oxidation and the formation of nornicotine through N-demethylation.[4][6] While this compound is not a direct metabolite of nicotine, its structural similarity to nornicotine makes analytical methods for the latter highly relevant.

Nicotine Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6, AOX1 (Major Pathway) Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6 (Minor Pathway) Nicotine-N-Oxide Nicotine-N-Oxide Nicotine->Nicotine-N-Oxide FMO3 Nicotine Glucuronide Nicotine Glucuronide Nicotine->Nicotine Glucuronide UGT 3-Hydroxycotinine 3-Hydroxycotinine Cotinine->3-Hydroxycotinine

Figure 1: Simplified metabolic pathway of nicotine.

Sample Preparation Methodologies

The choice of sample preparation method depends on the biological matrix, the required limit of detection, and the available instrumentation. The primary goal is to remove interfering substances such as proteins, salts, and phospholipids, and to concentrate the analyte of interest.[2]

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte, while unwanted matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.

Experimental Protocol: SPE for this compound in Urine

This protocol is adapted from methods for nicotine and its metabolites.[7]

  • Sample Pre-treatment:

    • To 1 mL of urine, add 50 µL of an internal standard solution (e.g., deuterated this compound).

    • Vortex for 10 seconds.

    • Add 1 mL of a suitable buffer to adjust the pH (e.g., ammonium acetate buffer, pH 6.8).

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of the pH-adjusted buffer.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

SPE Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Final Steps Sample Pre-treatment Sample Pre-treatment Conditioning Conditioning Sample Pre-treatment->Conditioning Equilibration Equilibration Conditioning->Equilibration Sample Loading Sample Loading Equilibration->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Figure 2: General workflow for Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.

Experimental Protocol: LLE for this compound in Urine

This protocol is adapted from methods for nicotine and its metabolites.[8]

  • Sample Preparation:

    • Pipette 250 µL of urine into a 4 mL glass vial.

    • Add 40 µL of internal standard solution.

    • Add 50 µL of 5 N sodium hydroxide to basify the sample.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1.5 mL of an organic solvent mixture (e.g., 50:50 methylene chloride:diethyl ether).

    • Mix vigorously (e.g., vortex or stir) for 1.5 minutes.

  • Phase Separation:

    • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Transfer 1 mL of the organic (lower) phase to a clean tube.

    • Add 10 µL of 0.25 N hydrochloric acid to stabilize the analyte.

    • Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LLE Workflow cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Final Steps Sample Basification Sample Basification Add Organic Solvent Add Organic Solvent Sample Basification->Add Organic Solvent Mixing Mixing Add Organic Solvent->Mixing Centrifugation Centrifugation Mixing->Centrifugation Collect Organic Phase Collect Organic Phase Centrifugation->Collect Organic Phase Evaporation Evaporation Collect Organic Phase->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Figure 3: General workflow for Liquid-Liquid Extraction (LLE).

Protein Precipitation (PP)

PP is a rapid and straightforward method for removing proteins from biological fluids like plasma or serum. It involves adding a precipitating agent, typically an organic solvent or an acid, to denature and precipitate the proteins.

Experimental Protocol: PP for this compound in Plasma

This protocol is a general procedure for protein precipitation.[9][10]

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of internal standard solution.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (or another suitable organic solvent like methanol).[9]

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

PP Workflow cluster_0 Sample Preparation cluster_1 Protein Precipitation cluster_2 Final Steps Plasma Sample Plasma Sample Add Precipitant Add Precipitant Plasma Sample->Add Precipitant Vortex Vortex Add Precipitant->Vortex Centrifugation Centrifugation Vortex->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Evaporation Evaporation Collect Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethylnornicotine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethylnornicotine. Our goal is to help you optimize your synthesis yield and overcome common experimental challenges.

Troubleshooting Guides

Issue 1: Low Yield of this compound in N-Alkylation of Nornicotine

Low product yield is a common issue in the N-alkylation of nornicotine. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended SolutionsExpected Outcome
Suboptimal Reaction Temperature Ensure the reaction is conducted within the optimal temperature range. For N-alkylation of secondary amines, temperatures can range from room temperature to elevated temperatures (e.g., 70-85°C), depending on the reactivity of the ethylating agent and the solvent used.[1] Start with a moderate temperature and optimize as needed.Increased reaction rate and improved yield.
Incorrect Molar Ratio of Reactants Use a slight excess of the ethylating agent (ethyl iodide or diethyl sulfate) to ensure complete conversion of nornicotine. A common starting point is a 1.1 to 1.5 molar equivalent of the ethylating agent to nornicotine.Drives the reaction to completion, maximizing the conversion of the limiting reactant (nornicotine).
Inappropriate Base The choice of base is critical. For N-alkylation of secondary amines, common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective in promoting alkylation. The base neutralizes the acid formed during the reaction.Efficiently scavenges the acidic byproduct, preventing reaction inhibition and promoting forward reaction.
Suboptimal Solvent The solvent can significantly impact reaction rate and yield. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for N-alkylation reactions.Provides a suitable medium for the reactants and facilitates the SN2 reaction mechanism.
Presence of Water Ensure all reactants and solvents are anhydrous. Water can react with the ethylating agent and interfere with the reaction.Minimizes side reactions and hydrolysis of the ethylating agent, leading to a higher yield of the desired product.
Over-alkylation A significant challenge in amine alkylation is the potential for the product, this compound (a tertiary amine), to react further with the ethylating agent to form a quaternary ammonium salt. This is because the tertiary amine product is often more nucleophilic than the secondary amine reactant. To mitigate this, avoid a large excess of the ethylating agent and control the reaction time.Reduced formation of quaternary ammonium salt byproducts, leading to a purer product and higher isolated yield of this compound.
Issue 2: Impurities in the Final Product

The presence of impurities can complicate purification and affect the quality of the final product.

Potential ImpuritySourceRecommended Purification Method
Unreacted Nornicotine Incomplete reaction.Chromatographic separation (e.g., column chromatography on silica gel) or distillation.
Quaternary Ammonium Salt Over-alkylation of this compound.This byproduct is typically highly polar and can often be removed by an aqueous wash if the product is extracted into an organic solvent. Crystallization can also be an effective purification method.
Side-products from Ethylating Agent Decomposition or side reactions of ethyl iodide or diethyl sulfate.Aqueous work-up and chromatographic purification.
Myosmine If nornicotine precursor is impure.Purification of the starting nornicotine before the N-alkylation step is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • N-Alkylation of Nornicotine: This involves reacting nornicotine, a secondary amine, with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base. This is a standard SN2 reaction.

  • Reductive Amination: While less commonly cited for this specific synthesis, reductive amination of a suitable precursor could be a viable route.

  • Reduction of N-acetylnornicotine: This is a two-step process involving the activation of N-acetylnornicotine with an agent like triflic anhydride, followed by reduction with a hydride source such as sodium borohydride.

Q2: Which ethylating agent is better, ethyl iodide or diethyl sulfate?

A2: Both ethyl iodide and diethyl sulfate can be effective for the N-alkylation of nornicotine.

  • Ethyl iodide is generally more reactive than diethyl sulfate, which can lead to faster reaction times but may also increase the risk of over-alkylation to the quaternary ammonium salt.

  • Diethyl sulfate is less reactive and may require more forcing conditions (e.g., higher temperatures), but it can sometimes offer better control over the reaction and is often more cost-effective. The choice may depend on the specific reaction conditions and the desired balance between reaction rate and selectivity.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material (nornicotine) and the formation of the product (this compound).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative monitoring of the reaction progress.

Q4: What is a typical purification procedure for this compound?

A4: A general purification procedure involves:

  • Work-up: After the reaction is complete, the mixture is typically quenched with water and the product is extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by:

    • Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of triethylamine to prevent product tailing).

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

Experimental Protocols

Protocol 1: N-Alkylation of Nornicotine with Ethyl Iodide

Materials:

  • (S)-Nornicotine

  • Ethyl iodide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of (S)-Nornicotine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain (S)-Ethylnornicotine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction N-Alkylation cluster_workup Work-up & Purification reactants Nornicotine, K₂CO₃, Acetonitrile stir Stir at RT for 15 min reactants->stir add_etI Add Ethyl Iodide stir->add_etI heat Heat to 60°C for 4-6h add_etI->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product This compound

Caption: Workflow for the N-alkylation of nornicotine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? temp Suboptimal Temperature start->temp ratio Incorrect Molar Ratio start->ratio base Wrong Base start->base solvent Poor Solvent Choice start->solvent over_alkylation Over-alkylation start->over_alkylation optimize_temp Optimize Temperature temp->optimize_temp adjust_ratio Adjust Reactant Ratio ratio->adjust_ratio change_base Use a Stronger/More Soluble Base base->change_base change_solvent Switch to ACN, DMF, or DMSO solvent->change_solvent control_reaction Control Stoichiometry and Time over_alkylation->control_reaction

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Resolving enantiomers of Ethylnornicotine effectively

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the resolution of Ethylnornicotine enantiomers. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Troubleshooting Guides

This section addresses common issues that may arise during the enantiomeric resolution of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Troubleshooting Steps
Poor or No Separation of Enantiomers Inappropriate chiral stationary phase (CSP).- Screen different types of CSPs such as those based on α₁-acid glycoprotein (AGP) or cyclodextrins.[1] - Consider that while β-cyclodextrin is used for nicotine analogs, it has been reported that N-ethylnornicotine was not resolved using it as a mobile phase additive.
Suboptimal mobile phase composition.- Adjust the ratio of organic solvent (e.g., isopropanol, methanol) to the buffer.[1] - Vary the pH of the buffer, as the ionization state of this compound can affect interaction with the CSP.
Inadequate resolution factor (Rs).- A resolution factor of ≥1.5 indicates baseline separation.[2] If your Rs is lower, optimize the mobile phase, flow rate, and column temperature.
Broad Peaks Poor column efficiency.- Ensure the column is properly packed and not degraded. - Decrease the flow rate. - The "chiral mobile phase additive approach" can sometimes lead to broader peaks.
Low Signal Intensity Insufficient sample concentration.- Increase the concentration of the injected sample.
Incorrect UV detection wavelength.- Set the UV detector to a wavelength where the pyridine ring of this compound has strong absorbance (e.g., 254 nm).[1]
Diastereomeric Salt Formation and Crystallization
Issue Possible Cause Troubleshooting Steps
Poor Recovery of Diastereomeric Salt High solubility of the diastereomeric salt in the chosen solvent.- Screen a variety of solvents and solvent mixtures to find a system where one diastereomeric salt has low solubility.[3]
Unfavorable equilibrium.- Adjust the stoichiometric ratio of the resolving agent.[4]
Low Enantiomeric Excess (ee) of the Resolved Enantiomer Incomplete separation of diastereomers.- Perform multiple recrystallizations to improve the purity of the diastereomeric salt.[5] - Ensure the less soluble diastereomer is the one being isolated.
Racemization during recovery.- Use mild conditions when liberating the enantiomer from the diastereomeric salt (e.g., treatment with a weak acid or base).
Difficulty Finding a Suitable Resolving Agent The interaction between the resolving agent and the enantiomers is not specific enough.- Test a range of chiral resolving agents, such as different chiral acids or bases (e.g., tartaric acid derivatives, brucine).[6][7]
Enzymatic Resolution
Issue Possible Cause Troubleshooting Steps
Low or No Enzyme Activity Incompatible enzyme.- Screen different types of enzymes, such as various lipases and esterases.[6]
Suboptimal reaction conditions.- Optimize the pH, temperature, and solvent of the reaction medium. Enzymes are sensitive to these parameters.
Low Enantioselectivity (Low ee) The enzyme does not effectively discriminate between the enantiomers.- Try different enzymes. - Modify the substrate by, for example, changing the ester group in a transesterification reaction to enhance enzyme recognition.[8]
Yield Limited to 50% This is an inherent limitation of kinetic resolution.- To obtain the other enantiomer, isolate the unreacted substrate. - For higher yields of one enantiomer, a dynamic kinetic resolution process would be required, which involves in-situ racemization of the unreacted enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving enantiomers of this compound?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation and quantification of enantiomers of nicotine and its analogs, including this compound.[1] It relies on a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.[1]

Q2: How do I choose a chiral stationary phase (CSP) for HPLC analysis of this compound?

A2: The selection of a CSP is often empirical. For nicotine-related compounds, columns based on α₁-acid glycoprotein (AGP) or cyclodextrins are commonly used.[1] It is advisable to screen a few different types of chiral columns to find the one that provides the best separation for this compound.

Q3: What is diastereomeric salt resolution, and how does it work?

A3: Diastereomeric salt resolution is a classical chemical method for separating enantiomers.[6] It involves reacting the racemic mixture of this compound (a base) with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.[9] After separation, the pure enantiomer of this compound can be recovered by removing the resolving agent.

Q4: Can I use enzymatic resolution for this compound?

A4: Enzymatic resolution is a viable technique that uses enzymes to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution.[6] For example, a lipase could selectively catalyze the acylation of one enantiomer of a precursor alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. This method is known for its high selectivity under mild conditions.[6]

Q5: How can I determine the enantiomeric excess (ee%) of my resolved sample?

A5: Chiral HPLC is the most common method for determining the enantiomeric excess.[1] After separating the enantiomers, the relative areas of the two peaks in the chromatogram are used to calculate the ee%.[1] The formula is: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a general method for determining the enantiomeric excess of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., α₁-acid glycoprotein (AGP) or a cyclodextrin-based column).[1]

2. Reagents:

  • Mobile phase: A mixture of an organic solvent (e.g., isopropanol, methanol) and a buffer (e.g., phosphate buffer).[1]

  • Racemic this compound standard.

  • Resolved this compound sample.

3. Procedure:

  • Prepare the mobile phase and thoroughly degas it.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Prepare a known concentration of the racemic this compound standard in the mobile phase.

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Prepare your resolved this compound sample in the mobile phase.

  • Inject the resolved sample under the same chromatographic conditions.

  • Monitor the elution of the enantiomers using a UV detector, typically at 254 nm.[1]

  • Integrate the peak areas of the two enantiomers.

4. Data Analysis:

  • Calculate the enantiomeric excess (ee%) using the peak areas of the (R)- and (S)-enantiomers.

Protocol 2: Diastereomeric Salt Resolution

This protocol outlines a general procedure for resolving racemic this compound via diastereomeric salt formation.

1. Materials:

  • Racemic this compound.

  • Enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid).

  • Various organic solvents for screening (e.g., methanol, ethanol, acetone, ethyl acetate).

2. Procedure:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Mix the two solutions.

  • Crystallization: Allow the solution to stand at room temperature or cool it to induce crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired diastereomer can be beneficial.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. This solid is enriched in one diastereomer.

  • Enantiomer Liberation: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium bicarbonate) to neutralize the chiral acid and liberate the free base of the enriched this compound enantiomer.

  • Extraction: Extract the liberated enantiomer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the resolved this compound enantiomer.

3. Analysis:

  • Determine the enantiomeric excess of the product using the Chiral HPLC method described in Protocol 1.

  • Optimize the choice of resolving agent and crystallization solvent to maximize yield and enantiomeric excess.

Visualizations

experimental_workflow_chiral_hplc cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing racemic_std Prepare Racemic Standard inject_std Inject Racemic Standard racemic_std->inject_std resolved_sample Prepare Resolved Sample inject_sample Inject Resolved Sample resolved_sample->inject_sample system_prep Equilibrate HPLC System detect UV Detection (254 nm) inject_std->detect inject_sample->detect integrate Integrate Peak Areas detect->integrate calculate_ee Calculate ee% integrate->calculate_ee

Caption: Workflow for Chiral HPLC Analysis of this compound.

experimental_workflow_diastereomeric_resolution racemic_en Racemic this compound salt_formation 1. Diastereomeric Salt Formation racemic_en->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization 2. Fractional Crystallization salt_formation->crystallization diastereomer_solid Isolated Diastereomeric Salt (Solid) crystallization->diastereomer_solid diastereomer_solution Other Diastereomer (in Solution) crystallization->diastereomer_solution liberation 3. Liberation of Enantiomer diastereomer_solid->liberation resolved_en Resolved this compound Enantiomer liberation->resolved_en analysis 4. ee% Analysis (Chiral HPLC) resolved_en->analysis

References

Technical Support Center: Improving Accuracy in Nicotine Quantification with Ethylnornicotine IS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ethylnornicotine as an internal standard (IS) for accurate nicotine quantification. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your analytical work.

Frequently Asked Questions (FAQs)

Q1: Why use this compound as an internal standard for nicotine quantification?

A1: this compound is a homologue of nicotine, offering close structural similarity. This structural resemblance ensures that it behaves similarly to nicotine during sample preparation (extraction) and chromatographic analysis, which helps to compensate for variations in sample processing and instrument response. Using a structurally analogous internal standard like this compound can lead to improved accuracy and precision in quantification.

Q2: What are the potential advantages of this compound over deuterated internal standards?

A2: While deuterated standards are often considered the gold standard, this compound can be a more cost-effective alternative. Additionally, in some cases, deuterated standards can exhibit slight chromatographic shifts relative to the native analyte, which this compound, as a homologue, may not.

Q3: What are the key considerations when switching to an this compound IS?

A3: When transitioning to this compound, it is crucial to perform a thorough method validation. Key aspects to evaluate include:

  • Chromatographic Resolution: Ensure baseline separation of this compound from nicotine and other potentially interfering compounds, such as minor tobacco alkaloids (e.g., anabasine, which is isobaric with nicotine).[1]

  • Matrix Effects: Evaluate and correct for any differential matrix effects between nicotine and this compound.

  • Ionization Efficiency: Confirm that the ionization efficiency of this compound is consistent and comparable to nicotine under the chosen mass spectrometry conditions.

  • Purity of the Standard: Verify the purity of the this compound standard to ensure accurate preparation of stock solutions.

Troubleshooting Guide

This guide addresses common issues encountered during nicotine quantification using an this compound internal standard.

Sample Preparation Issues
Problem Potential Cause Suggested Solution
Low Recovery of Nicotine and/or this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent and pH. For biological fluids, consider protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). Ensure thorough vortexing and centrifugation.
Degradation of analytes during sample processing.Minimize sample processing time and keep samples on ice. Evaluate the stability of nicotine and this compound under your specific extraction conditions.
Inconsistent Internal Standard Response Inaccurate spiking of the internal standard.Use a calibrated pipette to add the IS to all samples, standards, and quality controls at the beginning of the extraction process. Ensure the IS is fully dissolved and homogenously mixed in the stock solution.
Variability in the sample matrix affecting IS recovery.Re-evaluate the sample cleanup procedure to remove more interfering components.
Chromatography Issues
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH for basic compounds like nicotine.Adjust the mobile phase pH to be at least 2 pH units below the pKa of nicotine (pKa ≈ 8.0) to ensure it is in its protonated form. The use of HILIC columns can also improve peak shape for polar analytes.[2]
Column overload.Reduce the injection volume or dilute the sample.
Co-elution of this compound with Nicotine or Other Matrix Components Insufficient chromatographic resolution.Optimize the gradient profile, mobile phase composition, or column chemistry. Consider a column with a different stationary phase (e.g., biphenyl or pentafluorophenyl) to enhance selectivity for alkaloids. Baseline separation of isobaric compounds like nicotine and anabasine is critical.[1]
Shifting Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between injections.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing of solvents.
Mass Spectrometry Issues
Problem Potential Cause Suggested Solution
Ion Suppression or Enhancement Co-eluting matrix components affecting the ionization of the analyte and/or IS.[3]Improve sample cleanup to remove interfering matrix components.[4] Adjust chromatographic conditions to separate the analytes from the region of ion suppression. A thorough evaluation of matrix effects is recommended during method validation.[5]
Differential ionization between nicotine and this compound.While structurally similar, their ionization potentials may differ slightly.[6] Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to ensure stable and efficient ionization for both compounds.
Inaccurate Quantification Non-linearity of the calibration curve.Ensure the calibration range brackets the expected concentrations of the samples. Use a weighting factor (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range.
Cross-talk between MRM transitions.If the MRM transitions for nicotine and this compound are very close, ensure there is no cross-talk. Optimize the collision energies and select unique product ions for each compound.

Experimental Protocols

LC-MS/MS Method for Nicotine Quantification in Biological Fluids

This protocol provides a general framework. It is essential to validate the method for your specific matrix and instrumentation.

1. Preparation of Standards and Quality Controls (QCs)

  • Prepare stock solutions of nicotine and this compound IS in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the nicotine stock solution to create a calibration curve (e.g., 1-1000 ng/mL).

  • Prepare a working IS solution of this compound at an appropriate concentration (e.g., 100 ng/mL).

  • Spike blank matrix (e.g., plasma, urine) with known concentrations of nicotine to prepare low, medium, and high QCs.

2. Sample Preparation (Protein Precipitation and LLE)

  • To 100 µL of sample (calibrator, QC, or unknown), add 25 µL of the this compound IS working solution.

  • Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

3. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions:

    • Nicotine: 163.1 -> 130.1

    • This compound: 177.1 -> 130.1 (Example - requires optimization)

Data Presentation

Table 1: Typical LC-MS/MS Method Validation Parameters
ParameterNicotineCotinineReference
Linearity Range (ng/mL) 0.26 - 52.57.0 - 1500[7]
Accuracy (%) 93.39 - 105.7393.04 - 107.26[7]
Precision (%RSD) < 15%< 15%[7]
Limit of Quantification (LOQ) (ng/mL) 0.267.0[7]
Table 2: Recovery Data for Nicotine Metabolites using Acetone Precipitation
AnalyteRecovery (%)
Nicotine76 - 99
Cotinine76 - 99
Nornicotine76 - 99
Reference[5]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Aliquoting (Calibrator, QC, Unknown) add_is 2. Add this compound IS sample->add_is precipitate 3. Protein Precipitation (Acetonitrile) add_is->precipitate extract 4. Liquid-Liquid Extraction (Ethyl Acetate) precipitate->extract evaporate 5. Evaporation extract->evaporate reconstitute 6. Reconstitution evaporate->reconstitute inject 7. Injection into UHPLC reconstitute->inject separate 8. Chromatographic Separation (C18 Column) inject->separate ionize 9. ESI Ionization separate->ionize detect 10. MRM Detection (Triple Quadrupole MS) ionize->detect integrate 11. Peak Integration detect->integrate calculate 12. Concentration Calculation (Ratio to IS) integrate->calculate

Caption: Experimental workflow for nicotine quantification.

troubleshooting_logic action_node action_node issue_node issue_node start Inaccurate Results? check_is IS Response Consistent? start->check_is check_peaks Good Peak Shape & Resolution? check_is->check_peaks Yes issue_is Issue: Inconsistent IS - Check Spiking Procedure - Evaluate Matrix Effects on IS check_is->issue_is No check_recovery Acceptable Recovery? check_peaks->check_recovery Yes issue_chrom Issue: Poor Chromatography - Optimize Mobile Phase/Gradient - Check for Co-elution check_peaks->issue_chrom No issue_matrix Issue: Low Recovery - Optimize Extraction Protocol - Investigate Analyte Stability check_recovery->issue_matrix No final_check Calibrators & QCs OK? check_recovery->final_check Yes success Quantification is Reliable final_check->success Yes issue_cal Issue: Calibration Failure - Prepare Fresh Standards - Check for Linearity & Weighting final_check->issue_cal No

Caption: Troubleshooting decision tree for nicotine analysis.

References

Technical Support Center: Ethylnornicotine Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues encountered with ethylnornicotine in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a yellowish-brown color. What could be the cause?

A1: Discoloration of this compound solutions is often an indication of oxidative degradation. The pyridine and pyrrolidine rings in the this compound molecule are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The colored products are typically polar, oxygenated derivatives. To minimize this, it is recommended to prepare solutions fresh, use degassed solvents, and store solutions under an inert atmosphere (e.g., nitrogen or argon) in amber vials to protect from light.

Q2: I am observing a decrease in the concentration of this compound in my neutral aqueous solution over time, even when stored in the dark. What is happening?

A2: While this compound is generally more stable in neutral to slightly acidic conditions, gradual degradation can still occur. This could be due to slow oxidation from dissolved oxygen in the solvent. It is crucial to use high-purity, degassed water for preparing aqueous solutions. For long-term storage, consider sterile filtering the solution and storing it at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures.

Q3: Can I autoclave my this compound solution to sterilize it?

A3: Autoclaving (steam sterilization) involves high temperatures (typically 121 °C), which can significantly accelerate the thermal degradation of this compound. It is not a recommended method for sterilizing this compound solutions. Aseptic filtration using a 0.22 µm filter is the preferred method for sterilization to minimize degradation.

Q4: What are the primary degradation products of this compound I should look for?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structural similarity to nicotine, potential degradation products could include:

  • This compound-N'-oxide: Oxidation of the nitrogen on the pyrrolidine ring.

  • Cotinine-like analogs: Oxidation of the carbon adjacent to the pyrrolidine nitrogen.

  • Myosmine-like analogs: Dehydrogenation of the pyrrolidine ring.

  • Nornicotine: Cleavage of the N-ethyl group.[1]

It is advisable to use a stability-indicating analytical method, such as HPLC with mass spectrometry detection, to identify and quantify potential degradants.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram Degradation of this compound.Prepare fresh solutions daily. Store stock solutions under inert gas, protected from light, at ≤ 4°C.[2] Use a validated stability-indicating HPLC method to identify and track degradants.
Inconsistent assay results Solution instability between experiments.Standardize solution preparation and storage procedures. Prepare a fresh calibration curve for each analytical run. Use an internal standard to correct for variations.
Loss of potency in biological assays Degradation of this compound in the assay medium.Assess the stability of this compound in the specific biological medium under the experimental conditions (e.g., temperature, pH). Consider preparing the dosing solutions immediately before use.
Precipitate formation in solution Poor solubility or salt formation/dissociation.Verify the solubility of this compound in the chosen solvent. Adjust the pH if necessary; this compound is a weak base and its solubility is pH-dependent.

Data Presentation: this compound Stability Under Stressed Conditions (Hypothetical Data)

The following table summarizes the expected stability of this compound under various stress conditions, based on data from forced degradation studies of nicotine.[3] This data is for illustrative purposes to guide experimental design.

Condition Description Time This compound Remaining (%) Appearance
Acid Hydrolysis 0.1 M HCl at 60 °C24 hours95Colorless
Base Hydrolysis 0.1 M NaOH at 60 °C24 hours85Slight yellow tint
Oxidation 3% H₂O₂ at 25 °C24 hours78Yellowish-brown
Thermal Degradation 60 °C in aqueous solution10 days88Slight yellowing
Photodegradation Exposed to ambient light at 25 °C10 days98Colorless

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Dilute 1 mL of the stock solution with 9 mL of water.

    • Incubate at 60°C for up to 10 days.

  • Photodegradation:

    • Dilute 1 mL of the stock solution with 9 mL of water.

    • Expose to a calibrated light source (as per ICH Q1B guidelines) or ambient laboratory light for up to 10 days. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and to identify any new peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 260 nm or Mass Spectrometer

  • Column Temperature: 30 °C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

degradation_pathway This compound This compound N_Oxide This compound-N'-Oxide This compound->N_Oxide Oxidation Cotinine_Analog Cotinine-like Analog This compound->Cotinine_Analog Oxidation Myosmine_Analog Myosmine-like Analog This compound->Myosmine_Analog Dehydrogenation Nornicotine Nornicotine This compound->Nornicotine De-ethylation experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress HPLC HPLC Analysis Stress->HPLC Data Data Interpretation (% Degradation, Peak Purity) HPLC->Data troubleshooting_logic node_rect node_rect start Inconsistent Results? check_prep Review Solution Preparation? start->check_prep Yes check_storage Review Storage Conditions? start->check_storage Yes check_method Review Analytical Method? start->check_method Yes sol_fresh Prepare Fresh check_prep->sol_fresh Solutions not fresh sol_inert Store under Inert Gas/ Protect from Light check_storage->sol_inert Improper storage sol_validate Validate Method (ICH Guidelines) check_method->sol_validate Method not validated

References

Troubleshooting poor peak resolution in Ethylnornicotine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak resolution during the chromatographic analysis of ethylnornicotine.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of poor peak resolution?

Poor peak resolution manifests as distorted peak shapes in the chromatogram. The ideal peak is a symmetrical, sharp Gaussian shape.[1] Deviations include:

  • Peak Tailing: The latter half of the peak is broader than the front half.[1] This is the most common issue, especially for basic compounds like this compound.[2]

  • Peak Fronting: The first half of the peak is broader than the second half.[1]

  • Broad Peaks: Peaks are wider than expected, which can cause overlap between adjacent peaks and reduce signal-to-noise ratio.[3]

  • Split Peaks: A single peak appears as two or more merged peaks, which can be caused by issues at the column inlet, such as a blocked frit or a void in the packing material.[1][4]

Q2: Why is my this compound peak tailing?

This compound is a basic compound containing amine functional groups.[2][5] The primary cause of peak tailing for such compounds in reversed-phase HPLC is secondary ionic interactions between the analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[2][6] Other potential causes include column contamination, mass overload, and extra-column volume.[2][6]

Q3: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor. Since this compound is a basic compound, its interaction with the stationary phase is highly pH-dependent.

  • At mid-range pH (e.g., > 4): Residual silanol groups on the silica packing are ionized (acidic), leading to strong interactions with the positively charged this compound, causing significant peak tailing.[2][6]

  • At low pH (e.g., < 3): The acidic mobile phase protonates the silanol groups, neutralizing their negative charge and minimizing the secondary interactions that cause tailing.[2] This typically results in a much more symmetrical peak shape.

Q4: What is an acceptable USP Tailing Factor (Tf)?

The USP Tailing Factor quantifies peak asymmetry. A perfectly symmetrical Gaussian peak has a Tf of 1.0.[1] For many assays, a tailing factor up to 1.5 is considered acceptable, though a value closer to 1.0 is always desirable for better accuracy and sensitivity.[2]

Q5: Can the sample solvent affect my peak resolution?

Yes. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including broadening and fronting.[7][8] Whenever possible, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[7][8]

Troubleshooting Guides

Problem: Severe Peak Tailing of this compound

This is the most common issue encountered. Follow this workflow to diagnose and resolve the problem.

// Node Definitions start [label="Observe Peak Tailing\n(Tf > 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH < 3?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Action: Lower Mobile Phase pH\n(e.g., to 2.5-3.0) using an acid\nlike formic or phosphoric acid.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Are you using an\nend-capped or polar-\nembedded column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_column [label="Action: Switch to a modern,\nhigh-purity, end-capped C18\ncolumn or a polar-embedded column.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_additive [label="Is a competing base\n(e.g., Triethylamine) used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_additive [label="Action: Add a competing base\n(e.g., 0.1% Triethylamine) to the\nmobile phase to mask silanols.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_overload [label="Is sample concentration too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_conc [label="Action: Reduce injection volume\nor dilute the sample.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column_health [label="Action: Check for column\ncontamination or deterioration.\nWash or replace the column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> end_node; check_ph -> check_column [label="Yes"]; check_column -> change_column [label="No"]; change_column -> end_node; check_column -> check_additive [label="Yes"]; check_additive -> add_additive [label="No"]; add_additive -> end_node; check_additive -> check_overload [label="Yes"]; check_overload -> reduce_conc [label="Yes"]; reduce_conc -> end_node; check_overload -> check_column_health [label="No"]; check_column_health -> end_node; } DOT Caption: Troubleshooting workflow for peak tailing.

Problem: Peaks are Broad and Poorly Resolved

Broad peaks lead to a loss of resolution between adjacent analytes.

Potential Causes & Solutions

Potential CauseRecommended ActionData & Considerations
Sub-optimal Column Efficiency Switch to a column with smaller particles (e.g., <3 µm) or a longer column to increase the number of theoretical plates (N).[9][10][11]Smaller particles will significantly increase backpressure. Ensure your HPLC/UHPLC system can handle the pressure limits.[12]
Extra-Column Volume Minimize the length and internal diameter of all tubing between the injector and the detector. Use narrow ID (e.g., 0.12 mm) tubing.[6][8]This is especially critical for UHPLC systems. Extra-column effects have a larger negative impact on narrow, high-efficiency columns.
Inappropriate Flow Rate Optimize the flow rate. In many cases, lowering the flow rate can improve resolution, although this will increase the analysis time.[12]Perform a flow rate study (e.g., 0.8, 1.0, 1.2 mL/min) to find the best balance of resolution and run time.
Temperature Gradients Use a column oven to maintain a stable and uniform temperature. Pre-heating the mobile phase can also help.[4][12]Increasing temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and shorter retention times.
Sample Solvent Mismatch Ensure the sample solvent is weaker than or identical to the mobile phase.[8]Injecting a sample in a strong solvent (e.g., 100% Acetonitrile) into a weak mobile phase (e.g., 10% Acetonitrile) will cause significant peak broadening.
Problem: Peak Fronting Observed

Peak fronting is less common than tailing but indicates specific problems.

Potential Causes & Solutions

Potential CauseRecommended Action
Column Overload Reduce the mass of analyte injected by either diluting the sample or reducing the injection volume.[1][12]
Poor Sample Solubility Decrease the concentration of the sample in the injection solvent. Ensure the analyte is fully dissolved.[1]
Column Collapse This is a severe, irreversible issue caused by operating the column outside of its recommended pH or temperature range. Replace the column and ensure the method conditions are within the column's specifications.[1]

Experimental Protocol: General Purpose RP-HPLC Method

This protocol provides a starting point for the analysis of this compound, designed to minimize poor peak resolution.

1. System and Column:

  • System: HPLC or UHPLC system with a UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A guard column is recommended.[8]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Procedure: Prepare fresh and degas thoroughly before use. The low pH is critical for protonating silanols and ensuring good peak shape for the basic this compound analyte.[2]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (based on typical nicotine-like compounds).[13]

  • Injection Volume: 5 µL.

  • Gradient Elution (Example):

    • Start with a low percentage of Mobile Phase B (e.g., 10%) to ensure retention.

    • Ramp up to a higher percentage (e.g., 70-90%) to elute the analyte.

    • Include a column wash and re-equilibration step.

4. Sample Preparation:

  • Solvent: Prepare all standards and samples in the initial mobile phase composition (e.g., 90% A: 10% B). This prevents solvent mismatch effects that can distort peak shape.[7]

  • Filtration: Filter all samples through a 0.45 µm or 0.22 µm syringe filter to prevent particulates from blocking the column frit.[6]

Visualizing the Cause of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic analytes like this compound and how adjusting pH mitigates the issue.

G

References

Minimizing analyte loss during Ethylnornicotine sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of Ethylnornicotine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound loss during sample preparation?

This compound loss can occur at various stages of sample preparation. The most common causes include:

  • Adsorption: this compound can adsorb to the surfaces of laboratory equipment, particularly glass and certain plastics.

  • Degradation: The analyte can degrade due to improper pH, elevated temperatures, or enzymatic activity in the biological matrix.

  • Inefficient Extraction: The chosen extraction method (e.g., LLE, SPE) may not be optimized for this compound, leading to poor recovery.

  • Sample Handling: Improper storage, repeated freeze-thaw cycles, and evaporation of the solvent during processing can all contribute to analyte loss.

Q2: What is the optimal pH for extracting this compound?

This compound is a basic compound. To ensure it is in its neutral, free-base form for efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be alkaline. A pH of ≥10 is often recommended for the extraction of nicotine and its analogs. At this pH, the molecule is deprotonated, making it more soluble in the organic phase.

Q3: How should I store my biological samples to ensure this compound stability?

For long-term storage, it is recommended to keep plasma and other biological samples frozen at -20°C or, ideally, -80°C. Studies on the closely related compound cotinine have shown it to be stable in plasma for up to a year at -20°C.[1] For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to minimize freeze-thaw cycles, as these can lead to degradation of the analyte.[1]

Q4: Can I use standard polypropylene or glass tubes for my sample preparation?

While convenient, both polypropylene and glass can be problematic. Nicotine has been shown to adsorb to the surface of glass vials, leading to significant analyte loss over time.[2] Polypropylene also has a high affinity for nicotine sorption.[3] To mitigate this, consider using low-adsorption microcentrifuge tubes or silanized glass vials. Adding a small amount of a competing amine, like triethylamine, to your solutions can also help to block active sites on glass surfaces and reduce adsorption.[2]

Troubleshooting Guide

Low Analyte Recovery

Problem: You are experiencing consistently low recovery of this compound after sample extraction.

Below is a systematic approach to troubleshooting low analyte recovery, with specific guidance for Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

LowRecoveryWorkflow start Low Analyte Recovery Observed check_extraction Is the extraction method optimized? start->check_extraction check_spe Troubleshoot SPE check_extraction->check_spe SPE check_lle Troubleshoot LLE check_extraction->check_lle LLE check_adsorption Is analyte adsorbing to labware? check_spe->check_adsorption check_lle->check_adsorption mitigate_adsorption Mitigate Adsorption check_adsorption->mitigate_adsorption Yes check_stability Is the analyte degrading? check_adsorption->check_stability No mitigate_adsorption->check_stability mitigate_degradation Mitigate Degradation check_stability->mitigate_degradation Yes end Improved Recovery check_stability->end No mitigate_degradation->end

Caption: A workflow for identifying and mitigating analyte degradation.

Factor Potential Issue Recommended Action
Temperature Elevated temperatures during sample processing (e.g., evaporation step) can cause thermal degradation. Studies have shown that even moderate temperatures of 100°C can significantly alter the molecular profile of samples. [4]Keep samples on ice or a cooling rack whenever possible. If an evaporation step is necessary, use a gentle stream of nitrogen at a controlled, low temperature (e.g., 40°C).
pH Extreme pH values can lead to the hydrolysis or degradation of this compound.Maintain the sample pH within a stable range. While an alkaline pH is needed for extraction, prolonged exposure should be avoided. Neutralize extracts if they are to be stored before analysis.
Enzymatic Activity Endogenous enzymes in biological matrices like plasma can metabolize this compound.Process samples as quickly as possible after thawing. Keep samples at low temperatures to reduce enzymatic activity. The addition of an enzyme inhibitor may be considered if degradation persists.
Light Exposure Some nicotine analogs can be sensitive to light.Protect samples from direct light by using amber vials or by wrapping tubes in foil.

Data on Analyte Recovery

The following tables provide a summary of reported recovery rates for nornicotine, a close structural analog of this compound, using different sample preparation techniques.

Table 1: Recovery of Nornicotine from Biological Matrices using Solid Phase Extraction (SPE)

Matrix Analyte Extraction Method Mean Recovery (%) Relative Standard Deviation (%) Reference
PlasmaNornicotineSPE52 - 88≤17[5]
UrineNornicotineSPE51 - 118≤17[5]
MeconiumNornicotineSPE56.2 - 95.7<19.9[6]

Table 2: Recovery of Nornicotine and Other Nicotine Analogs from Biological Matrices using Supported Liquid Extraction (SLE)

Matrix Analyte Extraction Method Mean Recovery (%) Relative Standard Deviation (%) Reference
UrineNornicotineSLE984.8[7]
SerumNornicotineSLE991.9[7]
PlasmaNornicotineSLE992.5[7]
Whole BloodNornicotineSLE992.5[7]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from a validated method for the extraction of nicotine and its metabolites, including nornicotine, from human plasma. [5] Materials:

  • Mixed-mode SPE cartridges

  • Methanol

  • 10% Aqueous trichloroacetic acid

  • 5 mM Aqueous ammonium formate (pH 2.5)

  • Methanol with 5% concentrated aqueous ammonium hydroxide (v/v)

  • 1% Concentrated aqueous hydrochloric acid in methanol (v/v)

  • Nitrogen evaporator

  • LC-MS/MS mobile phase

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma sample, add 50 µL of an internal standard solution. Add 1 mL of 10% aqueous trichloroacetic acid, vortex, and centrifuge for 10 minutes at 1100 x g.

  • Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of 10% aqueous trichloroacetic acid.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5 mM aqueous ammonium formate (pH 2.5).

  • Elution: Elute the analyte with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide.

  • Evaporation: Add 100 µL of 1% concentrated aqueous hydrochloric acid in methanol to the eluate and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 150 µL of the initial LC-MS/MS mobile phase.

Protocol 2: Supported Liquid Extraction (SLE) of this compound from Plasma

This protocol is based on a method for the extraction of nicotine and its metabolites from various biological matrices. [7] Materials:

  • SLE plate or cartridges

  • 0.25% Ammonia solution

  • Dichloromethane:isopropanol (95:5, v/v)

  • Methanolic 200 mM HCl

  • Nitrogen evaporator

  • Methanol:water (10:90, v/v)

Procedure:

  • Sample Pre-treatment: Combine 120 µL of plasma with 10 µL of internal standard solution and 230 µL of 0.25% ammonia solution.

  • Sample Loading: Load 150 µL of the pre-treated sample onto the SLE plate. Apply a brief pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.

  • Analyte Elution: Elute with 1 mL of dichloromethane:isopropanol (95:5, v/v) and collect the eluate in a collection plate containing 100 µL of methanolic 200 mM HCl in each well.

  • Evaporation: Dry the eluate under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of methanol:water (10:90, v/v).

References

Technical Support Center: Optimization of Mobile Phase for Ethylnornicotine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the mobile phase for the separation of Ethylnornicotine.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Question: Why am I seeing poor resolution between this compound enantiomers?

Answer:

Poor resolution of enantiomers is a common challenge in chiral separations. Several factors in the mobile phase can be adjusted to improve this:

  • Mobile Phase Composition: The choice and ratio of organic modifiers (e.g., methanol, acetonitrile) and the aqueous phase are critical. The selectivity of the chiral stationary phase can be highly sensitive to the organic modifier used.[1][2] It is recommended to screen different organic modifiers to find the optimal selectivity for your chiral column.

  • pH of the Aqueous Phase: For ionizable compounds like this compound, the pH of the mobile phase plays a crucial role in retention and selectivity.[3][4] Adjusting the pH can alter the ionization state of the analyte and its interaction with the stationary phase. A pH screening study is often necessary to find the optimal pH for resolution.

  • Additives: The addition of small amounts of additives like acids (e.g., formic acid, trifluoroacetic acid) or bases (e.g., ammonia, triethylamine) can significantly improve peak shape and resolution.[5] For basic compounds like this compound, a basic additive can help to reduce peak tailing.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[3] However, this will also increase the analysis time.

Question: My this compound peak is tailing. What are the likely causes and solutions?

Answer:

Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. Here are some mobile phase-related solutions:

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and reduce peak tailing.

  • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active sites on the stationary phase that cause tailing.[5]

  • Adjust pH: Operating at a pH where the analyte is in a single ionic form can sometimes improve peak shape. For this compound, a higher pH might be beneficial to suppress the ionization of silanol groups.

  • Use a Different Organic Modifier: Switching between organic modifiers like acetonitrile and methanol can alter the interactions leading to tailing.

Question: The retention time of my this compound peak is too short. How can I increase it?

Answer:

A short retention time indicates that the analyte is moving through the column too quickly and not interacting sufficiently with the stationary phase. To increase the retention time, you can:

  • Decrease the Organic Solvent Content: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of hydrophobic compounds.[4]

  • Change the Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Switching from acetonitrile to methanol (or using a mixture) at the same percentage will generally lead to longer retention times.[4]

  • Adjust pH: For an ionizable compound, adjusting the pH to a value where it is less ionized can increase its hydrophobicity and therefore its retention in reversed-phase chromatography.

  • Decrease the Flow Rate: A lower flow rate will result in a longer retention time.[3]

Frequently Asked Questions (FAQs)

Question: What is a good starting point for a mobile phase for this compound separation on a chiral column?

Answer:

A good starting point for chiral separation of a compound like this compound, which is an analog of nicotine, would be based on methods developed for nicotine enantiomers.[1][2] A common approach is to use a polysaccharide-based chiral stationary phase (e.g., Chiralpak) with a mobile phase consisting of an organic modifier and a buffer.

A typical starting mobile phase could be:

  • Mobile Phase A: Acetonitrile or Methanol

  • Mobile Phase B: Aqueous buffer (e.g., 20 mM Ammonium Bicarbonate or Ammonium Formate)

  • Initial Gradient: 90:10 (A:B)

It is crucial to then optimize the ratio of organic modifier to aqueous buffer, the pH of the buffer, and potentially add additives to fine-tune the separation.

Question: Should I use isocratic or gradient elution for this compound separation?

Answer:

The choice between isocratic and gradient elution depends on the complexity of your sample and the goals of the analysis.

  • Isocratic Elution: This is simpler to set up and is often sufficient for the separation of a pure substance or a simple mixture.[6] If you are only separating the enantiomers of this compound, an optimized isocratic method can provide consistent and reproducible results.

  • Gradient Elution: If your sample contains multiple components with a wide range of polarities in addition to this compound, a gradient elution will be more effective in separating all components within a reasonable time.[6][7] A gradient allows you to start with a weaker mobile phase to retain and separate the less retained compounds and then increase the solvent strength to elute the more strongly retained compounds.

Question: How does temperature affect the separation of this compound?

Answer:

Temperature can have a significant impact on the separation:

  • Viscosity: Increasing the temperature will decrease the viscosity of the mobile phase, which can lead to lower backpressure and potentially allow for higher flow rates.[6]

  • Kinetics: Higher temperatures can improve the kinetics of mass transfer between the mobile and stationary phases, which can lead to sharper peaks and better efficiency.

  • Selectivity: The selectivity of the chiral stationary phase can be temperature-dependent. Changing the temperature can sometimes improve or worsen the resolution of enantiomers. It is an important parameter to optimize, especially for difficult separations.

Experimental Protocols

Protocol 1: Mobile Phase Screening for Chiral Separation of this compound

  • Column: Chiral Stationary Phase (e.g., Chiralpak IA, ID, or other suitable column for amine separation).

  • Mobile Phase Solvents:

    • A1: Acetonitrile

    • A2: Methanol

    • B1: 20 mM Ammonium Bicarbonate, pH 9.0

    • B2: 0.1% Formic Acid in Water

  • Screening Conditions:

    • Run a series of isocratic separations with varying ratios of organic solvent to aqueous buffer (e.g., 95:5, 90:10, 85:15 of A1:B1, A2:B1, A1:B2, and A2:B2).

    • Monitor the resolution of the this compound enantiomers.

  • Evaluation:

    • Identify the solvent combination and ratio that provides the best initial separation. This will be the starting point for further optimization.

Protocol 2: pH Optimization

  • Column: Use the same chiral column as in Protocol 1.

  • Mobile Phase: Use the best organic solvent identified in Protocol 1. Prepare a series of aqueous buffers with different pH values (e.g., for a basic compound, you might test pH 7.0, 8.0, 9.0, and 10.0).

  • Procedure:

    • Perform isocratic separations using a fixed ratio of the organic solvent to each of the prepared buffers.

    • Monitor the retention time, peak shape, and resolution.

  • Analysis:

    • Determine the pH at which the optimal separation is achieved.

Quantitative Data Summary

Table 1: Effect of Mobile Phase Composition on Resolution of Nicotine Enantiomers (Illustrative Example)

Organic ModifierAqueous PhaseRatio (v/v)Resolution (Rs)
Acetonitrile20 mM Ammonium Formate (pH 6.8)90:101.8
Methanol20 mM Ammonium Formate (pH 6.8)90:102.2
Acetonitrile0.1% Diethylamine in Water95:52.5
Methanol0.1% Diethylamine in Water95:52.9

This table provides an illustrative example based on typical observations for nicotine analogs. Actual results for this compound may vary and require experimental verification.

Table 2: Influence of pH on Retention Factor (k') and Peak Asymmetry (As) for a Basic Analyte (Illustrative Example)

pHRetention Factor (k')Peak Asymmetry (As)
6.02.51.8
7.03.11.5
8.04.21.2
9.05.51.1

This table illustrates the general trend of increasing retention and improving peak shape for a basic analyte as the pH of the mobile phase increases in reversed-phase chromatography.

Workflow for Mobile Phase Optimization

MobilePhaseOptimization start Start: Define Separation Goals (e.g., Resolution > 2.0) select_column Select Appropriate Chiral Column start->select_column initial_screen Initial Mobile Phase Screening (Different Organic Modifiers & Buffers) select_column->initial_screen eval_initial Evaluate Initial Results (Resolution, Peak Shape) initial_screen->eval_initial optimize_ratio Optimize Organic/Aqueous Ratio eval_initial->optimize_ratio optimize_ph Optimize Mobile Phase pH optimize_ratio->optimize_ph optimize_additive Optimize Additive Concentration (e.g., TEA, Formic Acid) optimize_ph->optimize_additive fine_tune Fine-Tune Flow Rate & Temperature optimize_additive->fine_tune decision Goals Met? fine_tune->decision validate Validate Method (Robustness, Reproducibility) end End: Optimized Method validate->end decision->initial_screen No, Re-screen decision->validate Yes

Caption: Workflow for systematic optimization of the mobile phase for chiral separation.

References

Technical Support Center: Enhancing Ethylnornicotine Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Ethylnornicotine detection in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary role in mass spectrometry analysis?

This compound is a compound structurally similar to nicotine and its metabolites. In mass spectrometry, it is frequently used as an internal standard for the quantification of nicotine, cotinine, and other related compounds in biological matrices such as urine, serum, and plasma.[1] Using an internal standard like this compound helps to correct for analyte loss during sample preparation and variations in instrument response, thereby improving the accuracy and precision of the analysis.

Q2: What are the common challenges encountered when analyzing this compound using LC-MS/MS?

Common challenges include low signal intensity, matrix effects leading to ion suppression or enhancement, poor peak shape, and shifts in retention time. These issues can arise from the sample preparation process, chromatographic conditions, or mass spectrometer settings.

Q3: How can I improve the signal-to-noise ratio (S/N) for this compound?

Improving the S/N ratio is critical for achieving low detection limits. Strategies include:

  • Optimizing MS parameters: Fine-tuning parameters like collision energy, declustering potential, and entrance potential for the specific transitions of this compound can significantly enhance the signal.

  • Effective sample cleanup: Robust sample preparation to remove interfering matrix components can reduce background noise.

  • Chromatographic optimization: Achieving good peak shape and separation from co-eluting matrix components will improve the signal intensity relative to the baseline noise.

Q4: What are typical precursor and product ions for this compound in positive ion mode ESI-MS/MS?

While specific ions should be optimized on your instrument, for related compounds like nicotine, the protonated molecule [M+H]+ is selected as the precursor ion. For nicotine (m/z 163.2), common product ions are m/z 132.2 and 84.2. For this compound, you would expect a different precursor ion based on its molecular weight, and the fragmentation would likely involve the ethyl group and the pyridine or pyrrolidine ring. Instrument-specific tuning is essential to determine the optimal transitions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No this compound Signal
Potential Cause Troubleshooting Steps
Incorrect MS/MS Transitions Infuse an this compound standard solution directly into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energy.
Poor Ionization - Ensure the mobile phase composition is suitable for electrospray ionization (ESI), typically acidic for positive ion mode. - Check the ESI source parameters, including spray voltage, gas flows, and temperature.
Sample Degradation Prepare fresh standards and samples. Ensure proper storage conditions (e.g., temperature, protection from light).
Instrument Contamination Run a blank injection to check for system contamination. If necessary, clean the ion source and transfer optics.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase - Adjust the mobile phase pH to ensure this compound is in a single ionic form. - Ensure the organic solvent composition is optimal for the column chemistry.
Column Contamination or Degradation - Flush the column with a strong solvent. - If the problem persists, replace the column.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections.
Pump Malfunction Check for pressure fluctuations and ensure the pumps are delivering a consistent mobile phase composition.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure it is properly degassed.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Issue 4: High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.
Matrix Effects - Improve sample preparation to remove more interfering compounds. - Modify the chromatographic method to separate this compound from the interfering components.
Leaks in the LC or MS System Check all fittings and connections for leaks.
Electronic Noise Ensure the mass spectrometer is properly grounded and shielded from sources of electronic interference.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for nicotine and related compounds, which can serve as a benchmark when developing and validating methods using this compound as an internal standard.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Nicotine and Metabolites in Biological Matrices

Analyte Matrix LOD (ng/mL) LOQ (ng/mL) Reference
NicotineUrine1.94-[2]
CotinineUrine3.53-[2]
trans-3'-hydroxycotinineUrine1.55-[2]
NicotinePlasma0.040.15[2][3]
CotininePlasma0.020.25[2][3]
N'-nitrosonornicotineUrine0.6 pg/mL-[4]

Table 2: Linearity Ranges for Nicotine and Metabolites in LC-MS/MS Assays

Analyte Matrix Linear Range (ng/mL) Correlation Coefficient (r²) Reference
NicotineUrine2 - 1,000≥ 0.995[5]
CotinineUrine5 - 5,000≥ 0.995[5]
NornicotineUrine2 - 1,000≥ 0.995[5]
NicotinePlasma0.26 - 52.5> 0.99[6]
CotininePlasma7.0 - 1,500> 0.99[6]

Experimental Protocols

Protocol 1: Sample Preparation of Urine for Nicotine and Metabolite Analysis using this compound as an Internal Standard

This protocol is adapted from a validated method for the analysis of nicotine and its metabolites in urine.[7]

  • Sample Hydrolysis (for total concentrations):

    • To 100 µL of urine, add 50 µL of an internal standard spiking solution containing this compound and deuterated analogs of the analytes.

    • Add 100 µL of HPLC-grade water and 160 µL of β-glucuronidase solution.

    • Incubate the mixture at 37°C overnight (approximately 21 hours).

  • Protein Precipitation:

    • Add acetone to the sample to precipitate proteins and enzymes.

    • Vortex and centrifuge the sample.

  • Evaporation and Reconstitution:

    • Carefully evaporate the acetone from the supernatant, avoiding complete evaporation of the aqueous urine to prevent loss of volatile analytes.

    • The remaining aqueous sample is ready for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction of Nicotine and Cotinine from Serum using this compound as an Internal Standard

This protocol is based on a method for the analysis of nicotine and cotinine in human serum.[6]

  • Sample Preparation:

    • To a serum sample, add the internal standard solution containing this compound.

  • Extraction:

    • Perform liquid-liquid extraction using ethyl acetate.

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Urine/Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Low_Signal Start Low/No this compound Signal Check_Tuning Check MS/MS Tuning (Precursor/Product Ions, CE) Start->Check_Tuning Check_Source Check Ion Source Parameters (Voltage, Gas, Temp) Start->Check_Source Check_Sample Prepare Fresh Sample/Standard Start->Check_Sample Check_System Check for System Contamination Start->Check_System Optimize_Tuning Optimize via Direct Infusion Check_Tuning->Optimize_Tuning Incorrect Optimize_Source Adjust Source Settings Check_Source->Optimize_Source Suboptimal Reanalyze Re-analyze with Fresh Sample Check_Sample->Reanalyze Degraded Clean_System Clean Ion Source/Optics Check_System->Clean_System Contaminated

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Overcoming Matrix Effects in Ethylnornicotine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of ethylnornicotine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In biological matrices, phospholipids are a major contributor to matrix effects, particularly ion suppression, in electrospray ionization (ESI) LC-MS/MS.[3]

Q2: How can I assess the extent of matrix effects in my this compound assay?

A2: A common and effective method is the post-extraction spike analysis.[3][4] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract (a sample processed through the extraction procedure without the analyte). The matrix factor (MF) can be calculated as follows:

  • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF close to 1 implies minimal matrix effect.

Q3: What is a suitable internal standard for this compound analysis?

A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS for this compound is unavailable, a structurally similar compound can be used. N-ethylnornicotine itself has been reported as a suitable internal standard for the analysis of nicotine and its metabolites due to its similar chemical and physical properties.[5] When using an analog, it is crucial to validate that it behaves similarly to this compound in the presence of matrix effects.

Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?

A4: The choice of sample preparation technique depends on the complexity of the matrix, the required sensitivity, and throughput. Here's a general comparison:

  • Protein Precipitation (PPT): Simple and fast, but often results in significant matrix effects as it does not effectively remove phospholipids.[3]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. The selectivity can be tuned by adjusting the pH and solvent polarity.[3]

  • Solid-Phase Extraction (SPE): Provides cleaner extracts than both PPT and LLE by utilizing specific sorbent chemistries to retain the analyte while washing away interferences.[4] It is highly effective but requires more method development.

  • Phospholipid Removal Plates/Cartridges: These are specialized SPE products designed to selectively remove phospholipids, a primary source of matrix effects in biological samples.[3] They offer a simple and effective cleanup.

For optimal results in this compound analysis, SPE or specific phospholipid removal techniques are generally recommended to achieve the cleanest extracts and minimize matrix effects.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Symptom: The peak area of this compound in your extracted samples is significantly lower than expected, even after accounting for matrix effects.

Potential Cause Troubleshooting Step
Inefficient Extraction (LLE) 1. Optimize pH: Ensure the pH of the aqueous sample is adjusted to render this compound neutral for efficient partitioning into the organic solvent. For an amine-containing compound like this compound, the pH should be basic.
2. Solvent Choice: Use a solvent of appropriate polarity. Test different solvents or solvent mixtures (e.g., ethyl acetate, dichloromethane/isopropanol).
3. Inadequate Mixing: Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate time (e.g., 2 minutes).
4. Emulsion Formation: If an emulsion forms, try centrifugation to break it.
Inefficient Extraction (SPE) 1. Incorrect Sorbent: Ensure the sorbent chemistry is appropriate for this compound (e.g., a mixed-mode cation exchange for a basic compound).
2. Drying of Sorbent: Do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps.[6]
3. Inappropriate Wash Solvent: The wash solvent may be too strong, leading to premature elution of this compound. Use a weaker solvent or reduce the organic content.[6][7]
4. Inefficient Elution: The elution solvent may be too weak. Increase the solvent strength or add a modifier (e.g., ammonium hydroxide) to disrupt the analyte-sorbent interaction.[6][7]
5. Flow Rate: A high flow rate during sample loading can lead to breakthrough. Ensure a slow and consistent flow rate.[6]
Issue 2: Significant Ion Suppression

Symptom: The response of this compound is significantly lower in the presence of the sample matrix compared to a neat standard.

Potential Cause Troubleshooting Step
Co-elution with Phospholipids 1. Improve Sample Cleanup: Switch from PPT to a more rigorous technique like SPE or LLE.[3] Consider using a dedicated phospholipid removal product.
2. Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the region where phospholipids typically elute.
Insufficient Chromatographic Separation 1. Change Mobile Phase: Experiment with different mobile phase compositions and pH to improve the separation of this compound from matrix components.
2. Use a Different Column: A column with a different stationary phase (e.g., biphenyl) may provide alternative selectivity.
High Sample Concentration 1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[8] This is only feasible if the sensitivity of the assay is sufficient.
Ionization Source Contamination 1. Clean the Ion Source: Regularly clean the mass spectrometer's ion source to remove accumulated non-volatile matrix components.
2. Use a Diverter Valve: Program a diverter valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly retained or unretained matrix components may elute.[8]

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for nicotine and its metabolites from various studies using different sample preparation techniques. While specific data for this compound is limited, these values for structurally similar compounds provide a strong indication of expected performance.

Analyte(s) Matrix Sample Preparation Method Recovery (%) Matrix Effect (%) Reference
Nicotine, Cotinine, and other metabolitesUrine, Serum, Plasma, Whole BloodSupported Liquid Extraction (SLE)>85% for most analytes in all matricesNot explicitly reported, but high recovery suggests good cleanup[9]
Nicotine and CotinineHuman SerumLiquid-Liquid Extraction (LLE)Nicotine: 93.39-105.73Cotinine: 93.04-107.26No significant matrix effect observed[10]
Nicotine and MetabolitesUrineAcetone Precipitation76-99%Minimized matrix interferences reported[7]
Nicotine and MetabolitesHuman PlasmaProtein Precipitation (Methanol)Not reportedMethod successfully applied, suggesting manageable matrix effects with SIL-IS[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol is adapted from methods for nicotine and its metabolites.[12]

  • Sample Preparation:

    • Pipette 250 µL of urine into a clean glass tube.

    • Add 40 µL of the internal standard working solution (e.g., this compound-d3 in methanol).

    • Add 50 µL of 5 N sodium hydroxide to basify the sample.

  • Extraction:

    • Add 1.5 mL of an extraction solvent (e.g., 50:50 dichloromethane:diethyl ether).

    • Vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer 1 mL of the organic (top) layer to a clean tube.

    • Add 10 µL of 0.25 N hydrochloric acid in methanol to stabilize the analyte.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol for a mixed-mode cation exchange SPE cartridge, which is suitable for basic compounds like this compound.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid.

    • Vortex to mix.

    • Centrifuge at 4,000 rpm for 10 minutes to pellet precipitated proteins.

    • Use the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle spe Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) start->spe plr Phospholipid Removal (Specialized Plate) start->plr centrifuge_ppt Centrifugation ppt->centrifuge_ppt centrifuge_lle Phase Separation (Centrifugation) lle->centrifuge_lle evap_recon Evaporation & Reconstitution spe->evap_recon plr->evap_recon centrifuge_ppt->evap_recon centrifuge_lle->evap_recon lcms LC-MS/MS System evap_recon->lcms Inject data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_recovery Troubleshooting Low Recovery cluster_matrix Troubleshooting Matrix Effects start Poor Analytical Result (Low Recovery or High Matrix Effect) check_method Review Method Parameters (pH, Solvents, Volumes) start->check_method Low Recovery improve_cleanup Enhance Sample Cleanup (PPT -> LLE/SPE/PLR) start->improve_cleanup High Matrix Effect check_technique Verify Technique (Flow Rate, No Drying of SPE) check_method->check_technique optimize_lle Optimize LLE (Solvent, pH, Mixing) check_technique->optimize_lle LLE Issue optimize_spe Optimize SPE (Sorbent, Wash, Elution) check_technique->optimize_spe SPE Issue optimize_chrom Optimize Chromatography (Gradient, Column) improve_cleanup->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is dilute_sample Dilute Sample use_sil_is->dilute_sample

Caption: Logical troubleshooting flow for common issues.

References

Technical Support Center: Purity Assessment for Synthesized Ethylnornicotine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purity assessment of synthesized Ethylnornicotine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized this compound?

A1: Impurities in synthesized this compound can originate from starting materials, byproducts of the synthesis, or degradation. Common synthesis routes, such as the N-alkylation of nornicotine, can introduce specific impurities.[1]

Table 1: Potential Impurities in Synthesized this compound

Impurity ClassSpecific ExamplesLikely Origin
Starting Materials Nornicotine, Ethyl Iodide, Diethyl SulfateIncomplete reaction
Synthesis Byproducts Myosmine, Over-alkylated productsSide reactions during synthesis[1]
Isomeric Impurities (R)-Ethylnornicotine, (S)-Ethylnornicotine (in racemic mixtures)Non-stereospecific synthesis
Degradation Products Nornicotine, AcetaldehydeOxidative de-ethylation[1]
Residual Solvents Dichloromethane, TetrahydrofuranPurification process

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: The most common and effective techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). For chiral purity, specialized chiral HPLC methods are required. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis.

Q3: How can I differentiate between the (R) and (S) enantiomers of this compound?

A3: The enantiomers of this compound can be separated and quantified using chiral chromatography, most commonly chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2] β-cyclodextrin-based columns are often effective for the resolution of nicotine analogs.[1]

Q4: What is the expected molecular weight and mass spectrometry fragmentation pattern for this compound?

A4: The molecular formula for this compound is C₁₁H₁₆N₂ and its accurate molecular mass is 176.1313 g/mol .[1] In mass spectrometry, particularly with electrospray ionization (ESI), the molecular ion [M+H]⁺ at m/z 177.1386 would be expected. Fragmentation patterns typically involve the pyrrolidine ring. A common fragmentation would be the loss of the ethyl group.

Section 2: Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: Peak Tailing for the this compound Peak

  • Possible Cause A: Secondary Interactions with Residual Silanols. The basic nature of the pyrrolidine nitrogen in this compound can lead to interactions with acidic silanol groups on the silica-based stationary phase.

    • Solution: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask the silanol groups.

  • Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak asymmetry.

    • Solution: Dilute the sample and reinject.

  • Possible Cause C: Extracolumn Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

Issue 2: Poor Resolution Between this compound and an Impurity

  • Possible Cause A: Inappropriate Mobile Phase Composition. The solvent strength may not be optimal for separating closely eluting compounds.

    • Solution: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution.

  • Possible Cause B: Unsuitable Stationary Phase. The column chemistry may not be selective enough for the analytes.

    • Solution: Try a different stationary phase. For example, if using a C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.

Issue 3: Drifting Retention Times

  • Possible Cause A: Inadequate Column Equilibration. Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time shifts, especially in gradient methods.

    • Solution: Increase the column equilibration time between runs.

  • Possible Cause B: Mobile Phase Composition Change. Evaporation of the more volatile solvent component in the mobile phase can alter its composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Possible Cause C: Temperature Fluctuations. Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Chiral HPLC Troubleshooting

Issue 4: No Separation of Enantiomers

  • Possible Cause A: Incorrect Chiral Stationary Phase (CSP). The chosen CSP may not be suitable for resolving this compound enantiomers.

    • Solution: Screen different types of CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are good starting points for nicotine analogs.[2]

  • Possible Cause B: Inappropriate Mobile Phase. The mobile phase composition significantly impacts chiral recognition.

    • Solution: For polysaccharide-based CSPs, try normal-phase (e.g., hexane/ethanol) or polar organic (e.g., acetonitrile or methanol) mobile phases. For cyclodextrin-based CSPs, reversed-phase conditions (e.g., acetonitrile/water with a buffer) are common.

GC-MS Analysis Troubleshooting

Issue 5: Broad or Tailing Peaks

  • Possible Cause A: Active Sites in the GC System. The basic nature of this compound can lead to interactions with active sites in the injector liner or the column.

    • Solution: Use a deactivated injector liner and a base-deactivated GC column specifically designed for the analysis of basic compounds.

  • Possible Cause B: Suboptimal Temperature Program. A slow temperature ramp can lead to broader peaks.

    • Solution: Increase the oven temperature ramp rate.

Issue 6: Inconsistent Peak Areas

  • Possible Cause A: Sample Discrimination in the Injector. Higher boiling point impurities may not be transferred to the column as efficiently as the more volatile this compound.

    • Solution: Optimize the injector temperature and consider using a pulsed splitless or programmable temperature vaporization (PTV) injection.

  • Possible Cause B: Matrix Effects. Other components in the sample matrix can affect the ionization of this compound in the mass spectrometer source.

    • Solution: Use an internal standard, preferably an isotopically labeled version of this compound, to correct for variations.

Section 3: Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This method is adapted from validated methods for nicotine analysis and is suitable for determining the purity of this compound and related non-chiral impurities.[3][4][5]

  • Instrumentation: HPLC with UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 50:50 (v/v) Methanol and 50 mM Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 7.5 with triethylamine)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 100 µg/mL.

Protocol 2: Chiral Purity Assessment by HPLC

This method is a starting point for the separation of this compound enantiomers, based on common practices for nicotine analogs.[2]

  • Instrumentation: HPLC with UV or PDA detector

  • Column: Chiral stationary phase, e.g., a β-cyclodextrin bonded column.

  • Mobile Phase: Acetonitrile and 0.1% Triethylamine in water (gradient or isocratic, to be optimized)

  • Flow Rate: 0.8 - 1.2 mL/min (to be optimized)

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase.

Protocol 3: Impurity Profiling by GC-MS

This protocol is a general guideline for the analysis of volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector

  • Column: Base-deactivated, low-to-mid polarity column (e.g., 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Section 4: Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_analysis Purity and Impurity Analysis cluster_results Results & Reporting Synthesized_this compound Synthesized This compound NMR_Characterization NMR for Structural Confirmation (1H, 13C) Synthesized_this compound->NMR_Characterization MS_Confirmation MS for Molecular Weight Confirmation Synthesized_this compound->MS_Confirmation GC_MS_Impurities GC-MS for Volatile Impurities Synthesized_this compound->GC_MS_Impurities Chiral_HPLC Chiral HPLC for Enantiomeric Purity Synthesized_this compound->Chiral_HPLC HPLC_Purity HPLC-UV for Purity (%) NMR_Characterization->HPLC_Purity MS_Confirmation->HPLC_Purity Purity_Data Quantitative Purity Data HPLC_Purity->Purity_Data Impurity_Profile Identified Impurities GC_MS_Impurities->Impurity_Profile Enantiomeric_Ratio Enantiomeric Ratio (R/S) Chiral_HPLC->Enantiomeric_Ratio Final_Report Final Certificate of Analysis Purity_Data->Final_Report Impurity_Profile->Final_Report Enantiomeric_Ratio->Final_Report

Caption: Workflow for Purity Assessment of Synthesized this compound.

Troubleshooting_Decision_Tree Start Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) Check_Mobile_Phase Is the mobile phase fresh and correctly prepared? Start->Check_Mobile_Phase Check_Column Is the column appropriate and equilibrated? Check_Mobile_Phase->Check_Column Yes Solution_MP Remake mobile phase, degas, and cap reservoirs. Check_Mobile_Phase->Solution_MP No Check_Instrument Are there leaks or blockages in the system? Check_Column->Check_Instrument Yes Solution_Column Equilibrate longer, try a different column, or add mobile phase modifier (e.g., TEA). Check_Column->Solution_Column No Check_Sample Is the sample concentration and solvent appropriate? Check_Instrument->Check_Sample Yes Solution_Instrument Check fittings, replace seals, and purge the system. Check_Instrument->Solution_Instrument No Check_Sample->Solution_Column Yes, problem persists. Re-evaluate column and system. Check_Sample->Solution_Instrument Yes, problem persists. Re-evaluate column and system. Solution_Sample Dilute sample, and dissolve in mobile phase. Check_Sample->Solution_Sample No

Caption: Decision Tree for Troubleshooting Common HPLC/GC Issues.

References

Technical Support Center: Reducing N-demethylation of Nicotine to Nornicotine in Tobacco

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at reducing the N-demethylation of nicotine to nornicotine in tobacco.

FAQs

Q1: What is the primary enzyme responsible for the conversion of nicotine to nornicotine in tobacco?

A1: The primary enzyme responsible for the N-demethylation of nicotine to nornicotine is nicotine N-demethylase , which is a cytochrome P450 enzyme belonging to the CYP82E subfamily .[1][2][3] Specifically, CYP82E4 has been identified as the major nicotine N-demethylase in tobacco.[3][4][5] Other related genes in this subfamily, such as CYP82E5 and CYP82E10, also contribute to this conversion.[1][3][6]

Q2: Why is it important to reduce nornicotine levels in tobacco?

A2: Nornicotine is a precursor to the potent carcinogen N'-nitrosonornicotine (NNN), one of the major tobacco-specific nitrosamines (TSNAs).[1][2][6][7] NNN is formed during the curing, storage, and smoking of tobacco.[2] Therefore, suppressing the formation of nornicotine is a key strategy to reduce the levels of this harmful carcinogen in tobacco products.[1][6]

Q3: What are the main strategies to reduce nicotine to nornicotine conversion?

A3: The main strategies include:

  • Genetic Engineering: Using techniques like RNA interference (RNAi) to silence the expression of nicotine N-demethylase genes (e.g., CYP82E4).[2][7][8][9]

  • Mutation Breeding: Inducing mutations in the nicotine N-demethylase genes to create non-functional enzymes. This can be achieved through methods like ethyl methanesulfonate (EMS) mutagenesis.[2][6][10][11]

  • Agronomic Practices: Modifying cultivation techniques, such as reducing nitrogen fertilization and avoiding topping and sucker control, can lower the overall alkaloid content, including nornicotine. However, these methods may also lead to a decrease in yield.[2]

Q4: What is the nicotine-to-nornicotine conversion rate (NCR) and how is it calculated?

A4: The nicotine-to-nornicotine conversion rate (NCR) is a widely used index to monitor nicotine N-demethylation in tobacco breeding and physiological studies.[4] It is calculated as the percentage of nornicotine content relative to the total content of nicotine and nornicotine.[4] The formula is:

NCR (%) = [Nornicotine Content / (Nicotine Content + Nornicotine Content)] x 100[12]

Troubleshooting Guides

Issue 1: Inefficient reduction of nornicotine levels after genetic modification (e.g., RNAi or CRISPR/Cas9).

Possible Cause Troubleshooting Step
Suboptimal gene target While CYP82E4 is the primary gene, other members of the CYP82E family (CYP82E5, CYP82E10) also play a role.[1][6] Consider targeting multiple CYP82E genes simultaneously. A triple mutant of CYP82E4, CYP82E5, and CYP82E10 has shown a significant decrease in nornicotine.[6]
Ineffective RNAi construct The design of the RNAi construct is crucial. An optimized construct, such as 82E4Ri298, has been shown to suppress conversion from 98% to as low as 0.8%.[7] Verify the sequence and structure of your construct.
Low transgene expression Analyze the transcript levels of your silencing construct using quantitative real-time PCR (qRT-PCR) to confirm its expression in the target tissues (leaves).
Positional effects of transgene insertion The location of transgene insertion in the plant genome can affect its expression level. Generate and screen multiple independent transgenic lines to identify those with the most effective suppression. A single copy of the RNAi transgene has been shown to be as effective as multiple copies.[7]
Plant-to-plant variability A phenomenon known as "conversion" can cause a portion of the plant population to have significantly increased nornicotine levels.[7] It is important to screen a sufficient number of individual plants.

Issue 2: Unexpected decrease in nicotine levels in low-nornicotine lines.

Possible Cause Troubleshooting Step
Pleiotropic effects of genetic modification In some cases, the genetic modification targeting nornicotine production can unintentionally affect the nicotine biosynthetic pathway. For instance, a triple knockout of CYP82E4, CYP82E5, and CYP82E10 resulted in a significant decrease in nicotine levels, which was correlated with the inhibited expression of nicotine biosynthetic pathway genes.[6][8]
Metabolic feedback inhibition The accumulation of a precursor or a related compound due to the blocked conversion pathway might trigger feedback inhibition of the entire nicotine biosynthesis pathway. Analyze the expression of key nicotine biosynthesis genes (e.g., PMT, QPT) using qRT-PCR.
Environmental factors Cultivation conditions can influence alkaloid profiles. Ensure consistent and optimal growing conditions for both your experimental and control plants.

Data Presentation

Table 1: Reduction in Nornicotine Levels in Genetically Modified Tobacco

Genetic ModificationTobacco TypeNornicotine ReductionNicotine Conversion Rate (NCR)Reference
Triple mutant (cyp82e4, cyp82e5, cyp82e10)Flue-cured0.22 mg/g (vs. 2.35 mg/g in wild type)1.25% (vs. 8.53% in wild type)[6]
RNAi of CYP82E4 (82E4Ri298 construct)Burley (strong converter)-As low as 0.8% (vs. 98% in control)[7]
RNAi of CYP82E4BurleySix-fold decrease-[9]
Knockout mutations in CYP82E4, CYP82E5v2, and CYP82E10Breeding line-Average of 0.55%[2]

Experimental Protocols

1. Protocol for Alkaloid and NNN Quantification

This protocol is adapted from a method used for quantifying alkaloids in flue-cured tobacco.[6]

  • Sample Preparation:

    • Weigh 0.5 g of dried and powdered leaf sample into a 50 mL flask.

    • Add 5 mL of 10% (v/w) NaOH solution and swirl for 15 minutes.

    • Add 20 mL of dichloromethane containing 1 µg/mL quinolone (as an internal standard).

    • Sonicate the mixture for 60 minutes.

  • Extraction:

    • Centrifuge the sample at 5000 rpm for 5 minutes.

    • Transfer 2 mL of the bottom dichloromethane layer through a microporous filter into a new vial.

  • Quantification:

    • Analyze the collected filtrate for alkaloid content using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • NNN Quantification:

    • For NNN quantification, place 0.5 g of dried leaf powder into a 50 mL centrifuge tube and proceed with a validated NNN quantification method.

2. Protocol for Quantitative Real-Time PCR (qRT-PCR) Analysis of Gene Expression

This protocol provides a general framework for analyzing the expression of genes involved in nicotine metabolism.[6]

  • RNA Isolation:

    • Extract total RNA from root and leaf tissues of both mutant and wild-type plants using a suitable kit (e.g., RNeasy Plant Mini Kit).

    • Determine RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • DNase Treatment:

    • Treat approximately 2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase enzyme (e.g., Superscript III Reverse Transcriptase).

  • qRT-PCR:

    • Perform qRT-PCR using gene-specific primers for your target genes (e.g., CYP82E4, PMT) and a reference gene (e.g., actin) for normalization.

    • Use a suitable real-time PCR system and SYBR Green-based detection.

    • Calculate the relative gene expression levels using the 2-ΔΔCt method.

Visualizations

Nicotine_Demethylation_Pathway cluster_enzymes Key Enzymes Nicotine Nicotine Nornicotine Nornicotine Nicotine->Nornicotine  N-demethylation (CYP82E4, E5, E10) NNN NNN Nornicotine->NNN  Nitrosation (during curing) CYP82E4, E5, E10 CYP82E4, E5, E10 Experimental_Workflow_RNAi cluster_design 1. Construct Design cluster_transformation 2. Plant Transformation cluster_analysis 3. Analysis Identify Target Gene\n(e.g., CYP82E4) Identify Target Gene (e.g., CYP82E4) Design RNAi\nConstruct Design RNAi Construct Identify Target Gene\n(e.g., CYP82E4)->Design RNAi\nConstruct Agrobacterium-mediated\nTransformation Agrobacterium-mediated Transformation Design RNAi\nConstruct->Agrobacterium-mediated\nTransformation Selection of\nTransgenic Plants Selection of Transgenic Plants Agrobacterium-mediated\nTransformation->Selection of\nTransgenic Plants Molecular Analysis\n(PCR, qRT-PCR) Molecular Analysis (PCR, qRT-PCR) Selection of\nTransgenic Plants->Molecular Analysis\n(PCR, qRT-PCR) Phenotypic Analysis\n(Alkaloid Quantification) Phenotypic Analysis (Alkaloid Quantification) Molecular Analysis\n(PCR, qRT-PCR)->Phenotypic Analysis\n(Alkaloid Quantification) Selection of Low\nNornicotine Lines Selection of Low Nornicotine Lines Phenotypic Analysis\n(Alkaloid Quantification)->Selection of Low\nNornicotine Lines

References

Technical Support Center: Method Refinement for Detecting Low Levels of Tobacco Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for detecting low levels of tobacco alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of tobacco alkaloids.

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Inefficient extraction from the sample matrix. Analyte loss during solvent evaporation steps, especially for volatile compounds like nicotine.[1] Incomplete elution from the Solid Phase Extraction (SPE) cartridge.Optimize the extraction solvent and procedure. For example, the addition of NaCl to plasma samples has been shown to significantly improve the recovery of nicotine and cotinine during liquid-liquid extraction.[2] Use a gentle stream of nitrogen for evaporation and avoid over-drying the sample.[1] Ensure the elution solvent is strong enough to displace the analytes from the SPE sorbent. For cation-exchange SPE, an elution solvent of methanol with 2% ammonium hydroxide can be effective.
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of matrix components with the analytes of interest, which can interfere with ionization in the mass spectrometer.[3] Insufficient sample cleanup.Modify the chromatographic gradient to better separate the analytes from interfering matrix components. Incorporate a more rigorous sample cleanup method, such as dispersive SPE (d-SPE) with adsorbents like PSA and C18 to remove organic acids and other interferences.[4] Diluting the sample extract before injection can also help to minimize matrix effects.
Poor Peak Shape (Tailing or Fronting) Interaction of basic analytes with acidic silanol groups on the surface of the silica-based stationary phase in the analytical column. Inappropriate mobile phase pH.Use a column with end-capping to block the active silanol groups. Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state. For basic alkaloids, a slightly acidic mobile phase can improve peak shape.
Inconsistent Results/Poor Reproducibility Variability in sample preparation, especially manual steps like liquid-liquid extraction. Inconsistent injection volumes. Instrument contamination or carryover from previous samples.Automate sample preparation steps where possible. Use an autosampler for precise and consistent injection volumes. Implement a thorough wash sequence for the injection needle and port between samples to prevent carryover.
Isobaric Interference Co-elution of compounds with the same nominal mass, such as nicotine and anabasine, which can lead to inaccurate quantification if not properly resolved.Optimize the chromatographic method to achieve baseline separation of the isobaric compounds. This may involve using a different column or modifying the mobile phase gradient.
Low Sensitivity/High Limit of Detection (LOD) Sub-optimal mass spectrometry parameters. Inefficient ionization of the target analytes.Optimize MS parameters such as collision energy and declustering potential for each analyte to achieve the best signal response.[5] Adjust the mobile phase composition to promote better ionization. The use of additives like ammonium formate or formic acid can enhance the formation of protonated molecules in positive ion mode.

Frequently Asked Questions (FAQs)

A collection of common questions and answers related to the analysis of tobacco alkaloids.

Q1: What is the most suitable analytical technique for detecting low levels of tobacco alkaloids?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the sensitive and selective quantification of tobacco alkaloids at low levels.[3] It offers high specificity through the use of multiple reaction monitoring (MRM), which minimizes interferences from complex matrices.[6] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, particularly for volatile alkaloids like nicotine and its major metabolite, cotinine.[1][7]

Q2: How can I improve the extraction efficiency of tobacco alkaloids from a complex matrix like tobacco leaves or urine?

A2: The choice of extraction method is critical. For tobacco leaves, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven effective for multi-residue analysis.[4][8] For biological fluids like urine, solid-phase extraction (SPE) is a robust technique for sample cleanup and concentration.[1] Micro-extraction by packed sorbent (MEPS) is a newer technique that uses a very small amount of sorbent and reduces solvent consumption.[1]

Q3: What are the typical Limits of Detection (LOD) and Quantification (LOQ) I can expect to achieve?

A3: LOD and LOQ values are method and matrix-dependent. However, with modern LC-MS/MS methods, it is possible to achieve LODs in the low ng/mL to pg/mL range. For example, one UPLC-MS/MS method reported LODs of less than 10 ng/mL and LOQs of less than 30 ng/mL for several tobacco alkaloid enantiomers in tobacco leaf. Another high-throughput LC-MS/MS method for minor tobacco alkaloids in urine reported LOQs of 0.6 ng/mL for nornicotine, 0.15 ng/mL for anatabine, and 0.2 ng/mL for anabasine.[9]

Q4: How do I deal with the high concentration of nicotine when trying to measure minor alkaloids?

A4: The vast excess of nicotine compared to minor alkaloids is a common challenge. One approach is to use a diluted sample for nicotine analysis and a more concentrated sample for the minor alkaloids. Another strategy is to de-tune the mass spectrometer response for nicotine to avoid detector saturation while maintaining high sensitivity for the other analytes.[3]

Q5: What internal standards are recommended for the analysis of tobacco alkaloids?

A5: The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. For example, nicotine-d4 and cotinine-d3 are commonly used for the quantification of nicotine and cotinine, respectively.

Quantitative Data Summary

The following table summarizes key quantitative data for various tobacco alkaloids from different analytical methods.

AnalyteMatrixMethodLODLOQRecovery (%)
NicotineUrineGC-MS (MEPS)0.25 ng/mL[1]-25.4 - 37.3[1]
CotinineUrineGC-MS (MEPS)20 ng/mL[1]-5.4 - 11.0[1]
NicotineUrineGC-MS (HS-SPME)1.1 µg/L[7]-90 - 99[7]
CotinineUrineGC-MS (HS-SPME)0.9 µg/L[7]-90 - 99[7]
Various Alkaloid EnantiomersTobacco LeafUPLC-MS/MS< 10 ng/mL< 30 ng/mL100 - 115
Various Alkaloids & TSNAsTobacco LeavesLC-MS/MS6 ng/g - 45 µg/g[5]24 ng/g - 90 µg/g[5]80.2 - 105.2[5]
NornicotineUrineLC-MS/MS-0.6 ng/mL[9]-
AnatabineUrineLC-MS/MS-0.15 ng/mL[9]-
AnabasineUrineLC-MS/MS-0.2 ng/mL[9]-

Experimental Protocols

Detailed Methodology 1: Solid Phase Extraction (SPE) for Tobacco Alkaloids in Urine

This protocol describes a general procedure for the extraction of tobacco alkaloids from urine using a strong cation exchange SPE cartridge.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard.

  • Conditioning: Condition the SPE cartridge by passing 4 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge with 4 mL of 0.1% formic acid.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge. Allow the sample to percolate through the sorbent by gravity or with the assistance of a gentle vacuum.

  • Washing: Wash the cartridge with 4 mL of 0.1% formic acid to remove unretained interferences. Follow with a wash of 4 mL of methanol to remove polar interferences.

  • Elution: Elute the tobacco alkaloids from the cartridge with 8 mL of methanol containing 2% ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Detailed Methodology 2: QuEChERS for Tobacco Alkaloids in Tobacco Leaf

This protocol outlines the QuEChERS method for extracting tobacco alkaloids from tobacco leaf samples.

  • Sample Preparation: Weigh 2 grams of homogenized, dry powdered tobacco leaves into a 50 mL centrifuge tube.

  • Hydration: Add 18 mL of water containing 0.5% acetic acid to the tube. Homogenize and let it stand for 30 minutes.[8]

  • Extraction: Add 10 mL of acetonitrile to the tube and shake vigorously.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes to separate the phases.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents, along with MgSO₄ to remove residual water. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS or GC-MS system.

Visualizations

Experimental_Workflow_SPE cluster_0 Sample Preparation cluster_1 SPE Cartridge Steps cluster_2 Final Steps Urine_Sample Urine Sample + Internal Standard Load Load Sample Urine_Sample->Load Condition Condition (Methanol) Equilibrate Equilibrate (0.1% Formic Acid) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (0.1% Formic Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (Methanol + 2% NH4OH) Wash2->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Experimental_Workflow_QuEChERS cluster_0 Extraction cluster_1 Cleanup (d-SPE) cluster_2 Analysis Tobacco_Sample Tobacco Leaf Sample Hydrate Hydrate (Acidified Water) Tobacco_Sample->Hydrate Extract Extract (Acetonitrile) Hydrate->Extract Salt_Out Salt Out (QuEChERS Salts) Extract->Salt_Out Centrifuge1 Centrifuge Salt_Out->Centrifuge1 Supernatant Acetonitrile Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (PSA, C18, MgSO4) Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis Troubleshooting_Logic Start Problem Encountered Low_Recovery Low Analyte Recovery? Start->Low_Recovery High_Matrix High Matrix Effects? Low_Recovery->High_Matrix No Sol_Recovery Optimize Extraction Improve Evaporation Check Elution Low_Recovery->Sol_Recovery Yes Poor_Peak Poor Peak Shape? High_Matrix->Poor_Peak No Sol_Matrix Modify Gradient Enhance Cleanup Dilute Sample High_Matrix->Sol_Matrix Yes End Problem Resolved Poor_Peak->End No Sol_Peak Use End-capped Column Adjust Mobile Phase pH Poor_Peak->Sol_Peak Yes Sol_Recovery->End Sol_Matrix->End Sol_Peak->End

References

Validation & Comparative

Comparative Analysis of Ethylnornicotine and Nicotine Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacological activities of ethylnornicotine and nicotine, focusing on their interactions with nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of nicotinic compounds.

Introduction to Ethynornicotine and Nicotine

Nicotine is a well-characterized alkaloid found in the tobacco plant that acts as an agonist at nAChRs in the central and peripheral nervous systems. Its interaction with these receptors, particularly the α4β2 subtype, is linked to its addictive properties. Ethynornicotine, a homolog of nicotine, features an ethyl group in place of the methyl group on the pyrrolidine nitrogen. This structural modification leads to distinct pharmacological properties, including a differential affinity for nAChR subtypes compared to nicotine.

Data Presentation: Comparative Activity at nAChRs

Table 1: Comparative Receptor Binding Affinity

Compoundα4β2 Subtype Affinityα7 Subtype AffinityGeneral Trend for N-n-alkyl Analogs at α4β2*
Nicotine HighModerate to LowN/A
This compound Significantly reduced compared to nicotineActivity is largely preservedIncreasing alkyl chain length is associated with increased binding affinity.

Table 2: Comparative Functional Activity

Compoundα4β2 Subtype Activityα7 Subtype ActivityPostulated Mechanism at α4β2* Subtype
Nicotine AgonistAgonistOrthosteric binding and channel activation.
This compound Studies on related N-n-alkylnicotinium analogs suggest competitive antagonism.Activity is largely preserved, suggesting agonistic or partial agonistic effects.Competitive binding at the orthosteric site.

Experimental Protocols

Radioligand Binding Assay for nAChR Subtypes

This protocol describes a general method for determining the binding affinity of test compounds like this compound and nicotine to different nAChR subtypes expressed in cell lines or present in brain tissue homogenates.

1. Materials:

  • Cell Lines/Tissue: HEK-293 cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7) or rodent brain tissue homogenates (e.g., cortex for α4β2, hippocampus for α7).

  • Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype of interest (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).

  • Test Compounds: Nicotine and this compound solutions of varying concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand to determine non-specific binding (e.g., unlabeled epibatidine or nicotine).

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer containing appropriate ions and protease inhibitors.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Membrane Preparation:

    • For cell lines, harvest cells, wash with cold PBS, and homogenize in assay buffer.

    • For brain tissue, dissect the desired region, homogenize in cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a fixed amount of membrane protein to each well.

    • Add increasing concentrations of the test compound (nicotine or this compound).

    • For determining non-specific binding, add a saturating concentration of the unlabeled ligand to a set of wells.

    • Add the radioligand at a concentration near its Kd value to all wells.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound from the free radioligand.

    • Wash the filters multiple times with cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site or two-site binding model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Na_Influx Na⁺ Influx nAChR->Na_Influx Ligand Nicotine / Acetylcholine Ligand->nAChR PI3K PI3K Ca_Influx->PI3K MAPK MAPK Ca_Influx->MAPK Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK->CREB Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression

Caption: nAChR signaling pathway upon agonist binding.

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation (Cells or Tissue) start->prep incubation Incubation (Membranes, Radioligand, Test Compound) prep->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration quantification Radioactivity Counting filtration->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Conclusion

The substitution of a methyl group with an ethyl group in the nornicotine structure results in a compound, this compound, with a distinct nAChR subtype selectivity profile compared to nicotine. While direct quantitative comparisons are limited, the available evidence suggests that this compound has reduced activity at the α4β2 subtype, which is heavily implicated in nicotine addiction, while retaining activity at the α7 subtype, a target for cognitive enhancement. This differential activity makes this compound and similar analogs valuable tools for research into the specific roles of nAChR subtypes and as potential scaffolds for the development of novel therapeutics with a lower dependence liability. Further quantitative studies are necessary to fully elucidate the comparative pharmacology of these compounds.

A Comparative Analysis of Receptor Binding Affinity: Ethylnornicotine vs. Nornicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of Ethylnornicotine and Nornicotine, focusing on their interactions with nicotinic acetylcholine receptors (nAChRs). The information presented is curated from scientific literature to assist researchers in understanding the nuanced pharmacological profiles of these two nicotinic alkaloids.

Introduction to this compound and Nornicotine

Nornicotine is a primary metabolite of nicotine and is also found naturally in tobacco. Its presence and activity in the central nervous system are of significant interest in the study of nicotine dependence and pharmacology. This compound, a derivative of nornicotine with an ethyl group replacing the hydrogen on the pyrrolidine nitrogen, represents a modification that can significantly alter its interaction with nAChRs. Understanding the comparative binding affinities of these compounds is crucial for the development of novel therapeutics targeting the nicotinic cholinergic system.

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the available quantitative and qualitative data on the binding affinity of Nornicotine and this compound for various nicotinic acetylcholine receptor subtypes.

CompoundReceptor SubtypeRadioligand DisplacedTest SystemAffinity Metric (IC50/EC50)Citation
(-)-Nornicotine High-affinity nAChR[3H]-(-)-NicotineRat Cortex13 nM[1]
High-affinity nAChR[3H]-AcetylcholineRat Cortex21 nM[1]
(+)-Nornicotine High-affinity nAChR[3H]-(-)-NicotineRat Cortex13 nM[1]
High-affinity nAChR[3H]-AcetylcholineRat Cortex20 nM[1]
Nornicotine α7 nAChR-Xenopus Oocytes~17 µM (EC50)[2]
α6/α3 chimera nAChR-Xenopus Oocytes~4 µM (EC50)[2]
This compound α4β2 nAChR--Significantly reduced activity compared to nicotine[3]
α7 nAChR--Interaction is largely preserved compared to nicotine[3]

Experimental Protocols

The data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology typical for such experiments.

Radioligand Binding Assay for nAChR Affinity

Objective: To determine the binding affinity of a test compound (e.g., this compound, Nornicotine) by measuring its ability to displace a known radiolabeled ligand from nicotinic acetylcholine receptors.

Materials:

  • Receptor Source: Homogenates of specific brain regions (e.g., rat cortex) or cell lines expressing specific nAChR subtypes.

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [3H]-(-)-Nicotine, [3H]-Acetylcholine).

  • Test Compounds: this compound and Nornicotine of known concentrations.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate bound from free radioligand (e.g., a cell harvester with glass fiber filters).

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: The receptor source tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the nAChRs. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in microplates. Each well contains the membrane preparation, the radioligand at a fixed concentration, and the test compound at varying concentrations.

  • Incubation: The plates are incubated for a specific period at a controlled temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., Brain Tissue) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (e.g., [3H]-Nicotine) Radioligand->Incubation Test_Compound Test Compound (e.g., Nornicotine) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50/Ki Determination) Scintillation->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Nicotinic Acetylcholine Receptor

G Ligand Nicotinic Agonist (e.g., Nornicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Cascades Cation_Influx->Ca_Signaling NT_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->NT_Release Gene_Expression Changes in Gene Expression Ca_Signaling->Gene_Expression

Caption: Simplified nAChR signaling pathway upon agonist binding.

Conclusion

The available data indicates that nornicotine is a potent ligand at high-affinity nAChRs in the rat cortex, with IC50 values in the low nanomolar range[1]. It also demonstrates activity at α7 and α6-containing nAChRs, albeit with lower potency[2]. In contrast, this compound exhibits a different selectivity profile, with reportedly reduced activity at α4β2 receptors and preserved interaction at the α7 nAChR subtype when compared to nicotine[3]. This differential binding affinity suggests that the substitution on the pyrrolidine nitrogen plays a critical role in receptor subtype selectivity. Further quantitative studies on this compound are warranted to fully elucidate its pharmacological profile and potential as a selective modulator of nAChR function.

References

Validating the Synthesis of Ethylnornicotine: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of nicotine analogs, rigorous validation of the final compound is paramount. This guide provides a comparative overview of the primary spectroscopic methods used to confirm the successful synthesis of ethylnornicotine. It further contrasts these techniques with chromatographic alternatives, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate validation strategy.

This compound: An Overview

This compound, a homolog of nicotine, is a crucial compound in neuropharmacological research and is also utilized as an internal standard in the quantification of nicotine and its metabolites.[1] Its synthesis, therefore, requires precise execution and thorough validation to ensure the purity and structural integrity of the final product.

Synthesis of Ethynornicotine

A common route for the synthesis of (S)-N-Ethylnornicotine involves a multi-step process starting from a protected precursor. The general workflow is outlined below.

Synthesis_Workflow cluster_synthesis Enantioselective Synthesis of (S)-N-Ethylnornicotine Precursor Precursor ((S)-34) Deprotection Deprotection (TBAF, THF, 0°C) Precursor->Deprotection 89% yield Amino_Alcohol Amino Alcohol ((S)-37) Deprotection->Amino_Alcohol Reduction Reduction (Borane, THF) Amino_Alcohol->Reduction 86% yield N_Ethylamine N-Ethylamine Intermediate ((S)-38) Reduction->N_Ethylamine Cyclization Cyclization (Mitsunobu Reaction) N_Ethylamine->Cyclization 84% yield This compound (S)-N-Ethylnornicotine Cyclization->this compound

Caption: Enantioselective synthesis of (S)-N-Ethylnornicotine.

Spectroscopic Validation Methods

The primary methods for the structural confirmation of synthesized this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] Infrared (IR) spectroscopy can provide complementary information about the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are employed for the validation of this compound.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine ring, the pyrrolidine ring, and the N-ethyl group.[1]

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine Ring7.0 - 8.5Multiplets4H
Pyrrolidine Ring1.5 - 3.5Multiplets7H
N-CH₂ (Ethyl)2.2 - 2.6Quartet2H
CH₃ (Ethyl)0.9 - 1.2Triplet3H

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will confirm the presence of the 11 unique carbon atoms in the this compound molecule.[1]

Carbon Environment Expected Chemical Shift (δ, ppm)
Pyridine Ring120 - 150
Pyrrolidine Ring (C-N)50 - 70
Pyrrolidine Ring (C-C)20 - 40
N-CH₂ (Ethyl)45 - 55
CH₃ (Ethyl)10 - 15

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[2]

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.[1] For this compound (C₁₁H₁₆N₂), high-resolution mass spectrometry (HRMS) is employed to confirm its exact molecular mass.[1]

Expected Mass Spectrometry Data:

Analysis Technique Expected Result
Molecular FormulaC₁₁H₁₆N₂
Molecular Weight176.26 g/mol [1]
High-Resolution MS (m/z)176.1313 [M+H]⁺[1]

Experimental Protocol: Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

  • Chromatography: Inject the sample onto a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

  • Mass Analysis: Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the theoretical exact mass of this compound. Analyze the fragmentation pattern to further confirm the structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule and is a quick method to check for the presence of key structural features.

Expected FTIR Spectral Data:

Functional Group Expected Absorption Range (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 2960
C=N, C=C (aromatic)1400 - 1600
C-N1000 - 1350

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the liquid this compound sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in this compound.

Alternative Validation Methods: A Comparison

While spectroscopic methods provide detailed structural information, chromatographic techniques are often used for purity assessment and can be coupled with mass spectrometry for validation.

Comparison of Validation Methods:

Method Information Provided Advantages Disadvantages
NMR Spectroscopy Detailed structural connectivity, stereochemistryUnambiguous structure determinationRequires relatively large sample amount, expensive instrumentation
Mass Spectrometry Molecular weight, elemental composition, fragmentationHigh sensitivity, can be coupled to chromatographyDoes not provide detailed connectivity information on its own
FTIR Spectroscopy Presence of functional groupsFast, simple, non-destructiveProvides limited structural information, not suitable for complex mixtures
HPLC/GC Purity, retention time, enantiomeric separationHigh separation efficiency, quantitative analysisRequires reference standards, may not provide complete structural information alone

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a solution of the synthesized this compound in the mobile phase.

  • Instrumentation: Use an HPLC system with a C18 column and a UV detector set to an appropriate wavelength (e.g., 260 nm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to this compound. Purity can be assessed by the relative area of the main peak. Chiral HPLC columns can be used to determine the enantiomeric purity.

Validation_Workflow cluster_validation Validation Workflow Synthesized_Product Synthesized Ethylonornicotine Spectroscopic_Validation Spectroscopic Validation Synthesized_Product->Spectroscopic_Validation Chromatographic_Validation Chromatographic Validation Synthesized_Product->Chromatographic_Validation NMR NMR (¹H, ¹³C) Spectroscopic_Validation->NMR MS Mass Spectrometry (HRMS) Spectroscopic_Validation->MS FTIR FTIR Spectroscopic_Validation->FTIR HPLC HPLC (Purity) Chromatographic_Validation->HPLC Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Purity_Confirmed Purity Confirmed HPLC->Purity_Confirmed Chiral_HPLC->Purity_Confirmed

Caption: Validation workflow for synthesized this compound.

Conclusion

The validation of synthesized this compound requires a multi-faceted approach. NMR spectroscopy is indispensable for unambiguous structural elucidation, while mass spectrometry provides crucial confirmation of the molecular weight and elemental composition. FTIR offers a rapid check for the presence of key functional groups. For a comprehensive assessment, particularly for pharmaceutical applications, these spectroscopic methods should be complemented by chromatographic techniques like HPLC to determine purity and enantiomeric excess. The selection of the appropriate validation methods will depend on the specific requirements of the research or application, with a combination of techniques providing the most robust and reliable characterization of the synthesized compound.

References

A Guide to Cross-Validation of Analytical Methods for Nicotine and Metabolites Using N-Ethylnornicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of nicotine and its metabolites, with a focus on the use of N-Ethylnornicotine as an internal standard. It is designed to assist researchers and drug development professionals in selecting and validating appropriate analytical methods for their specific needs. This document outlines key performance comparisons, detailed experimental protocols, and visual workflows to facilitate method cross-validation.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in preclinical and clinical studies. The following tables summarize the performance characteristics of commonly used methods for the analysis of nicotine and its metabolites. N-Ethylnornicotine is often employed as an internal standard in these assays to ensure accuracy and precision.[1]

Parameter LC-MS/MS GC-MS HPLC-DAD
Limit of Detection (LOD) 0.025 - 0.634 ng/mL for nicotine and metabolites[2]~0.25 ng/mL for nicotine[3]~1.50 ng/mL for nicotine[2]
Limit of Quantification (LOQ) 0.5 - 5 µg/L for nicotine and metabolites[4]0.05 ng/mg for ketamine (as an example)[2]Not explicitly stated, but higher than LC-MS/MS
Linearity (R²) > 0.99[3][5]> 0.99[6]> 0.99
Precision (%RSD) Intra-day: 1.1-11.7%, Inter-day: 4.8–25.2%[2]Within-day and between-day RSDs generally <15%Not explicitly stated
Accuracy/Recovery (%) 67% - 118%[2]98.0% for nicotine, 101.7% for cotinine[6]96.66% - 99.39%[2]
Sample Throughput HighModerate to HighModerate
Selectivity/Specificity HighHighModerate
Cost HighModerateLow

Table 1: Performance Comparison of Analytical Methods. This table provides a summary of key performance indicators for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for the analysis of nicotine and its metabolites.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS with N-Ethylnornicotine as an internal standard.

LC-MS/MS Method for Nicotine and Metabolites in Biological Matrices

This protocol is a composite based on common practices described in the literature.[3][7][8][9]

Objective: To quantify nicotine, cotinine, trans-3'-hydroxycotinine, and nornicotine in plasma or urine using LC-MS/MS.

Materials:

  • Biological matrix (plasma, urine)

  • N-Ethylnornicotine (internal standard)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA)

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation (Protein Precipitation): a. To 100 µL of plasma or urine sample, add 20 µL of N-Ethylnornicotine internal standard solution (concentration to be optimized). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • MS Detection: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard (N-Ethylnornicotine) must be optimized.

GC-MS Method for Nicotine and Metabolites in Biological Matrices

This protocol is a generalized procedure based on established GC-MS methods for similar analytes.[1][6][10]

Objective: To quantify nicotine and its primary metabolite, cotinine, in plasma or urine using GC-MS.

Materials:

  • Biological matrix (plasma, urine)

  • N-Ethylnornicotine (internal standard)

  • Dichloromethane, Ethyl Acetate

  • Sodium Hydroxide (NaOH)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary

  • GC-MS system with a capillary column

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of plasma or urine, add 50 µL of N-Ethylnornicotine internal standard solution. b. Add 100 µL of 5M NaOH to basify the sample. c. Add 5 mL of a mixture of dichloromethane and ethyl acetate (e.g., 80:20 v/v). d. Vortex for 5 minutes. e. Centrifuge at 3000 x g for 10 minutes. f. Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen. g. If derivatization is required for improved volatility and peak shape, add the derivatizing agent and heat as per the manufacturer's instructions. h. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure separation of the analytes. For example, start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Detection: Electron Ionization (EI) source.

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for each analyte and the internal standard.

Diagrams and Visualizations

Signaling Pathway

While N-Ethylnornicotine is primarily used as an analytical standard, understanding the broader context of nicotine's action is crucial. Nicotine and its analogues primarily interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.

Nicotine Nicotine / N-Ethylnornicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to IonChannel Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->IonChannel Activates Depolarization Neuronal Depolarization IonChannel->Depolarization NT_Release Neurotransmitter Release (Dopamine, Acetylcholine, etc.) Depolarization->NT_Release Downstream Downstream Cellular Effects NT_Release->Downstream

Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.

Experimental Workflow for Method Cross-Validation

Cross-validation ensures that different analytical methods produce comparable results.[11]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Sample Prepare a Batch of Spiked and Incurred Samples MethodA Analyze Aliquots with Method A (e.g., LC-MS/MS) Sample->MethodA MethodB Analyze Aliquots with Method B (e.g., GC-MS) Sample->MethodB DataComp Compare Quantitative Results (e.g., Bland-Altman plot, correlation) MethodA->DataComp MethodB->DataComp Acceptance Assess Against Pre-defined Acceptance Criteria DataComp->Acceptance Conclusion Conclusion on Method Comparability Acceptance->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

Logical Relationship in Method Comparison

The decision to use a particular analytical method depends on a variety of factors.

cluster_methods Available Methods Requirements Research Question Required Sensitivity Sample Matrix Throughput Needs Budget MethodChoice Analytical Method Selection Requirements->MethodChoice LCMS LC-MS/MS High Sensitivity High Selectivity High Cost MethodChoice->LCMS GCMS GC-MS Good Sensitivity High Selectivity Moderate Cost MethodChoice->GCMS HPLC HPLC-DAD Lower Sensitivity Moderate Selectivity Low Cost MethodChoice->HPLC

Caption: Decision factors for selecting an appropriate analytical method.

References

Ethylnornicotine: A Viable Non-Isotopically Labeled Internal Standard for Nicotine Analysis?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quantitative analysis of nicotine and its metabolites, the use of an internal standard is crucial for achieving accurate and reliable results. While isotopically labeled standards, such as deuterated nicotine (nicotine-d4) and deuterated cotinine (cotinine-d3), are widely regarded as the gold standard, their cost and availability can be prohibitive for some laboratories. This has led to the exploration of non-isotopically labeled alternatives. This guide provides a comprehensive comparison of ethylnornicotine as a non-isotopically labeled internal standard with commonly used deuterated analogues, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Deuterated Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response. While isotopically labeled standards offer the closest physicochemical match, non-isotopically labeled compounds with structural similarity to the analyte can also provide robust performance.

This compound as an Internal Standard

A study by Kyerematen and colleagues demonstrated the successful use of N-ethylnornicotine as an internal standard for the simultaneous high-performance liquid chromatography (HPLC) analysis of nicotine and its primary metabolite, cotinine, in urine. The method showed good analytical recovery and a strong correlation with a gas chromatography (GC) method.

Table 1: Performance Characteristics of an HPLC-UV Method Using N-Ethylnornicotine as an Internal Standard for Nicotine and Cotinine Analysis in Urine

ParameterNicotineCotinine
Internal Standard N-EthylnornicotineN-Ethylnorcotinine
Mean Analytical Recovery 102%99%
Mean Absolute Recovery 85%87%
Correlation with GC Method (r) 0.9340.987
Inter-assay CV (%) 7.66.5
Detection Limit (µg/L) < 1< 1

Data extracted from Kyerematen, G. A., et al. (1988). Liquid-chromatographic determination of nicotine and cotinine in urine from passive smokers: comparison with gas chromatography with a nitrogen-specific detector. Clinical Chemistry, 34(11), 2279-2282.[1]

Deuterated Internal Standards: The Benchmark

Isotopically labeled internal standards are the preferred choice in many bioanalytical methods due to their nearly identical chemical and physical properties to the analyte. This ensures they co-elute chromatographically and experience similar ionization effects in mass spectrometry, leading to highly accurate and precise quantification.

Table 2: Typical Performance Characteristics of LC-MS/MS Methods Using Deuterated Internal Standards for Nicotine and Cotinine Analysis

ParameterTypical Value
Internal Standard(s) Nicotine-d4, Cotinine-d3
Linearity (r²) > 0.99
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 15%
Matrix Effect Minimal and compensated

These are typical values reported in various bioanalytical method validation studies and may vary depending on the specific method and laboratory.

Experimental Protocols

HPLC-UV Method for Nicotine and Cotinine Analysis Using N-Ethylnornicotine Internal Standard

This protocol is based on the method described by Kyerematen et al. (1988).[1]

1. Sample Preparation (Urine) a. To 2 mL of urine, add 100 µL of the internal standard solution (containing N-ethylnornicotine and N-ethylnorcotinine). b. Add 0.5 mL of 5 mol/L NaOH and 5 mL of dichloromethane. c. Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes. d. Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 200 µL of mobile phase.

2. Chromatographic Conditions a. HPLC System: A standard HPLC system with a UV detector. b. Column: C8 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). c. Mobile Phase: Acetonitrile/phosphate buffer (pH 4.4) (e.g., 10:90, v/v). d. Flow Rate: 1.0 mL/min. e. Detection: UV at 259 nm. f. Injection Volume: 50 µL.

3. Calibration and Quantification a. Prepare calibration standards of nicotine and cotinine in blank urine. b. Add a fixed amount of the internal standard solution to each calibrator and sample. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. d. Determine the concentration of nicotine and cotinine in the samples from the calibration curve.

Visualizing the Workflow and Comparison

To better understand the practical application and the key differences between these internal standards, the following diagrams illustrate the experimental workflow and a comparative analysis.

G cluster_workflow Experimental Workflow Using a Non-Isotopically Labeled Internal Standard sample Biological Sample (e.g., Urine) add_is Add this compound (Internal Standard) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC-UV Analysis reconstitution->hplc quantification Quantification using Calibration Curve hplc->quantification

Caption: Experimental workflow for nicotine analysis using a non-isotopically labeled internal standard.

G cluster_comparison Comparison of Internal Standard Attributes cluster_attributes cluster_attributes_d IS Internal Standard This compound This compound (Non-Isotopically Labeled) IS->this compound Alternative Deuterated Deuterated Standards (e.g., Nicotine-d4) IS->Deuterated Gold Standard Cost Cost-Effective This compound->Cost Availability Readily Available This compound->Availability Physicochemical Similar Properties This compound->Physicochemical Coelution Potential for Chromatographic Separation This compound->Coelution Ionization Different Ionization Efficiency This compound->Ionization Cost_d Higher Cost Deuterated->Cost_d Availability_d May Require Synthesis Deuterated->Availability_d Physicochemical_d Nearly Identical Properties Deuterated->Physicochemical_d Coelution_d Co-elutes with Analyte Deuterated->Coelution_d Ionization_d Similar Ionization Efficiency Deuterated->Ionization_d

Caption: Key attributes of this compound versus deuterated internal standards.

Conclusion

This compound presents a cost-effective and viable alternative to isotopically labeled internal standards for the quantification of nicotine and cotinine, particularly for laboratories with limited resources. The data from the referenced study indicates that a well-validated method using this compound can achieve acceptable accuracy, precision, and recovery for routine analysis.

However, for methods requiring the highest level of precision and accuracy, especially in regulated drug development environments and for mass spectrometry-based assays where co-elution and identical ionization behavior are critical, deuterated internal standards remain the superior choice. The selection of an appropriate internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the analytical technique employed, and budgetary constraints.

References

Comparative Analysis of Ethylnornicotine's Affinity for α4β2 and α7 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document summarizes the available data for nornicotine, outlines detailed experimental protocols for assessing ligand-receptor interactions, and provides a conceptual framework for understanding the potential differential affinity of Ethylnornicotine.

Quantitative Data Summary

Due to the absence of specific binding (Kᵢ) or functional (EC₅₀) data for this compound, the following table presents the available functional data for its parent compound, nornicotine, at the α7 nAChR. No quantitative data for nornicotine at the α4β2 nAChR was identified in the reviewed literature.

CompoundReceptor SubtypeParameterValue (µM)
Nornicotineα7 nAChREC₅₀~17

Data derived from experiments on nAChR subunits expressed in Xenopus oocytes.[2]

Conceptual Framework for Differential Affinity

The structural differences between the α4β2 and α7 nAChRs give rise to distinct pharmacological profiles for various ligands. The α4β2 receptor is a heteropentamer, typically composed of two α4 and three β2 subunits, creating two distinct agonist binding sites at the α4-β2 interfaces. In contrast, the α7 receptor is a homopentamer, with five identical α7 subunits and five potential agonist binding sites.[1] These structural distinctions, particularly in the ligand-binding domain, are the primary determinants of a compound's affinity and selectivity. While direct evidence is lacking for this compound, it is plausible that the addition of an ethyl group to the nornicotine scaffold could modulate its interaction with the binding pockets of these receptors, potentially altering its affinity and efficacy at each subtype.

Conceptual Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound a4b2_nAChR α4β2 nAChR This compound->a4b2_nAChR Binds to receptor a7_nAChR α7 nAChR This compound->a7_nAChR Binds to receptor Ion_Influx_a4b2 Na+/Ca2+ Influx a4b2_nAChR->Ion_Influx_a4b2 Channel Opening Ion_Influx_a7 Ca2+ Influx a7_nAChR->Ion_Influx_a7 Channel Opening Depolarization_a4b2 Membrane Depolarization Ion_Influx_a4b2->Depolarization_a4b2 Depolarization_a7 Membrane Depolarization Ion_Influx_a7->Depolarization_a7 Downstream_a4b2 Neurotransmitter Release (e.g., Dopamine) Depolarization_a4b2->Downstream_a4b2 Downstream_a7 Second Messenger Signaling (e.g., Ca2+-dependent kinases) Depolarization_a7->Downstream_a7

Caption: Conceptual signaling pathway of this compound at α4β2 and α7 nAChRs.

Experimental Protocols

The following are detailed, generalized protocols for conducting radioligand binding assays and two-electrode voltage clamp functional assays to determine the affinity and functional activity of a compound like this compound at α4β2 and α7 nAChRs.

Radioligand Binding Assay for α4β2 and α7 nAChRs

This protocol is adapted from established methods for characterizing ligand binding to neuronal nAChRs.[3][4]

Objective: To determine the binding affinity (Kᵢ) of this compound for α4β2 and α7 nAChRs through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Rat brain tissue homogenates or cell lines expressing human α4β2 or α7 nAChRs.

  • Radioligands:

    • For α4β2 nAChRs: [³H]Cytisine or [³H]Epibatidine.[3]

    • For α7 nAChRs: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA).[3][4]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., nicotine or unlabeled cytisine for α4β2; unlabeled α-bungarotoxin or nicotine for α7).[4]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1 mM MgCl₂.[4]

  • Instrumentation: Scintillation counter or gamma counter, filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer to a desired protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant concentration of the appropriate radioligand.

    • Add increasing concentrations of the test compound (this compound).

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a saturating concentration of the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium (e.g., 75-150 minutes).[4][5]

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Receptor_Source Prepare Receptor Source (e.g., Brain Homogenate) Start->Receptor_Source Assay_Setup Set up Assay Tubes: - Radioligand - this compound (varying conc.) - Controls (Total & Non-specific) Receptor_Source->Assay_Setup Incubation Add Receptor Source & Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay to determine binding affinity.

Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

This protocol is based on standard methods for expressing and functionally characterizing nAChRs in Xenopus laevis oocytes.[6][7]

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at α4β2 and α7 nAChRs.

Materials:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA for human α4, β2, and α7 nAChR subunits.

  • Injection System: Microinjector and micromanipulator.

  • TEVC Setup: Two-electrode voltage clamp amplifier, electrodes, perfusion system, and recording chamber.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.

  • Test Compound: this compound.

  • Agonist Control: Acetylcholine (ACh).

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with a mixture of α4 and β2 cRNA for α4β2 receptors, or with α7 cRNA for α7 receptors.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection), filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Establish a stable baseline current.

  • Compound Application and Data Acquisition:

    • Apply increasing concentrations of this compound to the oocyte via the perfusion system.

    • Record the inward current elicited by each concentration of the compound.

    • Wash the oocyte with recording solution between applications to allow for recovery.

    • Apply a saturating concentration of a full agonist (e.g., ACh) to determine the maximum current response (Iₘₐₓ).

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Normalize the responses to the maximum response elicited by the control agonist.

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that elicits 50% of the maximal response) and the maximum efficacy relative to the control agonist.

Two-Electrode Voltage Clamp (TEVC) Assay Workflow Start Start Oocyte_Prep Prepare & Inject Xenopus Oocytes with nAChR cRNA Start->Oocyte_Prep Incubation Incubate for Receptor Expression (2-7 days) Oocyte_Prep->Incubation TEVC_Setup Set up Oocyte in TEVC Chamber & Impale with Electrodes Incubation->TEVC_Setup Recording Clamp Membrane Potential & Record Baseline Current TEVC_Setup->Recording Compound_App Apply this compound (increasing concentrations) Recording->Compound_App Data_Acq Record Evoked Currents Compound_App->Data_Acq Analysis Data Analysis: - Normalize Responses - Determine EC50 & Efficacy Data_Acq->Analysis End End Analysis->End

Caption: Workflow for a TEVC functional assay to determine potency and efficacy.

Conclusion

While direct experimental evidence for the differential affinity of this compound at α4β2 and α7 nAChRs is currently unavailable, this guide provides a framework for its potential evaluation. Based on data from the parent compound, nornicotine, it is hypothesized that this compound may exhibit activity at the α7 nAChR. However, its affinity and functional effects at the α4β2 subtype remain to be determined. The detailed experimental protocols provided herein offer a clear path for researchers to elucidate the pharmacological profile of this compound and similar compounds, which is essential for advancing the development of subtype-selective nAChR modulators for therapeutic applications.

References

Nornicotine's Role in Tobacco's Neuropharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Nornicotine, a primary metabolite of nicotine and a significant alkaloid present in tobacco, actively contributes to the complex neuropharmacological profile of tobacco use. While nicotine is widely recognized as the principal addictive component, nornicotine exhibits its own distinct and overlapping effects on the central nervous system. This guide provides a comparative analysis of the neuropharmacological properties of nornicotine and nicotine, offering insights for researchers, scientists, and professionals in drug development. The information is supported by experimental data to delineate the unique and shared mechanisms of action of these two tobacco alkaloids.

Comparative Pharmacodynamics at Nicotinic Acetylcholine Receptors (nAChRs)

Both nicotine and its demethylated metabolite, nornicotine, exert their primary effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the brain.[1][2] However, their affinity and functional potency can vary across the diverse subtypes of these receptors, leading to different neurochemical and behavioral outcomes.

Activation of nAChRs by these alkaloids leads to the opening of the ion channel, allowing an influx of cations such as sodium and calcium.[3] This influx causes neuronal depolarization, which in turn triggers the release of a variety of neurotransmitters.[4][5][6]

The following table summarizes the comparative binding affinities and functional potencies of S-(-)-nicotine and S-(-)-nornicotine at various nAChR subtypes.

nAChR SubtypeLigandBinding Affinity (Ki, nM)Functional Potency (EC50, µM)Efficacy (Imax, % of ACh response)
α4β2 S-(-)-NicotineHigh Affinity (subnanomolar to low nanomolar)~1High
S-(-)-NornicotineLower than Nicotine~10-20Partial Agonist
α7 S-(-)-NicotineLower Affinity~10-20High
S-(-)-NornicotineHigh Affinity[7]~17[8]~50%[8]
α6-containing S-(-)-NicotineHigh AffinityPotent AgonistHigh
S-(-)-NornicotineHigh Affinity[7]~4[8]~50%[8]
α3β4 S-(-)-NicotineModerate AffinityPotent AgonistHigh
S-(-)-NornicotineLower than NicotineLess Potent than NicotinePartial Agonist

Note: Specific values can vary depending on the experimental system (e.g., cell line, oocyte expression system) and assay conditions. The data presented is a synthesis of findings from multiple studies.

Differential Effects on Neurotransmitter Release

The activation of presynaptic nAChRs by nicotine and nornicotine stimulates the release of several key neurotransmitters, which underlies many of their psychoactive effects.[9][10] The differential potencies of these alkaloids at various nAChR subtypes translate into distinct profiles of neurotransmitter release.

Dopamine

The release of dopamine in the brain's reward pathways, particularly the mesolimbic system, is considered a critical neurochemical event driving the reinforcing and addictive properties of nicotine.[11][12] Both nicotine and nornicotine evoke dopamine release.

  • Nicotine is a potent stimulator of dopamine release in brain regions such as the nucleus accumbens and striatum.[5][13]

  • Nornicotine also stimulates dopamine release in these areas, and this effect is mediated by nAChRs.[14][15] Some studies suggest that in certain brain regions like the nucleus accumbens, the R(+)-enantiomer of nornicotine is more potent than the S(-)-enantiomer, hinting at the involvement of different nAChR subtypes compared to the striatum.[15]

Norepinephrine

Norepinephrine plays a role in arousal, attention, and the stress response.

  • Nicotine robustly stimulates the release of norepinephrine in brain regions like the hypothalamus, amygdala, and hippocampus.[16][17][18]

  • Studies comparing the two have shown that nicotine is a more effective releaser of norepinephrine than nornicotine.[19]

Other Neurotransmitters

Nicotine has been shown to influence the release of a broader range of neurotransmitters, including acetylcholine, serotonin, GABA, and glutamate, contributing to its complex effects on cognition, mood, and anxiety.[9] While nornicotine also modulates these systems, its effects are generally less potent or pronounced compared to nicotine. For instance, in one study, nicotine stimulated the release of both norepinephrine and dopamine, whereas nornicotine primarily stimulated dopamine release.[19]

Comparative Behavioral and Physiological Effects

The differences in receptor affinity and neurotransmitter release profiles between nicotine and nornicotine result in distinct behavioral and physiological responses.

EffectNicotineNornicotine
Locomotor Activity Produces a biphasic effect with initial hypoactivity followed by hyperactivity.[20] Repeated administration leads to sensitization to the hyperactive effect.[20]Acute administration primarily causes hypoactivity without rebound hyperactivity.[20] Repeated administration of S(-)-nornicotine can lead to the emergence of hyperactivity.[20]
Reinforcing Properties Highly reinforcing, leading to self-administration.Also demonstrates reinforcing efficacy and is self-administered by rats, suggesting it may contribute to tobacco dependence.[15]
Desensitization of nAChRs Potently desensitizes nAChRs.[14]Also desensitizes nAChRs, but with a lower potency (approximately 12-fold lower) than nicotine.[14] Cross-desensitization occurs, indicating they act on common receptor subtypes.[14]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron nAChR nAChR Ca_Channel Voltage-gated Ca²⁺ Channel nAChR->Ca_Channel Depolarization Vesicle Vesicle with Dopamine Ca_Channel->Vesicle Ca²⁺ Influx Release Dopamine Release Vesicle->Release Dopamine_Receptor Dopamine Receptor Release->Dopamine_Receptor Binds to Nicotine Nicotine/ Nornicotine Nicotine->nAChR Binds to Response Postsynaptic Response Dopamine_Receptor->Response

Caption: Agonist binding to presynaptic nAChRs and subsequent dopamine release.

G start Start: Brain Tissue (e.g., Striatum) prep Prepare Brain Slices or Synaptosomes start->prep preload Preload with Radiolabeled Neurotransmitter (e.g., [³H]dopamine) prep->preload wash Wash to Remove Excess Radiotracer preload->wash superfusion Superfuse with Artificial Cerebrospinal Fluid wash->superfusion collect_baseline Collect Baseline Fractions superfusion->collect_baseline stimulate Stimulate with Nicotine or Nornicotine collect_baseline->stimulate collect_stimulated Collect Stimulated Fractions stimulate->collect_stimulated analysis Quantify Radioactivity in Fractions (Scintillation Counting) collect_stimulated->analysis calculate Calculate Fractional Release Rate analysis->calculate end End: Compare Potency and Efficacy calculate->end G start Start: Brain Tissue Homogenate prepare_membranes Prepare Cell Membranes start->prepare_membranes incubation Incubate Membranes with: 1. Radiolabeled Ligand (e.g., [³H]nicotine) 2. Varying Concentrations of Unlabeled Competitor (Nicotine or Nornicotine) prepare_membranes->incubation separate Separate Bound from Free Radioligand (Rapid Filtration) incubation->separate quantify Quantify Radioactivity on Filters (Scintillation Counting) separate->quantify analyze Analyze Data: Generate Competition Curve and Calculate IC₅₀/Ki quantify->analyze end End: Determine Binding Affinity analyze->end

References

Comparison Guide: Distinguishing Synthetic vs. Tobacco-Derived Nicotine Using Ethylnornicotine and Other Analytical Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of synthetic nicotine in consumer products necessitates robust analytical methods to determine its origin. Distinguishing between synthetic and tobacco-derived nicotine is crucial for regulatory compliance, product safety assessment, and understanding potential physiological effects. This guide provides a comparative overview of analytical approaches, with a focus on the emerging marker, N-ethylnornicotine, alongside established methods such as enantiomeric ratio analysis and the detection of tobacco-specific alkaloids.

Ethylnornicotine: A Marker for Synthetic Nicotine

N-ethylnornicotine is a potential impurity that can be indicative of a synthetic origin of nicotine.[1][2] Its presence is likely a result of specific chemical synthesis routes that are not characteristic of the biosynthesis of nicotine in the tobacco plant.

Logical Framework for Nicotine Source Identification

The determination of nicotine origin involves a multi-step analytical approach. The following diagram illustrates a logical workflow for identifying the source of a nicotine sample.

start Nicotine Sample gcms_analysis GC/MS Impurity Profiling start->gcms_analysis chiral_analysis Chiral HPLC/GC Analysis start->chiral_analysis alkaloid_analysis LC/MS Analysis of Minor Alkaloids start->alkaloid_analysis decision1 This compound or Ethyl Nicotinate Detected? gcms_analysis->decision1 decision2 (R)-Nicotine > 1%? chiral_analysis->decision2 decision3 Anabasine or Anatabine Detected? alkaloid_analysis->decision3 decision1->decision2 No synthetic Source: Synthetic decision1->synthetic Yes decision2->decision3 No decision2->synthetic Yes tobacco Source: Tobacco-Derived decision3->tobacco Yes inconclusive Inconclusive/ Further Testing Required decision3->inconclusive No

Caption: Logical workflow for determining the source of a nicotine sample.

Comparative Analysis of Nicotine Source Markers

A comprehensive analysis for nicotine source determination relies on a combination of markers. The following table summarizes key markers, their typical findings, and the primary analytical techniques employed.

MarkerTobacco-Derived Nicotine (TDN)Synthetic Nicotine (SN)Analytical Method
N-Ethylnornicotine Not Typically DetectedPotentially PresentGC/MS
Ethyl Nicotinate Not DetectedPotentially Present as a precursorGC/MS
(R)-Nicotine / (S)-Nicotine Ratio >99% (S)-Nicotine, <1% (R)-NicotineRacemic (50/50) or high (S)-enantiomer purityChiral HPLC/GC
Anabasine Typically PresentAbsentLC-MS/MS
Anatabine Typically PresentAbsentLC-MS/MS
2,3'-Bipyridine Potentially PresentAbsentGC/MS

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of key markers.

1. GC/MS Method for the Detection of this compound and Other Synthetic Impurities

This method is adapted from general GC/MS protocols for nicotine impurity profiling and is suitable for detecting N-ethylnornicotine.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC/MS).

  • Column: DB-Waxeter (30 m x 0.25 mm i.d., 0.25 µm film) or equivalent.

  • Sample Preparation: Dissolve 10 mg of the nicotine sample in 1 mL of tert-butyl methyl ether.

  • Injection: 1 µL injection volume with a split ratio of 50:1.

  • GC Oven Program:

    • Initial temperature: 80°C.

    • Ramp: 25°C/min to 245°C, hold for 4.5 minutes.

  • MS Parameters:

    • Scan range: 35 to 450 amu.

    • Ion source temperature: 180°C.

    • Transfer line temperature: 280°C.

  • Data Analysis: Peak identification is performed by comparing mass spectra to a reference library (e.g., NIST).

2. Chiral HPLC-UV Method for Nicotine Enantiomer Ratio Analysis

This protocol provides a baseline separation of (S)- and (R)-nicotine.[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiral stationary phase column, such as one with a Daicel Corp. packing.

  • Mobile Phase: Hexane and 15% ethanol with the addition of 7.5 mL trifluoroacetic acid and 7.5 mL triethylamine per 1 L of mobile phase.

  • Sample Preparation: Prepare a 500 µg/mL solution of the nicotine sample in methanol.

  • Detection: UV at 254 nm.

  • Data Analysis: Calculate the percentage of (R)-nicotine relative to the total nicotine peak area.

3. LC-MS/MS Method for the Quantification of Anabasine and Anatabine

This method is designed for the sensitive detection of minor tobacco alkaloids.[3]

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: C18 column (e.g., Thermo Scientific Aquasil C18, 150 × 0.5 mm, 5 µm).

  • Mobile Phase: 60% aqueous 20 mM ammonium formate and 40% acetonitrile.

  • Flow Rate: 20 µL/min.

  • MS/MS Detection: Positive electrospray ionization (ESI) with selected reaction monitoring (SRM) for anabasine and anatabine.

  • Data Analysis: Quantify based on a calibration curve prepared with certified reference standards.

Signaling Pathways and Formation Mechanisms

Biosynthesis of Nicotine in Tobacco vs. Potential Synthetic Pathway to this compound

The origin of marker compounds can be understood by comparing the biosynthetic pathway in tobacco with chemical synthesis routes. The following diagram illustrates a simplified comparison.

cluster_0 Biosynthesis in Tobacco cluster_1 Potential Synthetic Pathway nornicotine_bio Nornicotine methylation_bio Methylation (Enzymatic) nornicotine_bio->methylation_bio s_nicotine (S)-Nicotine methylation_bio->s_nicotine nornicotine_synth Nornicotine ethylation_synth Ethylation (Side Reaction) nornicotine_synth->ethylation_synth This compound N-Ethylnornicotine ethylation_synth->this compound

Caption: Simplified comparison of a key step in nicotine biosynthesis versus a potential synthetic side reaction.

References

Evaluating Ethylnornicotine as a Biomarker for Synthetic Nicotine Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The rise of synthetic nicotine in e-liquids and other nicotine products has presented a challenge for researchers and regulators in distinguishing it from tobacco-derived nicotine. This guide provides a comparative evaluation of ethylnornicotine as a potential biomarker for synthetic nicotine use against established biomarkers of tobacco exposure. The information is intended for researchers, scientists, and drug development professionals to inform analytical method development and future research.

Introduction to Nicotine Biomarkers

Biomarkers are essential for objectively assessing exposure to nicotine and tobacco products. They can be used to understand usage patterns, assess potential health risks, and enforce regulations. An ideal biomarker for distinguishing nicotine sources should be consistently present in one source and absent in the other, and be readily detectable in biological samples such as urine or blood.

This compound: A Potential Biomarker for Synthetic Nicotine

This compound (specifically N-ethyl-nornicotine) has been identified as a potential impurity in some synthetic nicotine samples. Its presence is likely linked to specific chemical synthesis pathways used in the production of synthetic nicotine, potentially starting from reagents like ethyl nicotinate. However, the utility of this compound as a definitive biomarker is currently limited by a lack of extensive research on its prevalence, concentration, and metabolic fate.

Logical Relationship: Synthetic Nicotine Synthesis and Potential this compound Formation

Ethyl Nicotinate Ethyl Nicotinate Chemical Synthesis Chemical Synthesis Ethyl Nicotinate->Chemical Synthesis Starting Material Synthetic Nicotine (S- and R-isomers) Synthetic Nicotine (S- and R-isomers) Chemical Synthesis->Synthetic Nicotine (S- and R-isomers) Primary Product This compound (Impurity) This compound (Impurity) Chemical Synthesis->this compound (Impurity) Potential Byproduct

Caption: Potential pathway for this compound formation during synthetic nicotine production.

Established Biomarkers for Tobacco-Derived Nicotine

In contrast to the limited data on this compound, several well-established biomarkers are used to identify exposure to tobacco-derived nicotine. These include minor tobacco alkaloids and tobacco-specific nitrosamines (TSNAs).

  • Minor Tobacco Alkaloids (MTAs): Anabasine and anatabine are alkaloids naturally present in the tobacco plant alongside nicotine.[1] Because they are typically removed during the purification of tobacco-derived nicotine for e-liquids, and are absent in synthetic nicotine, their presence in biological samples is a strong indicator of tobacco product use.[1]

  • Tobacco-Specific Nitrosamines (TSNAs): These are carcinogens formed during the curing and processing of tobacco. 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) are specific to tobacco products. NNAL is a widely used biomarker for assessing long-term tobacco exposure due to its long half-life. The levels of TSNAs are significantly lower in e-cigarette users compared to smokers.

Comparative Data on Nicotine Source Biomarkers

The following tables summarize the available quantitative data for this compound and established tobacco exposure biomarkers.

Table 1: Comparison of Biomarker Presence in Nicotine Sources

BiomarkerTobacco-Derived NicotineSynthetic NicotineReference
This compound Not ReportedPotential Impurity[2]
Anabasine PresentGenerally Absent[3]
Anatabine PresentGenerally Absent[3]
NNAL PresentGenerally Absent

Table 2: Urinary Levels of Tobacco Exposure Biomarkers

BiomarkerExclusive Cigarette SmokersExclusive E-Cigarette Users (Tobacco-Derived Nicotine)Exclusive E-Cigarette Users (Presumed Synthetic Nicotine)Reference
Anabasine (ng/mL) 0.2 - 5.5Generally < 2Not Detected[4]
Anatabine (ng/mL) 0.3 - 8.0Generally < 2Not Detected[4]
NNAL (pg/mL) ~100 - 300+~5 - 30Significantly Lower to Not Detected[5]

Note: Data for urinary this compound levels in synthetic nicotine users is not currently available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of these biomarkers. Below are representative experimental workflows for the analysis of minor tobacco alkaloids and TSNAs.

Experimental Workflow: Analysis of Urinary Minor Tobacco Alkaloids via LC-MS/MS

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Sample Urine Sample Internal Standard Spiking Internal Standard Spiking Urine Sample->Internal Standard Spiking Enzymatic Hydrolysis (for total alkaloids) Enzymatic Hydrolysis (for total alkaloids) Internal Standard Spiking->Enzymatic Hydrolysis (for total alkaloids) Protein Precipitation (e.g., Acetonitrile) Protein Precipitation (e.g., Acetonitrile) Enzymatic Hydrolysis (for total alkaloids)->Protein Precipitation (e.g., Acetonitrile) Centrifugation Centrifugation Protein Precipitation (e.g., Acetonitrile)->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation (e.g., C18 column) LC Separation (e.g., C18 column) Supernatant Transfer->LC Separation (e.g., C18 column) Mass Spectrometry (Triple Quadrupole) Mass Spectrometry (Triple Quadrupole) LC Separation (e.g., C18 column)->Mass Spectrometry (Triple Quadrupole) Data Acquisition (MRM mode) Data Acquisition (MRM mode) Mass Spectrometry (Triple Quadrupole)->Data Acquisition (MRM mode)

Caption: A typical workflow for the analysis of urinary minor tobacco alkaloids.

Methodology: LC-MS/MS for Urinary Anabasine and Anatabine

A common method for the simultaneous quantification of nicotine metabolites and minor tobacco alkaloids in urine involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • A urine sample (typically 50-100 µL) is spiked with isotopically labeled internal standards (e.g., anabasine-d4, anatabine-d4).

    • For the analysis of total (free and glucuronidated) alkaloids, the sample is treated with β-glucuronidase to hydrolyze the conjugates.

    • Proteins are precipitated using a solvent like acetonitrile.

    • The sample is centrifuged, and the supernatant is transferred for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution of mobile phases such as ammonium acetate in water and acetonitrile.

    • Detection is performed with a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Quantification is based on multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its internal standard.

Experimental Workflow: Analysis of Urinary NNAL via GC-MS

cluster_sample_prep_nnal Sample Preparation cluster_analysis_nnal GC-MS Analysis Urine Sample Urine Sample Internal Standard Spiking Internal Standard Spiking Urine Sample->Internal Standard Spiking Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Internal Standard Spiking->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution Derivatization Derivatization Elution->Derivatization GC Separation (e.g., DB-5 column) GC Separation (e.g., DB-5 column) Derivatization->GC Separation (e.g., DB-5 column) Mass Spectrometry (e.g., NICI mode) Mass Spectrometry (e.g., NICI mode) GC Separation (e.g., DB-5 column)->Mass Spectrometry (e.g., NICI mode) Data Acquisition (SIM or MRM) Data Acquisition (SIM or MRM) Mass Spectrometry (e.g., NICI mode)->Data Acquisition (SIM or MRM)

Caption: A general workflow for the analysis of urinary NNAL by GC-MS.

Methodology: GC-MS for Urinary NNAL

Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the determination of NNAL in urine.

  • Sample Preparation:

    • Urine samples are spiked with an internal standard (e.g., [¹³C₆]NNAL).

    • Solid-phase extraction (SPE) is used to clean up and concentrate the analyte.

    • The eluted sample is then derivatized (e.g., silylation) to improve its volatility and chromatographic properties.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5).

    • The temperature is programmed to separate the analytes.

    • Detection is performed using a mass spectrometer, often in negative ion chemical ionization (NICI) mode for enhanced sensitivity.

    • Quantification is achieved using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Evaluation and Future Directions

Based on the current scientific literature, this compound shows limited promise as a robust and universal biomarker for synthetic nicotine use. Its primary limitation is the lack of data confirming its consistent presence in a wide range of synthetic nicotine products and its absence in tobacco-derived products. Furthermore, validated and standardized analytical methods for its detection in biological matrices are not yet established.

In contrast, the minor tobacco alkaloids anabasine and anatabine, along with the TSNA metabolite NNAL, are well-characterized and validated biomarkers for distinguishing tobacco-derived nicotine exposure. Their presence is a reliable indicator of recent or ongoing tobacco use.

Recommendations for Future Research:

  • Comprehensive Screening: A large-scale analysis of various commercially available synthetic nicotine e-liquids is needed to determine the prevalence and concentration range of this compound.

  • Method Development and Validation: Robust and sensitive analytical methods for the detection and quantification of this compound in e-liquids and biological fluids (urine, blood, saliva) need to be developed and validated.

  • Metabolic Studies: Research into the metabolism and excretion kinetics of this compound in humans is necessary to understand its window of detection as a biomarker.

  • Comparative Studies: Direct comparative studies measuring this compound, minor tobacco alkaloids, and TSNAs in users of synthetic and tobacco-derived nicotine products would provide definitive evidence of their respective utility as biomarkers.

Conclusion

While the concept of a specific biomarker for synthetic nicotine is appealing, the current evidence for this compound is insufficient to recommend it for widespread use. Researchers and drug development professionals should continue to rely on the established panel of biomarkers, including anabasine, anatabine, and NNAL, to differentiate between tobacco-derived and synthetic nicotine exposure. Further investigation into this compound and other potential impurities of synthetic nicotine is warranted to develop more comprehensive analytical tools for this evolving product landscape.

References

A Comparative Guide to Novel Chalcone Analogs with Pyrrolidine Moiety: Design, Validation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel chalcone analogs incorporating a pyrrolidine moiety, highlighting their therapeutic potential across various disease areas. We present a synthesis of recent research, focusing on their design, biological validation, and performance against established alternatives. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.

Introduction to Chalcone-Pyrrolidine Analogs

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Their versatile chemical scaffold allows for diverse structural modifications, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties.[1][2] The incorporation of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, into the chalcone framework has emerged as a promising strategy in medicinal chemistry to enhance pharmacological efficacy and develop novel therapeutic agents.[3][4]

Comparative Analysis of Biological Activity

This section presents a comparative analysis of the biological activities of novel chalcone-pyrrolidine analogs against established therapeutic agents. The data is compiled from various in vitro studies.

Anticancer Activity

Novel chalcone-pyrrolidine analogs have demonstrated significant cytotoxic effects against various cancer cell lines. The following table compares the half-maximal inhibitory concentration (IC50) of selected analogs with standard chemotherapeutic drugs used in the treatment of breast cancer.[5][6][7][8][9]

Compound/DrugTarget Cell LineIC50 (µg/mL)IC50 (µM)Reference
Chalcone-Pyrrolidine Analog 1 MCF-7 (Breast Cancer)25-30-[10]
Chalcone-Pyrrolidine Analog 2 MDA-MB-468 (Breast Cancer)25-[10]
Doxorubicin MCF-7 (Breast Cancer)-~0.05-0.5Literature
Paclitaxel MCF-7 (Breast Cancer)-~0.002-0.01Literature
Cisplatin MCF-7 (Breast Cancer)-~1-10Literature

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Antibacterial Activity

Certain chalcone-pyrrolidine derivatives have shown potent activity against pathogenic bacteria. The table below compares the Minimum Inhibitory Concentration (MIC) of these analogs against Staphylococcus aureus, a common cause of infections, with standard antibiotics.[11][12][13][14][15]

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Chalcone-Pyrrolidine Analog 3BP Staphylococcus aureus0.025[10]
Chalcone-Pyrrolidine Analog 3CP Staphylococcus aureus0.025[10]
Chalcone-Pyrrolidine Analog 3DP Staphylococcus aureus0.025[10]
Vancomycin Staphylococcus aureus (MRSA)0.5-2Literature
Clindamycin Staphylococcus aureus0.015-0.5Literature
Cefazolin Staphylococcus aureus (MSSA)0.12-1Literature
Antidiabetic Activity (α-Amylase and α-Glucosidase Inhibition)

A series of chalcones with a pyrrolidine moiety have been identified as dual inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. This dual-inhibition is a promising strategy for managing type 2 diabetes.[10][16][17][18][19] The following table compares the IC50 values of a lead compound with Acarbose, a commercially available α-glucosidase inhibitor.

Compound/DrugTarget EnzymeIC50 (µM)Reference
Chalcone-Pyrrolidine Analog 3 α-Amylase14.61 ± 0.12[4]
Chalcone-Pyrrolidine Analog 3 α-Glucosidase25.38 ± 2.09[4]
Acarbose α-Amylase~2.9 - 74.3Literature
Acarbose α-Glucosidase~0.2 - 1.8Literature

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Chalcone-Pyrrolidine Analogs (General Procedure)

The synthesis of chalcone-pyrrolidine analogs is typically achieved through a Claisen-Schmidt condensation reaction .[20][21][22][23][24]

Procedure:

  • An appropriate acetophenone derivative containing a pyrrolidine moiety is dissolved in a suitable solvent, such as ethanol.

  • An equimolar amount of a substituted benzaldehyde is added to the solution.

  • A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is stirred at room temperature for a specified period (typically 2-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone-pyrrolidine analog.

  • The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Anticancer Activity: MTT Assay

The in vitro cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[2][25][26][27][28]

Procedure:

  • Cancer cells (e.g., MCF-7) are seeded in a 96-well microplate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the chalcone-pyrrolidine analogs and a standard anticancer drug (positive control) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plate is incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT-containing medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

α-Amylase Inhibition Assay

The inhibitory effect of the compounds on α-amylase activity is determined using a starch-iodine method.[29][30][31][32][33]

Procedure:

  • A reaction mixture is prepared by mixing the chalcone-pyrrolidine analog at various concentrations with a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • The mixture is pre-incubated at 37°C for 10 minutes.

  • A starch solution is then added to initiate the enzymatic reaction, and the mixture is incubated for another 20-30 minutes at 37°C.

  • The reaction is stopped by adding a solution of hydrochloric acid (HCl).

  • An iodine-potassium iodide solution is added, and the absorbance of the resulting blue-colored complex is measured at a specific wavelength (e.g., 620 nm).

  • Acarbose is used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined.

α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[34][35][36][37]

Procedure:

  • The chalcone-pyrrolidine analog at various concentrations is pre-incubated with a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8) at 37°C for 10 minutes.

  • The substrate, pNPG, is added to the mixture to start the reaction.

  • The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at 37°C.

  • The reaction is terminated by the addition of a sodium carbonate solution.

  • The absorbance of the released p-nitrophenol is measured at 405 nm.

  • Acarbose is used as a standard inhibitor. The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. Chalcone derivatives are known to interact with various cellular signaling pathways.

Anticancer Mechanism: Tubulin Polymerization Inhibition

Many chalcone derivatives exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division.[38][39][40][41][42] They can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin Polymerization Inhibition by Chalcones Chalcone Chalcone-Pyrrolidine Analog Tubulin αβ-Tubulin Dimers Chalcone->Tubulin Binds to Colchicine Site Microtubule Microtubule Chalcone->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Chalcone analogs can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

The anti-inflammatory activity of chalcones is often attributed to their ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][43][44][45][46] NF-κB is a key regulator of the inflammatory response, and its inhibition can reduce the expression of pro-inflammatory cytokines.

NF-kB Pathway Inhibition by Chalcones cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (p50/p65) (Active) IKK->NFkB_active Leads to activation IkB->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB_active->Gene_Expression Induces Chalcone Chalcone-Pyrrolidine Analog Chalcone->IKK Inhibits Chalcone->NFkB_active Inhibits Nuclear Translocation

Caption: Chalcone analogs can inhibit the NF-κB signaling pathway, reducing inflammation.

Conclusion

Novel chalcone analogs bearing a pyrrolidine moiety represent a promising class of therapeutic agents with diverse pharmacological activities. Their demonstrated efficacy in preclinical studies against cancer, bacterial infections, and diabetes warrants further investigation and development. The synthetic accessibility of the chalcone scaffold allows for extensive structure-activity relationship studies, paving the way for the design of more potent and selective drug candidates. This guide provides a foundational overview for researchers and drug development professionals interested in exploring the therapeutic potential of these versatile compounds.

References

A Comparative Guide to Method Equivalence: Traditional HPLC vs. Modern UHPLC for Nicotine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a contemporary Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantitative analysis of nicotine. This comparison is supported by experimental data to assist in decisions regarding method adoption and transfer.

The transition from conventional HPLC to UHPLC systems presents significant advantages in terms of speed, resolution, and solvent consumption. This guide evaluates the equivalence of a widely referenced reversed-phase HPLC method and a modern UHPLC approach for the determination of nicotine in pharmaceutical-grade materials and formulations. The data presented is compiled from published validation studies to demonstrate the performance characteristics of each method.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key performance parameters of a traditional HPLC method and a contemporary UHPLC-MS/MS method for nicotine analysis. This allows for a direct comparison of their respective capabilities.

Table 1: Chromatographic Conditions and Performance

ParameterTraditional HPLC MethodModern UHPLC-MS/MS Method
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., < 50 mm x 2.1 mm, < 2 µm)
Mobile Phase Methanol:Potassium Dihydrogen Orthophosphate Buffer (50:50 v/v)[1]0.05% Ammonium Hydroxide in Water and Acetonitrile (gradient)[2]
Flow Rate 1.0 mL/min[1]Typically 0.2 - 0.6 mL/min
Detection UV at 260 nm[1]Tandem Mass Spectrometry (MS/MS)[2]
Retention Time ~2.8 - 4.6 min[1][3]Significantly shorter, often < 2 min
Total Run Time ~6 min[1]Significantly shorter, often < 3 min

Table 2: Method Validation Parameters

Validation ParameterTraditional HPLC MethodModern UHPLC-MS/MS Method
Linearity (Range) 25 - 125 µg/mL[1]2 - 200 ng/mL[2]
Correlation Coefficient (r²) > 0.999[1][3]> 0.998[2]
Accuracy (% Recovery) ~99.7% - 100%[1][3]81.1% - 117%
Precision (%RSD) < 2%[4]1.5% - 13.6%[5]
Limit of Detection (LOD) 0.41 µg/mL[1]0.04 ng/mL[2]
Limit of Quantification (LOQ) 1.23 µg/mL[1]Not explicitly stated, but significantly lower than HPLC

Experimental Protocols

Traditional HPLC Method Protocol

This protocol is based on established reversed-phase HPLC methods for nicotine quantification.[1][3]

  • Standard Preparation: A stock solution of nicotine is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover the linear range (e.g., 25-125 µg/mL).

  • Sample Preparation: The sample containing nicotine is accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic System: A standard HPLC system equipped with a C18 column (250 mm x 4.6 mm, 5 µm particle size), a UV detector, and an isocratic pump is used.

  • Chromatographic Conditions:

    • Mobile Phase: A filtered and degassed mixture of Methanol and Potassium Dihydrogen Orthophosphate buffer (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 260 nm.

    • Column Temperature: Ambient.

  • Analysis: The standard solutions are injected first to establish the calibration curve. Sample solutions are then injected, and the nicotine peak area is used to calculate the concentration based on the calibration curve.

Modern UHPLC-MS/MS Method Protocol

This protocol outlines a contemporary approach using UHPLC coupled with tandem mass spectrometry for enhanced sensitivity and selectivity.[2][6]

  • Standard Preparation: A stock solution of nicotine is prepared in a suitable solvent (e.g., methanol/water). A series of calibration standards are prepared by diluting the stock solution to cover the desired concentration range (e.g., 2-200 ng/mL).

  • Sample Preparation: The sample is accurately weighed and extracted with a suitable solvent. The extract is then diluted to fall within the linear range of the method.

  • Chromatographic System: A UHPLC system equipped with a sub-2 µm particle C18 column, a binary or quaternary pump capable of high-pressure gradient elution, and a tandem mass spectrometer detector.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.05% Ammonium Hydroxide in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for nicotine are monitored for quantification and confirmation.

  • Analysis: A calibration curve is generated by injecting the standard solutions. The sample solutions are then analyzed, and the nicotine concentration is determined using the peak area ratio of the analyte to an internal standard.

Visualizing the Method Equivalence Workflow

The following diagrams illustrate the logical flow of a method equivalence study, from initial method development to the final comparative analysis.

MethodEquivalenceWorkflow cluster_OldMethod Established HPLC Method cluster_NewMethod New UHPLC Method cluster_Comparison Equivalence Study HPLC_Dev Method Development HPLC_Val Method Validation HPLC_Dev->HPLC_Val HPLC_Data Performance Data HPLC_Val->HPLC_Data Comp_Analysis Comparative Analysis HPLC_Data->Comp_Analysis Data Input UHPLC_Dev Method Development UHPLC_Val Method Validation UHPLC_Dev->UHPLC_Val UHPLC_Data Performance Data UHPLC_Val->UHPLC_Data UHPLC_Data->Comp_Analysis Data Input Conclusion Equivalence Conclusion Comp_Analysis->Conclusion Evaluation

Caption: Workflow for a method equivalence study.

The next diagram details the key validation parameters that are compared to establish equivalence between the two analytical methods.

ValidationParameterComparison cluster_Parameters Key Validation Parameters Equivalence Method Equivalence Assessment Accuracy Accuracy (% Recovery) Equivalence->Accuracy Precision Precision (%RSD) Equivalence->Precision Linearity Linearity (r²) Equivalence->Linearity Specificity Specificity Equivalence->Specificity LOD_LOQ LOD & LOQ Equivalence->LOD_LOQ Robustness Robustness Equivalence->Robustness

Caption: Core parameters for method equivalence comparison.

References

Safety Operating Guide

Proper Disposal Procedures for Ethylnornicotine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of ethylnornicotine are critical for ensuring laboratory safety, protecting human health, and preventing environmental contamination. As a homologue of nicotine, this compound should be handled with the same precautions as its well-regulated counterpart.[1] Nicotine is classified by the Environmental Protection Agency (EPA) as an acute hazardous waste, carrying the RCRA waste code P075.[2][3] Therefore, all waste containing this compound must be managed as acute hazardous waste in compliance with federal, state, and local regulations.[4][5]

Improper disposal, such as pouring it down a sink or placing it in the regular trash, can lead to significant environmental harm and potential human exposure.[6] Liquid nicotine can be absorbed through the skin, and its presence in water systems poses a danger to wildlife and humans.[6] This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting.

Waste Characterization and Handling Summary

All personnel handling this compound must be trained on its hazards and the proper disposal procedures. The following table summarizes key data for this compound waste management.

ParameterDescriptionReference
Chemical Name (R,S)-N-Ethylnornicotine[1]
Synonyms Homonicotine, 3-(1-Ethyl-2-pyrrolidinyl)pyridine[7]
Molecular Formula C₁₁H₁₆N₂[1][7]
Hazard Classification Acute Hazardous Waste[2][3][6]
RCRA Waste Code P075 (applies to nicotine and its salts)[4][2]
Primary Disposal Method Collection by a licensed hazardous waste disposal facility for incineration or other approved treatment.[4][8][9]
Key Handling Precautions Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. Handle in a well-ventilated area.[9][10]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the collection and disposal of this compound waste, including pure chemical, contaminated solutions, and associated labware.

1. Waste Identification and Segregation:

  • Any material, including aqueous solutions, solvents, contaminated gloves, pipette tips, and empty containers, that has come into contact with this compound must be considered acute hazardous waste.[11]

  • Do not mix this compound waste with other waste streams, such as non-hazardous, biohazardous, or radioactive waste. Segregate it from incompatible chemicals to prevent dangerous reactions.[12]

2. Containerization:

  • Select a designated waste container that is leak-proof, has a secure screw-on cap, and is made of a material compatible with this compound and any solvents used.

  • The container must be kept closed at all times except when waste is being added.[12]

  • For chemically contaminated sharps (e.g., needles, broken glass), use a designated puncture-proof sharps container clearly labeled for hazardous chemical waste.[11][13]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[4]

  • The label must also include:

    • The specific name of the contents: "this compound Waste".

    • A clear indication of the hazards (e.g., "Toxic").[4]

    • The date when waste was first added to the container (accumulation start date).

4. Storage (Satellite Accumulation Area - SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[12]

  • Do not accumulate more than one quart of acute hazardous waste in the SAA.

5. Disposal and Removal:

  • This compound waste must be disposed of through an approved hazardous waste disposal plant.[8][9]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[13]

  • Do not attempt to dispose of this compound by pouring it down the drain, allowing it to evaporate in a fume hood, or placing it in the regular trash.[6][12]

6. Empty Container Management:

  • Containers that once held pure this compound cannot be treated as regular trash.[4]

  • For containers to be considered "RCRA-empty," they must be triple-rinsed. The first rinse must be collected and disposed of as hazardous waste.[12] For highly toxic chemicals, all three rinses must be collected as hazardous waste.[12] After proper rinsing and air-drying, and with labels defaced, the container may be disposed of or recycled according to institutional policy.[11]

7. Spill Cleanup:

  • In the event of a spill, all materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be collected, placed in the hazardous waste container, and disposed of as acute hazardous waste.[11][14]

Visualized Workflow: this compound Waste Disposal

The following diagram illustrates the decision-making process and required steps for the proper management of this compound waste in a laboratory setting.

G cluster_start cluster_procedure start Waste Generation in Laboratory decision Is waste contaminated with This compound? start->decision classify Classify as Acute Hazardous Waste (P075) decision->classify  Yes alt_path Follow Standard Procedure for Non-Hazardous Waste decision->alt_path segregate Segregate from Other Waste Streams classify->segregate containerize Use Closed, Compatible, and Labeled Container segregate->containerize store Store in Secondary Containment in Satellite Accumulation Area containerize->store dispose Arrange Pickup by EHS for Professional Disposal store->dispose

Caption: this compound Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.